molecular formula C12H13ClN2 B1362266 Phenyl(pyridin-2-yl)methanamine hydrochloride CAS No. 59575-91-6

Phenyl(pyridin-2-yl)methanamine hydrochloride

Cat. No.: B1362266
CAS No.: 59575-91-6
M. Wt: 220.7 g/mol
InChI Key: GVGSFONXPJCBIS-UHFFFAOYSA-N
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Description

Phenyl(pyridin-2-yl)methanamine hydrochloride is a chemical scaffold of significant interest in medicinal chemistry, particularly in the pursuit of novel anti-tuberculosis agents. Recent research has identified this structural motif as a critical component in potent pyrazolopyrimidine-based inhibitors that target the ATP synthase of Mycobacterium tuberculosis ( M.tb ) . The 2-pyridylmethylamine side chain has been demonstrated through structure-activity relationship (SAR) studies to be the optimal substituent for activity against M.tb , establishing its value in constructing potential drug candidates . These inhibitors are designed to disrupt the energy production of the bacteria, offering a promising pathway to combat both drug-sensitive and resistant strains of tuberculosis . The compound serves as a vital building block and synthetic intermediate for researchers developing and optimizing these inhibitors, enabling the exploration of structure-activity relationships to enhance potency and reduce liabilities . This product is intended for research and development applications in a laboratory setting only.

Properties

IUPAC Name

phenyl(pyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-9,12H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGSFONXPJCBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379479
Record name phenyl(pyridin-2-yl)methanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59575-91-6
Record name phenyl(pyridin-2-yl)methanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Phenyl(pyridin-2-yl)methanamine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Phenyl(pyridin-2-yl)methanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. As a molecule incorporating both a flexible benzylamine backbone and a heteroaromatic pyridine ring, it serves as a versatile building block for synthesizing a wide array of more complex molecular architectures. The pyridine moiety can act as a hydrogen bond acceptor and a bioisosteric replacement for a phenyl ring, while the primary amine provides a reactive handle for diverse chemical modifications. This guide offers a comprehensive overview of its chemical properties, synthesis, handling, and application, designed for researchers, scientists, and professionals in the field. The primary identifier for this compound is CAS Number 59575-91-6 [1].

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to all scientific investigation. This compound is characterized by a central methane carbon bonded to a phenyl group, a pyridin-2-yl group, an amino group, and a hydrogen atom. The hydrochloride salt form enhances its stability and aqueous solubility.

Key Identifiers:

  • IUPAC Name: phenyl(pyridin-2-yl)methanamine; hydrochloride[1]

  • Synonyms: 1-Phenyl-1-pyridin-2-ylmethanamine hydrochloride, Phenyl(2-pyridyl)methylamine hydrochloride, α-(Pyridin-2-yl)benzylamine hydrochloride

  • CAS Number: 59575-91-6[1]

  • Molecular Formula: C₁₂H₁₃ClN₂[1]

  • Molecular Weight: 220.70 g/mol [1][2]

  • SMILES: Cl.NC(C1=CC=CC=C1)C1=NC=CC=C1[1]

  • InChIKey: GVGSFONXPJCBIS-UHFFFAOYSA-N[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation. The hydrochloride salt form generally confers a higher melting point and greater polarity compared to the free base.

PropertyValueNotes
Melting Point 226-228 °C[3]For the hydrochloride salt.
Boiling Point 312.2 °C at 760 mmHg[4]Data for the free base. Salts typically decompose before boiling.
Flash Point 163.3 °C[4]Data for the free base.
Appearance Light yellow to orange-yellow crystal[4]Characteristic of the free base; the salt is typically a white to off-white solid.
Solubility No data available[3]Expected to be soluble in water and polar protic solvents like methanol and ethanol.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this compound are not publicly available, a predictive analysis based on its structure provides valuable insight for characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region.

    • 8.5-8.7 ppm: A multiplet corresponding to the proton at the 6-position of the pyridine ring, deshielded by the adjacent nitrogen.

    • 7.2-7.9 ppm: A series of overlapping multiplets from the remaining three pyridine protons and the five protons of the phenyl ring.

    • ~5.5 ppm: A singlet corresponding to the benzylic methine proton (-CH-).

    • Broad singlet: A broad signal for the three amine protons (-NH₃⁺), which may exchange with solvent protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals for each unique carbon environment.

    • 155-160 ppm: The quaternary carbon of the pyridine ring adjacent to the nitrogen (C2).

    • 125-150 ppm: Signals for the remaining aromatic carbons in both the phenyl and pyridine rings[5][6]. Quaternary carbons will typically show weaker signals.

    • ~60-65 ppm: A signal for the aliphatic methine carbon (-CH-).

  • Infrared (IR) Spectroscopy:

    • 2800-3200 cm⁻¹: A broad band corresponding to the N-H stretching of the ammonium salt (R-NH₃⁺).

    • 3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.

    • 1400-1600 cm⁻¹: Characteristic C=C and C=N stretching vibrations from the aromatic and heteroaromatic rings.

  • Mass Spectrometry (MS):

    • Analysis of the free base would show a molecular ion peak [M]⁺ at m/z 184.10 [7].

    • Key fragmentation patterns would include the loss of the phenyl radical (C₆H₅•) or the pyridyl radical (C₅H₄N•), leading to characteristic fragment ions.

Synthesis and Reactivity

Synthesis Pathway: Reductive Amination

The most direct and industrially scalable synthesis of Phenyl(pyridin-2-yl)methanamine is through the reductive amination of 2-benzoylpyridine[8][9]. This well-established one-pot reaction offers high efficiency and is amenable to various reducing agents[8].

The mechanism involves two key steps:

  • Imine Formation: 2-Benzoylpyridine reacts with an ammonia source (e.g., ammonia in methanol or ammonium acetate) under weakly acidic conditions to form a phenyl(pyridin-2-yl)methanimine intermediate.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the primary amine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting ketone but are effective for reducing the intermediate iminium ion[10][11]. Catalytic hydrogenation over palladium, platinum, or nickel is also a highly effective and green alternative[12]. The final hydrochloride salt is obtained by treating the purified free base with hydrochloric acid in a suitable solvent like isopropanol or diethyl ether.

G start 2-Benzoylpyridine + Ammonia Source (NH₃) imine Imine Intermediate Formation (Weakly Acidic Conditions) start->imine reduction Selective Reduction (e.g., NaBH₃CN or H₂/Pd) imine->reduction amine Phenyl(pyridin-2-yl)methanamine (Free Base) reduction->amine salt Salt Formation (+ HCl in solvent) amine->salt product Phenyl(pyridin-2-yl)methanamine Hydrochloride salt->product

Caption: General synthesis workflow via reductive amination.

Chemical Reactivity

The compound possesses two primary sites of reactivity:

  • Primary Amine: The nucleophilic primary amine readily undergoes standard reactions such as acylation (with acyl chlorides or anhydrides), alkylation (with alkyl halides), and formation of Schiff bases (with aldehydes or ketones).

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated, alkylated to form pyridinium salts, or oxidized to an N-oxide.

Applications in Medicinal Chemistry

The structural motif of Phenyl(pyridin-2-yl)methanamine is a valuable scaffold in drug discovery. The strategic replacement of a phenyl ring with a pyridine ring—a "phenyl-pyridyl switch"—can significantly alter a molecule's properties. This modification can introduce a hydrogen bond acceptor site, modulate lipophilicity, improve metabolic stability, and enhance binding affinity to biological targets. Patent literature suggests that derivatives of pyridin-2-yl-methylamines are useful as potential antidepressants and analgesics.

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).

  • Hazard Identification:

    • Causes severe skin burns and eye damage.

    • May cause respiratory irritation.

    • Harmful if swallowed.

  • Handling Precautions:

    • Use only under a chemical fume hood to avoid inhalation of dust.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Designate a "Corrosives area" for storage.

    • Keep away from incompatible materials.

  • Incompatible Materials:

    • Strong oxidizing agents, strong acids, and alcohols.

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Representative Experimental Protocol: N-Acetylation

This protocol details a standard procedure for the acylation of the primary amine, demonstrating a common synthetic application.

Objective: To synthesize N-(phenyl(pyridin-2-yl)methyl)acetamide from this compound.

Reagents & Equipment:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.

  • Basification: Add triethylamine (2.2 eq) dropwise to the suspension. The triethylamine serves to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir for 15 minutes.

  • Acylation: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via a dropping funnel over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure N-(phenyl(pyridin-2-yl)methyl)acetamide product.

G A 1. Suspend Amine HCl in DCM at 0 °C B 2. Add Triethylamine (2.2 eq) Stir 15 min A->B C 3. Add Acetyl Chloride (1.1 eq) dropwise at 0 °C B->C D 4. Warm to RT Stir 2-4h (Monitor by TLC) C->D E 5. Quench with NaHCO₃(aq) & Extract with DCM D->E F 6. Wash Combined Organics with H₂O & Brine E->F G 7. Dry (MgSO₄), Filter, & Concentrate F->G H 8. Purify Crude Product (Chromatography/Recrystallization) G->H

Caption: Workflow for the N-Acetylation of Phenyl(pyridin-2-yl)methanamine.

Conclusion

This compound is a compound with a robust profile of chemical properties that make it an invaluable tool for chemical synthesis and drug discovery. Its straightforward synthesis via reductive amination, coupled with the dual reactivity of its amine and pyridine groups, provides a platform for creating diverse and complex molecules. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety requirements, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

  • Molbase. (n.d.). phenyl(pyridin-2-yl)methanamine,hydrochloride | 59575-91-6. Retrieved from [Link]

  • ChemBK. (2024, April 9). phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

  • SpectraBase. (n.d.). Phenyl(2-(pyridin-2-yl)phenyl)methanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Matrix Fine Chemicals GmbH. (n.d.). 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6. Retrieved from [Link]

  • Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 2). Reductive Amination. Retrieved from [Link]

  • YouTube. (2020, May 7). 09.10 Reductive Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • SpectraBase. (n.d.). [(2S)-1-(phenylmethyl)-2-piperidinyl]methanamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to Phenyl(pyridin-2-yl)methanamine Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Phenyl(pyridin-2-yl)methanamine hydrochloride (CAS Number: 59575-91-6), a key building block in contemporary medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and strategic application in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic amine that incorporates both a phenyl and a pyridinyl moiety linked by a methanamine bridge.[1][2] This structural arrangement makes it a valuable scaffold for introducing aromatic and heteroaromatic groups in drug discovery programs. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for various synthetic and screening applications.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 59575-91-6[1][3]
Molecular Formula C₁₂H₁₃ClN₂[1][2]
Molecular Weight 220.70 g/mol [3][4]
IUPAC Name phenyl(pyridin-2-yl)methanamine;hydrochloride[2]
Appearance White to yellow solid[5]
Melting Point 226-228 °C[5]
Boiling Point 312.2 °C at 760 mmHg (for free base)[6]
Solubility As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol. Solubility in aprotic organic solvents is likely limited.General chemical principles
SMILES Cl.NC(C1=CC=CC=C1)C1=NC=CC=C1[1]
InChIKey GVGSFONXPJCBIS-UHFFFAOYNA-N[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through the reductive amination of a ketone precursor, 2-benzoylpyridine. This method is advantageous due to its high efficiency and the ready availability of starting materials. An alternative multi-step approach, while more complex, offers flexibility for creating substituted analogs.

Recommended Synthetic Protocol: Reductive Amination

A robust and scalable method for the preparation of pyridin-2-yl-methylamine derivatives involves the reductive amination of a cyanohydrin intermediate, which is conceptually similar to direct reductive amination of the ketone.[5] The following protocol is adapted from established procedures for related compounds.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 2-benzoylpyridine (1.0 eq) in an alcoholic solvent such as methanol.

  • Imine Formation: Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, to the flask. Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The causality here is the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration.

  • Reduction: Once imine formation is significant (can be monitored by TLC or LC-MS), introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) are suitable choices. NaBH₃CN is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the ketone. Add the reducing agent portion-wise to control the reaction rate and temperature.

  • Work-up: After the reaction is complete, quench the reaction by carefully adding water. Adjust the pH to basic (pH > 9) with an aqueous base solution (e.g., NaOH) to deprotonate the amine.

  • Extraction: Extract the free base product into an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Salt Formation: Remove the solvent under reduced pressure. The resulting crude free base can be purified by column chromatography on silica gel. To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in ether or isopropanol).

  • Isolation: The this compound will precipitate as a solid. Isolate the product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram 1: Synthetic Workflow via Reductive Amination

G Start 2-Benzoylpyridine + Ammonia Source Imine Imine Intermediate Formation Start->Imine Methanol, RT Reduction Reduction with NaBH3CN Imine->Reduction Amine_Free Phenyl(pyridin-2-yl)methanamine (Free Base) Reduction->Amine_Free Work-up & Extraction Purification Purification (Chromatography) Amine_Free->Purification Salt Salt Formation with HCl Purification->Salt Final Phenyl(pyridin-2-yl)methanamine HCl Salt->Final Precipitation & Isolation

Caption: Reductive amination workflow for the synthesis of Phenyl(pyridin-2-yl)methanamine HCl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation. While a publicly available, citable spectrum for this specific compound is not available, the expected chemical shifts can be predicted based on fundamental principles and data from analogous structures.

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the phenyl and pyridinyl rings, typically in the aromatic region (δ 7.0-8.5 ppm). The methine proton (CH) adjacent to the nitrogen and the two aromatic rings would likely appear as a singlet or a multiplet in the δ 5.0-6.0 ppm range. The amine (NH₂) protons can be broad and their chemical shift is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons in the typical δ 120-160 ppm range. The methine carbon (CH) would be expected around δ 60-70 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of pharmaceutical intermediates. A robust reverse-phase HPLC (RP-HPLC) method is suitable for this compound.

Protocol: General RP-HPLC Method for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol). A typical gradient might run from 10% to 90% organic modifier over 20-30 minutes. The acidic modifier ensures the amine is protonated, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic rings show strong absorbance, typically around 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

This method should effectively separate the main compound from potential impurities arising from the synthesis, such as unreacted starting materials or by-products. Method validation according to ICH guidelines would be required for use in a regulated environment.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[6][7] The pyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] Its ability to act as a hydrogen bond acceptor and its influence on physicochemical properties make it a desirable feature in drug candidates.[8]

This scaffold is particularly relevant in the development of treatments for neurological disorders. For instance, derivatives of phenyl-pyridin-yl-methanamine have been identified as promising starting points for the development of novel therapeutics.[7] The structural motif is found in compounds designed to modulate various central nervous system (CNS) targets. The primary amine provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by attaching different functional groups.

Diagram 2: Role as a Synthetic Building Block

G Start Phenyl(pyridin-2-yl)methanamine HCl Reaction1 Amide Coupling (R-COCl) Start->Reaction1 Reaction2 Reductive Amination (R'-CHO, NaBH3CN) Start->Reaction2 Reaction3 Sulfonamide Formation (R''-SO2Cl) Start->Reaction3 Product1 Amide Derivative Reaction1->Product1 Product2 Secondary Amine Derivative Reaction2->Product2 Product3 Sulfonamide Derivative Reaction3->Product3 End Library of Bioactive Candidates Product1->End Product2->End Product3->End

Caption: Derivatization of Phenyl(pyridin-2-yl)methanamine to generate libraries for drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions. Based on available Safety Data Sheets (SDS), the compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[1][9]

Key Safety and Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Do not ingest or allow contact with skin and eyes.[9][10]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Store in a corrosives area.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and alcohols.[9]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth but do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[9][10]

Conclusion

This compound is a foundational building block for the synthesis of novel compounds, particularly in the field of medicinal chemistry. Its straightforward synthesis, combined with the strategic importance of the phenyl-pyridine scaffold, ensures its continued relevance in drug discovery and development. This guide provides the essential technical information for researchers to handle, characterize, and effectively utilize this versatile intermediate in their scientific endeavors. Adherence to the described safety protocols is paramount to ensure safe and effective use in the laboratory.

References

  • Reddy, T. S., et al. (2014). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 6(6), 333-339. Retrieved from [Link]

  • Molbase. (n.d.). phenyl(pyridin-2-yl)methanamine,hydrochloride | 59575-91-6. Retrieved from [Link]

  • ChemBK. (2024, April 9). phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemicalbridge Ltd. (n.d.). Safety Data Sheet: Phenyl(pyridin2yl)methanamine. Retrieved from [Link]

  • Matrix Fine Chemicals GmbH. (n.d.). 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Retrieved from [Link]

  • Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • precisionFDA. (n.d.). PHENYL(PYRIDIN-2-YL)METHANOL HYDROCHLORIDE, (R)-. Retrieved from [Link]

  • PubMed. (2024, November 28). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Phenyl(pyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Phenyl(pyridin-2-yl)methanamine hydrochloride, a compound of interest in medicinal chemistry and drug development. Drawing upon available data and established scientific principles, this document delves into its molecular structure, physicochemical properties, synthesis, and potential pharmacological relevance.

Introduction: The Significance of the Phenyl(pyridin-2-yl)methanamine Scaffold

The phenyl(pyridin-2-yl)methanamine core structure is a key pharmacophore found in a variety of biologically active molecules. The strategic combination of a phenyl ring and a pyridine ring linked by a methyleneamine bridge offers a three-dimensional architecture that can effectively interact with diverse biological targets. The pyridine moiety, with its nitrogen atom, can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The phenyl group provides a hydrophobic surface for van der Waals interactions. The chiral center at the benzylic carbon allows for stereospecific interactions, which is often crucial for pharmacological activity.

This guide will focus on the hydrochloride salt of this parent scaffold, a common formulation for enhancing the solubility and stability of amine-containing drug candidates. Understanding the detailed molecular characteristics of this foundational compound is critical for the rational design and development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central chiral carbon atom bonded to a phenyl group, a pyridin-2-yl group, an amino group (protonated in the hydrochloride salt), and a hydrogen atom.

Key Identifiers:

IdentifierValue
IUPAC Name phenyl(pyridin-2-yl)methanamine;hydrochloride
CAS Number 59575-91-6[1]
Molecular Formula C₁₂H₁₃ClN₂[1]
Molecular Weight 220.7 g/mol [1]
SMILES Cl.NC(C1=CC=CC=C1)C1=NC=CC=C1[1]
InChIKey GVGSFONXPJCBIS-UHFFFAOYNA-N[1]

Physicochemical Properties:

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited in publicly available literature, a combination of data from commercial suppliers and computational predictions for the free base provides valuable insights.

PropertyValueSource
Melting Point 226-228 °CMolbase[2]
LogP 3.632Molbase[2]
Boiling Point (Free Base) 312.2 °C at 760 mmHgChemBK[3]
Vapor Pressure (Free Base) 0.000536 mmHg at 25 °CChemBK[3]
pKa (Predicted) ~8.5 (amine), ~5.0 (pyridine)Estimated based on similar structures
Aqueous Solubility Expected to be higher than the free baseGeneral principle for hydrochloride salts

Structural Elucidation Workflow:

The definitive characterization of the molecular structure of this compound would involve a suite of analytical techniques. The following diagram illustrates a typical workflow for structural elucidation and confirmation.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_structure Structural Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr xray X-ray Crystallography purification->xray ms Mass Spectrometry (MS) nmr->xray ir FT-IR Spectroscopy comp Computational Modeling ms->comp

Caption: Workflow for the structural elucidation of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to be complex due to the presence of two aromatic rings and a chiral center. The aromatic protons on the phenyl and pyridine rings would appear in the downfield region (typically δ 7.0-8.5 ppm). The benzylic proton (CH) would likely be a singlet or a multiplet around δ 5.0-6.0 ppm. The protons of the amino group (-NH₃⁺) would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The aromatic carbons would resonate in the δ 120-160 ppm region. The benzylic carbon would appear around δ 60-70 ppm.

Mass Spectrometry:

The mass spectrum of the free base, Phenyl(pyridin-2-yl)methanamine, would show a molecular ion peak (M⁺) at m/z 184.24.[4] The hydrochloride salt would likely not show the intact salt in the gas phase; instead, the spectrum would correspond to the free base. Fragmentation patterns would involve cleavage of the C-C bond between the benzylic carbon and the rings, as well as loss of the amino group.

FT-IR Spectroscopy:

The infrared spectrum would provide valuable information about the functional groups present. Key expected absorption bands include:

  • N-H stretch: A broad band in the region of 3200-2800 cm⁻¹ for the ammonium salt (-NH₃⁺).

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

  • C=C and C=N stretch (aromatic): Several sharp bands in the 1600-1450 cm⁻¹ region.

  • N-H bend: A band around 1600-1500 cm⁻¹.

Synthesis and Purification

A plausible synthetic route to this compound involves the reductive amination of 2-benzoylpyridine. This well-established transformation is a robust method for the formation of amines from carbonyl compounds.

Proposed Synthetic Pathway:

2-Benzoylpyridine 2-Benzoylpyridine Imine Intermediate Imine Intermediate 2-Benzoylpyridine->Imine Intermediate NH₃ or NH₄OAc Phenyl(pyridin-2-yl)methanamine Phenyl(pyridin-2-yl)methanamine Imine Intermediate->Phenyl(pyridin-2-yl)methanamine Reducing Agent (e.g., NaBH₄, H₂/Pd-C) Phenyl(pyridin-2-yl)methanamine HCl Phenyl(pyridin-2-yl)methanamine HCl Phenyl(pyridin-2-yl)methanamine->Phenyl(pyridin-2-yl)methanamine HCl HCl

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from related syntheses):

Materials:

  • 2-Benzoylpyridine

  • Ammonium acetate or ammonia solution

  • Sodium borohydride (NaBH₄) or Hydrogen gas and Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve 2-benzoylpyridine in a suitable solvent such as methanol or ethanol.

    • Add an excess of ammonium acetate or a solution of ammonia.

    • Stir the reaction mixture at room temperature or with gentle heating to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction:

    • Method A (Sodium Borohydride): Cool the reaction mixture containing the imine to 0 °C. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (as monitored by TLC).

    • Method B (Catalytic Hydrogenation): Transfer the solution of the imine to a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up and Isolation of the Free Base:

    • For Method A, quench the reaction by the slow addition of water. For Method B, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude Phenyl(pyridin-2-yl)methanamine free base.

  • Purification of the Free Base (Optional):

    • The crude product can be purified by column chromatography on silica gel using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) as the eluent.

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethanol.

    • Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Reductive Amination: This is a highly efficient and widely used method for amine synthesis. The choice between sodium borohydride and catalytic hydrogenation depends on the scale of the reaction and the presence of other functional groups that might be sensitive to either set of conditions.

  • Solvent Selection: Methanol and ethanol are good solvents for both the starting materials and the reagents. They are also protic, which can facilitate the reduction step.

  • Purification: Column chromatography is a standard method for purifying organic compounds. Recrystallization of the final hydrochloride salt is also a viable method for obtaining a highly pure product.

  • Salt Formation: The use of an ethereal or ethanolic solution of HCl allows for the controlled precipitation of the hydrochloride salt, leading to a solid product that is easier to handle and often has improved stability and solubility compared to the free base.

Potential Pharmacological Significance and Future Directions

While direct pharmacological studies on this compound are scarce in the public domain, the prevalence of this scaffold in bioactive molecules suggests its potential as a valuable building block in drug discovery.

Insights from Related Compounds:

  • Derivatives as M₄ Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulators (PAMs): Research has shown that derivatives of phenyl(pyridin-2-yl)methanamine can act as PAMs for the M₄ mAChR, a promising target for the treatment of schizophrenia and other neuropsychiatric disorders.

  • Antimicrobial and Antifungal Activity: The pyridine and amine functionalities are present in many antimicrobial and antifungal agents. It is plausible that Phenyl(pyridin-2-yl)methanamine and its derivatives could exhibit such activities.

  • Insecticidal Properties: Some studies on related phenyl-pyridine structures have indicated potential insecticidal activity.

Future Research Workflow:

The following diagram outlines a potential workflow for investigating the pharmacological properties of this compound.

cluster_screening Initial Screening cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation receptor_binding Receptor Binding Assays enzyme_inhibition Enzyme Inhibition Assays cell_based Cell-Based Functional Assays receptor_binding->cell_based antimicrobial Antimicrobial Screening enzyme_inhibition->cell_based antimicrobial->cell_based mechanism Mechanism of Action Studies cell_based->mechanism animal_models Animal Models of Disease mechanism->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd

Caption: A workflow for the pharmacological evaluation of this compound.

Conclusion

This compound is a foundational molecule with significant potential in the field of drug discovery. Its structural features, including a chiral center and the presence of both hydrophobic and hydrogen-bonding moieties, make it an attractive scaffold for the development of new therapeutic agents. While a complete experimental dataset for this specific compound is not yet fully available in the public domain, this guide has provided a comprehensive overview based on existing data, predictive methods, and established chemical principles. Further experimental investigation into its definitive three-dimensional structure, spectroscopic properties, and biological activities is warranted and will undoubtedly pave the way for its application in the development of novel and effective medicines.

References

  • ChemBK. phenyl(pyridin-2-yl)methanamine. [Link]

  • PubChem. Phenyl(pyridin-2-yl)methanamine. [Link]

  • Molbase. phenyl(pyridin-2-yl)methanamine,hydrochloride | 59575-91-6. [Link]

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Phenyl(pyridin-2-yl)methanamine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Phenyl(pyridin-2-yl)methanamine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key intermediate in pharmaceutical research and development. The document is structured to provide not only procedural steps but also the underlying chemical principles and rationale that govern the selection of reagents and reaction conditions. We will focus on the most prevalent and efficient method—reductive amination—while also exploring alternative routes. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthesis.

Introduction and Strategic Importance

Phenyl(pyridin-2-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry. The unique arrangement of a phenyl group and a pyridine ring around a chiral aminomethyl center makes it a privileged scaffold for interacting with biological targets. Its derivatives are investigated for various therapeutic applications, including as antidepressants and analgesics.[1] A robust, scalable, and well-understood synthetic route is therefore critical for advancing research and development programs that utilize this core.

This guide moves beyond a simple recitation of recipes. It aims to provide a field-proven perspective on the synthesis, emphasizing process control, mechanistic understanding, and the validation of outcomes through rigorous analytical characterization.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to designing any synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, we can identify key bond formations and the corresponding precursor molecules. For Phenyl(pyridin-2-yl)methanamine, the most logical disconnection is at the carbon-nitrogen bond, immediately identifying a carbonyl precursor and an amine source.

G target Phenyl(pyridin-2-yl)methanamine (Target Molecule) disconnection C-N Bond Disconnection (Reductive Amination) target->disconnection Retrosynthesis precursors Precursors disconnection->precursors ketone 2-Benzoylpyridine (Carbonyl Source) precursors->ketone amine Ammonia (Nitrogen Source) precursors->amine

Caption: Retrosynthetic analysis of the target molecule.

This analysis points directly to reductive amination as the most straightforward and atom-economical approach, starting from the readily available ketone, 2-benzoylpyridine.

Primary Synthetic Pathway: Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis due to its efficiency and operational simplicity. The process involves two key mechanistic steps that typically occur in a single pot:

  • Imine/Iminium Ion Formation: The ketone (2-benzoylpyridine) reacts with an ammonia source to form a hemiaminal intermediate, which then dehydrates to form an imine. In the presence of acid, the imine is protonated to form a highly electrophilic iminium ion.

  • Reduction: A selective reducing agent, present in the same pot, reduces the iminium ion to the final amine product.

The success of this one-pot reaction hinges on using a reducing agent that is "smart"—it must reduce the C=N bond of the iminium ion much faster than the C=O bond of the starting ketone.[2][3]

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction ketone 2-Benzoylpyridine imine Imine Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine product Phenyl(pyridin-2-yl)methanamine (Free Base) imine->product Reduction reducer Selective Reducing Agent (e.g., NaBH3CN) reducer->product

Caption: The two-stage mechanism of one-pot reductive amination.

Critical Parameter: Choice of Reducing Agent

The selection of the reducing agent is the most critical decision in designing a reductive amination protocol. While several options exist, they differ in selectivity, safety, and operational complexity.

Reducing AgentKey Characteristics & Rationale
Sodium Cyanoborohydride (NaBH₃CN) The Classic Choice: Highly selective for reducing iminium ions in the presence of carbonyls at a controlled pH (typically 6-7).[3][4] The cyano group moderates the hydride's reactivity. Causality: Its reduced reactivity prevents significant reduction of the starting ketone, maximizing yield. Trustworthiness: A well-established reagent, though its high toxicity and the generation of cyanide waste are significant drawbacks.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) The Modern Standard: A safer, non-toxic alternative to NaBH₃CN.[4] It is also highly selective and does not require strict pH control, as the acetic acid byproduct can catalyze imine formation. Causality: Steric hindrance and the electron-withdrawing acetate groups make it an exceptionally mild and selective reducing agent. Trustworthiness: Preferred for both lab-scale and scale-up operations due to its superior safety profile and high yields.
Catalytic Hydrogenation (H₂/Catalyst) The Industrial Approach: Utilizes hydrogen gas and a metal catalyst (e.g., Raney Nickel, Pd/C).[5] It is highly atom-economical and avoids stoichiometric metal hydride waste. Causality: The catalyst provides a surface for the reaction between hydrogen and the imine. Trustworthiness: Requires specialized high-pressure equipment (autoclave) and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.[6][7]

For this guide, we will detail the protocol using the modern standard, Sodium Triacetoxyborohydride, due to its optimal balance of efficiency, safety, and accessibility for a research setting.

Detailed Experimental Protocol: Reductive Amination

This protocol is designed as a self-validating system. Each step includes the rationale to ensure reproducibility and facilitate troubleshooting.

Objective: To synthesize Phenyl(pyridin-2-yl)methanamine from 2-benzoylpyridine.

Materials:

ReagentM.W. ( g/mol )AmountMolesNotes
2-Benzoylpyridine183.215.00 g27.28 mmolStarting material
Ammonium Acetate77.0810.51 g136.4 mmolAmmonia source (5 equiv.)
Sodium Triacetoxyborohydride211.948.67 g40.92 mmolReducing agent (1.5 equiv.)
Dichloromethane (DCM)-100 mL-Anhydrous, reaction solvent
Saturated NaHCO₃ solution-50 mL-For work-up
Anhydrous MgSO₄---Drying agent

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-benzoylpyridine (5.00 g, 27.28 mmol) and ammonium acetate (10.51 g, 136.4 mmol).

    • Expertise & Experience: Using a significant excess of the ammonia source (5 equivalents) is crucial to drive the imine formation equilibrium towards the product, maximizing the conversion of the starting ketone.

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (8.67 g, 40.92 mmol) to the solution in portions over 15 minutes.

    • Trustworthiness: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the 2-benzoylpyridine spot.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The basic wash neutralizes the acetic acid byproduct from the reducing agent and removes any remaining ammonium acetate.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The result is the crude Phenyl(pyridin-2-yl)methanamine free base, typically as an oil.

Final Step: Hydrochloride Salt Formation

For improved stability, handling, and solubility in aqueous media, the amine free base is converted to its hydrochloride salt.

Procedure:

  • Dissolution: Dissolve the crude amine oil from the previous step in 50 mL of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. A white solid, the hydrochloride salt, will form.

    • Expertise & Experience: Using a commercially available solution of HCl in an anhydrous solvent is critical to prevent the introduction of water, which can make the product hygroscopic and difficult to handle.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any surface impurities.

  • Drying: Dry the white solid under vacuum at 40°C overnight to yield the final product, this compound.[8][9]

Caption: Step-by-step laboratory workflow for the synthesis.

Alternative Synthetic Pathway: The Grignard Approach

An alternative, though often more challenging, route involves a Grignard reaction.[10] This pathway constructs the carbon skeleton first and introduces the nitrogen atom in a subsequent step.

  • Grignard Reaction: Phenylmagnesium bromide (a Grignard reagent) is reacted with 2-pyridinecarboxaldehyde. This forms the intermediate alcohol, Phenyl(pyridin-2-yl)methanol.

  • Amination: The hydroxyl group of the alcohol must be converted into a good leaving group (e.g., a tosylate or a halide) and then displaced with an ammonia source.

Challenges and Rationale:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly destroyed by any protic source, including water.[10][11] All glassware and solvents must be rigorously dried.[12]

  • Side Reactions: The Grignard reagent can potentially add to the pyridine ring itself, leading to undesired byproducts.[13]

  • Multi-step Process: This route requires at least two distinct chemical transformations, often with purification of the intermediate alcohol, making it less efficient than the one-pot reductive amination.

While viable, this pathway is generally less preferred due to its operational complexity and lower overall efficiency compared to reductive amination.

Product Characterization and Validation

Confirmation of the final product's identity and purity is paramount. The following data are expected for this compound.

Analysis TechniqueExpected Result
Appearance White to off-white crystalline solid
¹H NMR Signals corresponding to the aromatic protons of the phenyl and pyridyl rings, and a characteristic signal for the aminomethyl proton (CH-N).
¹³C NMR Resonances for all 12 unique carbon atoms in the structure.[14]
Mass Spectrometry (MS) For the free base: [M+H]⁺ expected at m/z = 185.1073, corresponding to the molecular formula C₁₂H₁₃N₂⁺.
Purity (HPLC) Typically >98% for research-grade material.[9]

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a one-pot reductive amination of 2-benzoylpyridine. The use of sodium triacetoxyborohydride as the reducing agent represents the current state-of-the-art for laboratory-scale synthesis, offering a superior combination of selectivity, safety, and operational simplicity. This technical guide provides the foundational knowledge and a validated protocol to enable researchers to confidently and successfully synthesize this important chemical intermediate.

References

  • phenyl(pyridin-2-yl)methanamine - ChemBK . (2024). ChemBK. [Link]

  • CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
  • Grignard Reaction . (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]

  • CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6 . (n.d.). Chemical Register. [Link]

  • phenyl(pyridin-2-yl)methanamine,hydrochloride | 59575-91-6 . (n.d.). Molbase. [Link]

  • Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 . (n.d.). PubChem. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides . (2017). ACS Publications. [Link]

  • SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION . (n.d.). ResearchGate. [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity . (n.d.). ResearchGate. [Link]

  • Reductive Amination, and How It Works . (2017). Master Organic Chemistry. [Link]

  • C–N Bond-Forming Reactions: Reductive Amination . (n.d.). Harvard University, Myers Group. [Link]

  • Phenyl(2-(pyridin-2-yl)phenyl)methanone - Optional[13C NMR] - Chemical Shifts . (n.d.). SpectraBase. [Link]

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Pyridine, 2-phenyl- . (n.d.). Organic Syntheses. [Link]

  • Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes... . (2021). ResearchGate. [Link]

  • US3444201A - Process for preparing phenylalkylamines by catalytic hydrogenation of aziridines.
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Phenyl(pyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(pyridin-2-yl)methanamine hydrochloride is a compelling molecular entity with a paucity of direct biological data in publicly accessible literature. However, its structural resemblance to known bioactive molecules, particularly aminopyridine and 2-phenylpyridine derivatives, suggests a rich, unexplored therapeutic potential. This technical guide provides a comprehensive framework for investigating the biological activities of this compound. By synthesizing information from patent literature, which indicates its potential as an antidepressant and analgesic, with the known mechanisms of related compounds, we propose a detailed research program. This document outlines hypothesized mechanisms of action, provides robust, step-by-step experimental protocols for in vitro and in vivo validation, and offers insights into the causality behind experimental choices, thereby serving as a foundational resource for researchers seeking to elucidate the pharmacological profile of this compound.

Introduction: The Case for this compound

This guide addresses the current knowledge gap by providing a scientifically-grounded, hypothetical framework for the systematic investigation of this compound's biological activity. We will delve into its chemical characteristics, propose potential mechanisms of action based on structural analogy, and provide detailed experimental protocols to test these hypotheses.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to designing meaningful biological assays.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂PubChem[3]
Molecular Weight 184.24 g/mol PubChem[3]
CAS Number 39930-11-5PubChem[3]
Hydrochloride CAS 59575-91-6Molbase[4]
IUPAC Name phenyl(pyridin-2-yl)methanaminePubChem[3]

Hypothesized Mechanisms of Action: Learning from Analogs

Based on its chemical structure, we can postulate several potential mechanisms of action for this compound.

Neurological Activity: A Potential Potassium Channel Blocker

The aminopyridine scaffold is a well-established pharmacophore in neuroscience. Compounds like 4-aminopyridine (4-AP) are known to be broad-spectrum blockers of voltage-gated potassium channels[5]. This blockade leads to prolonged action potentials, increased calcium influx into nerve terminals, and enhanced neurotransmitter release[6].

Given that Phenyl(pyridin-2-yl)methanamine is a derivative of pyridine, it is plausible that it shares this mechanism. An increase in the release of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system could underpin its potential antidepressant and analgesic effects mentioned in the patent literature[2].

Proposed_Antidepressant_MoA PPMH Phenyl(pyridin-2-yl)methanamine Hydrochloride K_Channel Voltage-Gated K+ Channel PPMH->K_Channel Blockade AP_Duration Increased Action Potential Duration K_Channel->AP_Duration Inhibition of Repolarization Ca_Influx Increased Presynaptic Ca2+ Influx AP_Duration->Ca_Influx NT_Release Enhanced Neurotransmitter Release (5-HT, NE, DA) Ca_Influx->NT_Release Synaptic_Conc Increased Synaptic Neurotransmitter Concentration NT_Release->Synaptic_Conc Postsynaptic_Receptor Postsynaptic Receptor Activation Synaptic_Conc->Postsynaptic_Receptor Therapeutic_Effect Antidepressant & Analgesic Effects Postsynaptic_Receptor->Therapeutic_Effect

Caption: Proposed mechanism for antidepressant and analgesic effects.

Cytotoxic and Antiproliferative Activity: Insights from 2-Phenylpyridine Derivatives

Derivatives of 2-phenylpyridine have demonstrated a range of biological activities, including insecticidal[7][8] and cytotoxic effects. For instance, gold(III) complexes of 2-phenylpyridine have shown cytotoxicity against human leukemia and mouse tumor cell lines[9]. This suggests that this compound could also possess antiproliferative or cytotoxic properties, warranting investigation in cancer cell lines. The mechanism for such activity could involve the induction of apoptosis or cell cycle arrest.

A Proposed Research Program: From In Vitro Screening to In Vivo Validation

To systematically evaluate the biological activity of this compound, a tiered approach is recommended, starting with in vitro assays and progressing to in vivo models.

In Vitro Evaluation of Cytotoxic and Antiproliferative Effects

The initial step is to assess the compound's effect on cell viability and proliferation across a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Serially dilute the compound to a range of concentrations (e.g., 0.1 µM to 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Assessment of Antidepressant-like Activity

Should the compound show low cytotoxicity at concentrations relevant for potential neurological effects, in vivo studies in rodent models are the next logical step.

Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for antidepressant-like activity. It is based on the principle that an animal will cease escape-oriented behavior when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by antidepressant drugs[10][11].

  • Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg) 30-60 minutes before the test. A control group should receive the vehicle, and a positive control group should receive a standard antidepressant like imipramine (15 mg/kg, i.p.)[12].

  • Test Procedure:

    • Place each mouse individually in a transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The total duration of the test is 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time suggests an antidepressant-like effect.

In_Vivo_Antidepressant_Workflow start Start acclimatize Animal Acclimatization (1 week) start->acclimatize grouping Randomly Assign to Groups (Vehicle, PPMH doses, Positive Control) acclimatize->grouping drug_admin Drug Administration (i.p.) grouping->drug_admin pre_test_wait Waiting Period (30-60 min) drug_admin->pre_test_wait fst Forced Swim Test (6 min duration) pre_test_wait->fst record Record Immobility (last 4 min) fst->record analysis Statistical Analysis (ANOVA) record->analysis end End analysis->end

Caption: Workflow for the in vivo Forced Swim Test.

Experimental Protocol: Tail Suspension Test (TST) in Mice

The TST is another common behavioral model for assessing antidepressant activity and is conceptually similar to the FST[13].

  • Animal and Drug Administration: Follow the same procedures for acclimatization and drug administration as in the FST.

  • Test Procedure:

    • Suspend each mouse individually by its tail from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail. The mouse should be suspended 50 cm above the floor.

    • The total duration of the test is 6 minutes.

    • Record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for respiration.

  • Data Analysis: Analyze the data similarly to the FST. A significant decrease in the duration of immobility indicates a potential antidepressant effect.

Future Directions and Conclusion

The successful demonstration of biological activity in these initial screens would pave the way for more in-depth mechanistic studies. For neurological activity, this could include electrophysiological studies to confirm potassium channel blockade and microdialysis to measure neurotransmitter levels in specific brain regions. For anticancer activity, further studies could explore the specific apoptotic pathways involved and the effects on the cell cycle.

References

  • Keavney, L., & Miller, K. (2013). The use of aminopyridines in neurological disorders. Journal of Neurology, Neurosurgery & Psychiatry, 84(10), 1172-1178. [Link]

  • Donev, R., & Tzoneva, R. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 131-136. [Link]

  • Zhang, W., Chen, J., & Du, X. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. [Link]

  • Gao, L., & Smith, P. A. (2013). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. Journal of Biological Chemistry, 288(2), 929-940. [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • Haleem, D. J. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 405-416. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

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  • Zhang, W., Chen, J., & Du, X. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009-1014. [Link]

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  • Molbase. (n.d.). phenyl(pyridin-2-yl)methanamine,hydrochloride | 59575-91-6. [Link]

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An In-depth Technical Guide to the Pharmacological Potential and Mechanistic Exploration of the Phenyl(pyridin-2-yl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl(pyridin-2-yl)methanamine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of pharmacologically active agents. While a singular, defined mechanism of action for the parent compound, phenyl(pyridin-2-yl)methanamine hydrochloride, is not extensively characterized in publicly available literature, an analysis of its derivatives provides significant insight into its therapeutic potential. This guide synthesizes the current understanding of this chemical moiety, exploring the mechanisms of action of its key derivatives and outlining a strategic approach for the systematic investigation of the parent compound. We will delve into the structural features that enable its interaction with various biological targets, present hypothetical mechanisms, and provide detailed experimental protocols for its characterization.

Introduction: The Phenyl(pyridin-2-yl)methanamine Scaffold - A Versatile Template for Drug Discovery

The confluence of a phenyl group and a pyridine ring linked by a methanamine bridge creates a molecule with a unique three-dimensional structure and electronic distribution. This arrangement has proven to be a fertile ground for the development of ligands targeting a range of receptors and enzymes. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, a feature that can be pivotal for target engagement and can be modulated to fine-tune pharmacokinetic properties, a concept often referred to as the "phenyl-pyridyl switch" in drug design.[1]

This guide will explore the known biological activities of derivatives of phenyl(pyridin-2-yl)methanamine to build a comprehensive picture of its potential mechanisms of action.

Known Biological Targets of Phenyl(pyridin-2-yl)methanamine Derivatives: A Mechanistic Overview

The versatility of the phenyl(pyridin-2-yl)methanamine scaffold is best illustrated by the diverse biological targets of its derivatives. These range from G-protein coupled receptors (GPCRs) to enzymes and ion channels.

Muscarinic Acetylcholine Receptor Modulation

Derivatives of the phenyl(pyridin-2-yl)methanamine scaffold have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR).[2] PAMs represent a sophisticated approach to modulating receptor activity, offering greater selectivity and a more nuanced physiological response compared to direct agonists.

  • Mechanism of Action: These derivatives do not directly activate the M4 receptor but bind to an allosteric site, distinct from the orthosteric site where acetylcholine binds. This binding event potentiates the receptor's response to acetylcholine, enhancing downstream signaling. This is often observed as an increase in the potency (a leftward shift in the dose-response curve) and sometimes the efficacy of the endogenous ligand.[2]

  • Signaling Pathway: The M4 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Gi/o signaling can modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

M4_Signaling_Pathway cluster_membrane Cell Membrane ACh Acetylcholine (ACh) M4_Receptor M4 mAChR ACh->M4_Receptor Binds to orthosteric site Gi_o Gi/o Protein M4_Receptor->Gi_o Activates PAM Phenyl(pyridin-2-yl)methanamine Derivative (PAM) PAM->M4_Receptor Binds to allosteric site AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates cAMP cAMP AC->cAMP Decreases K_efflux K+ Efflux GIRK->K_efflux Increases

Caption: M4 Receptor Signaling Pathway Modulation by a PAM.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Certain derivatives of phenyl(pyridin-2-yl)methanamine have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.[3]

  • Mechanism of Action: These compounds act as competitive inhibitors, binding to the active site of DPP-4 and preventing it from inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these hormones, DPP-4 inhibitors lead to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

  • Therapeutic Implication: The inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.

Androgen Receptor Antagonism

The phenyl(pyridin-2-yl)methanamine scaffold has also been utilized in the design of androgen receptor (AR) antagonists.[4]

  • Mechanism of Action: These derivatives compete with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the AR. By occupying the LBD, these antagonists prevent the conformational changes required for receptor activation, nuclear translocation, and subsequent modulation of gene expression. Some derivatives have shown efficacy against mutant forms of the AR that confer resistance to standard antiandrogen therapies.[4]

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

Derivatives of the closely related phenyl(pyridin-2-yl)methanol have been developed as antagonists of the transient receptor potential vanilloid 3 (TRPV3) ion channel.[5] Given the structural similarity, it is plausible that phenyl(pyridin-2-yl)methanamine derivatives could also be explored for this target.

  • Mechanism of Action: TRPV3 is a non-selective cation channel involved in thermosensation and pain signaling. Antagonists block the flow of ions (primarily Ca2+ and Na+) through the channel pore, thereby reducing neuronal excitability and nociceptive signaling.

Hypothetical Mechanisms of Action for this compound

Based on the activities of its derivatives, we can propose several hypothetical mechanisms of action for the parent compound, this compound. These hypotheses provide a framework for its experimental investigation.

  • Hypothesis 1: Monoamine Reuptake Inhibition: The structural resemblance of phenyl(pyridin-2-yl)methanamine to monoamine neurotransmitters (e.g., dopamine, norepinephrine, serotonin) suggests it could potentially interact with monoamine transporters (DAT, NET, SERT). Inhibition of these transporters would lead to increased synaptic concentrations of the respective neurotransmitters, a mechanism common to many antidepressants and stimulants.

  • Hypothesis 2: Histamine Receptor Antagonism: The general structure shares features with some H1 histamine receptor antagonists.[6] Binding to and blocking the H1 receptor would lead to antihistaminergic effects.

  • Hypothesis 3: Broad Kinase Inhibition: The pyridine and phenyl rings are common motifs in kinase inhibitors. It is conceivable that phenyl(pyridin-2-yl)methanamine could exhibit inhibitory activity against a range of protein kinases.

Experimental Workflow for Elucidating the Mechanism of Action

A systematic, multi-tiered approach is required to definitively characterize the mechanism of action of this compound.

Experimental_Workflow Start Phenyl(pyridin-2-yl)methanamine Hydrochloride Broad_Screen Broad Target Screening (e.g., Eurofins SafetyScreen) Start->Broad_Screen Hit_Identified Primary Hit(s) Identified? Broad_Screen->Hit_Identified No_Hit Phenotypic Screening (e.g., Cell Viability, Reporter Assays) Hit_Identified->No_Hit No Dose_Response Dose-Response & Potency (IC50/EC50 Determination) Hit_Identified->Dose_Response Yes Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, proteomics) No_Hit->Target_Deconvolution Target_Deconvolution->Dose_Response Binding_Assays Target Engagement & Binding Kinetics (e.g., Radioligand Binding, SPR) Dose_Response->Binding_Assays Functional_Assays Functional/Cell-Based Assays (e.g., Calcium Flux, cAMP, Reporter Gene) Binding_Assays->Functional_Assays Selectivity Selectivity Profiling (Against related targets) Functional_Assays->Selectivity In_Vivo In Vivo Validation (Animal Models) Selectivity->In_Vivo End Mechanism of Action Elucidated In_Vivo->End

Caption: Systematic Workflow for Mechanism of Action Elucidation.

Step-by-Step Experimental Protocols

Protocol 1: Broad Target Binding Screen (Safety Pharmacology Profile)

  • Objective: To identify initial biological targets of this compound from a large panel of receptors, ion channels, transporters, and enzymes.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Submit the compound to a contract research organization (CRO) that offers broad target screening panels (e.g., Eurofins SafetyScreen, DiscoverX).

    • Typically, the compound is initially screened at a single high concentration (e.g., 10 µM).

    • The assay format is usually radioligand binding for receptors and transporters, and enzymatic assays for enzymes.

    • Results are reported as percent inhibition or stimulation relative to a control.

  • Data Analysis:

    • Identify any targets where the compound exhibits significant activity (e.g., >50% inhibition or stimulation).

    • These "hits" become the focus of subsequent validation and characterization.

Protocol 2: Dose-Response and Potency Determination

  • Objective: To quantify the potency (IC50 or EC50) of the compound at the primary target(s) identified in the broad screen.

  • Methodology:

    • Prepare a serial dilution of this compound.

    • Perform the relevant binding or functional assay for the identified target using the range of compound concentrations.

    • Include appropriate positive and negative controls.

    • Run the experiment in triplicate.

  • Data Analysis:

    • Plot the percent inhibition/stimulation against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.

Protocol 3: Functional Cellular Assay (Example: Calcium Mobilization for a Gq-coupled GPCR)

  • Objective: To determine if the binding of the compound to a target receptor translates into a cellular response.

  • Methodology:

    • Culture cells stably expressing the target receptor (e.g., HEK293 cells) in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of this compound to the wells.

    • If testing for antagonistic activity, pre-incubate with the compound before adding a known agonist.

    • Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis:

    • Calculate the change in fluorescence to determine the extent of calcium mobilization.

    • Plot the response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Summary and Interpretation

The following table provides a hypothetical summary of data that could be generated for this compound and its derivatives against various targets.

CompoundTargetAssay TypePotency (IC50/EC50)
Phenyl(pyridin-2-yl)methanamine HCl5-HT2A ReceptorBinding1.2 µM
Phenyl(pyridin-2-yl)methanamine HClDopamine TransporterUptake5.6 µM
Derivative A (M4 PAM)M4 mAChRCalcium Flux350 nM (EC50)
Derivative B (DPP-4 Inhibitor)DPP-4Enzymatic85 nM (IC50)

Interpretation: The hypothetical data above would suggest that the parent compound has moderate affinity for the 5-HT2A receptor and the dopamine transporter. This would warrant further investigation into its potential as a serotonergic or dopaminergic modulator. The significantly higher potencies of its derivatives highlight the power of medicinal chemistry to optimize the activity of a scaffold for a specific target.

Conclusion

The phenyl(pyridin-2-yl)methanamine scaffold is a validated and highly versatile starting point for the design of novel therapeutics. While the precise mechanism of action of the parent hydrochloride salt is not yet fully elucidated, the pharmacological profiles of its derivatives strongly suggest a high potential for interaction with a variety of important biological targets, particularly within the central nervous system. The experimental framework provided in this guide offers a clear and systematic path for researchers to unlock the full therapeutic potential of this promising chemical entity. By combining broad screening with detailed mechanistic and functional studies, the scientific community can continue to leverage the unique properties of the phenyl(pyridin-2-yl)methanamine core to develop the next generation of targeted medicines.

References

  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. PubMed Central. Available at: [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. Available at: [Link]

  • Synthesis and biological evaluation of phenylpyridine derivatives toward dipeptidyl peptidase-4. ResearchGate. Available at: [Link]

  • Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. Available at: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link]

  • H 1 receptor affinity of other ligands a used in CoMFA studies. ResearchGate. Available at: [Link]

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Phenyl(pyridin-2-yl)methanamine hydrochloride derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Phenyl(pyridin-2-yl)methanamine Hydrochloride Derivatives and Analogs

This guide provides a comprehensive technical overview of this compound and its analogs, a chemical scaffold of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this versatile molecular framework. We will explore the causal logic behind synthetic strategies and experimental designs, grounding our discussion in authoritative and verifiable references.

Introduction: The Phenyl(pyridin-2-yl)methanamine Core

The Phenyl(pyridin-2-yl)methanamine scaffold, characterized by a central methane bridge connecting a phenyl and a pyridin-2-yl ring, represents a privileged structure in drug discovery. Its significance stems from several key features:

  • Structural Mimicry: The core structure bears a resemblance to endogenous neurotransmitters, making it a valuable starting point for developing drugs that target the central nervous system (CNS).[1]

  • Synthetic Tractability: The molecule serves as a key intermediate that can be readily synthesized and functionalized, allowing for the systematic exploration of chemical space to optimize for potency, selectivity, and pharmacokinetic properties.[1]

  • Versatile Pharmacophore: Derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties, highlighting the scaffold's broad therapeutic potential.[1][2][3]

The strategic substitution of the phenyl and pyridine rings—a concept often referred to as a "phenyl-pyridyl switch"—can profoundly impact a molecule's physicochemical properties.[4] Replacing a phenyl ring with a pyridine introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing target binding affinity and improving pharmacokinetic profiles such as permeability and solubility.[4] This guide will dissect the synthetic routes to access these derivatives and the pharmacological insights gained from their study.

Synthetic Strategies and Methodologies

The synthesis of Phenyl(pyridin-2-yl)methanamine derivatives is typically achieved through multi-step sequences that offer flexibility for introducing chemical diversity. The choice of a specific route is often dictated by the availability of starting materials and the desired substitution patterns on the aromatic rings. A common and effective strategy involves the formation of a ketone intermediate, which is then converted to the target amine.

Core Synthesis via Grignard Reaction and Oxime Reduction

A robust and widely employed pathway involves the initial construction of a substituted (phenyl)(pyridin-2-yl)methanol intermediate via a Grignard reaction. This alcohol is then oxidized to the corresponding ketone, which serves as the pivotal precursor to the final amine.

The causality behind this approach is sound:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction allows for the efficient coupling of the two key aromatic moieties (a phenylmagnesium halide and a pyridine carboxaldehyde).[2]

  • Oxidation: The subsequent oxidation to the ketone is typically high-yielding and purifies well.

  • Oximation and Reduction: Converting the ketone to an oxime followed by reduction is a reliable method for installing the primary amine. The use of zinc powder in acetic acid is a well-established and effective method for this transformation, offering a good balance of reactivity and selectivity.[2]

Below is a generalized workflow for this synthetic sequence.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Oxidation cluster_2 Step 3 & 4: Amination A Substituted Phenyl Magnesium Bromide (Grignard Reagent) C (Phenyl)(pyridin-2-yl)methanol Intermediate A->C Grignard Addition B Substituted Pyridine Carboxaldehyde B->C D Substituted (Phenyl)(pyridin-2-yl)methanone (Ketone Intermediate) C->D Oxidation (e.g., CrO3) E Methanone Oxime Derivative D->E Oximation (NH2OH·HCl) F Target Phenyl(pyridin-2-yl)methanamine Hydrochloride Derivative E->F Reduction (e.g., Zn/AcOH)

Caption: General Synthetic Workflow.

Detailed Experimental Protocol: Synthesis of (2-Chlorophenyl)(pyridin-2-yl)methanamine hydrochloride

This protocol is a representative example adapted from established literature, demonstrating the practical application of the synthetic strategy discussed above.[2]

Step 1: Synthesis of (2-Chlorophenyl)(pyridin-2-yl)methanol

  • To a stirred solution of 2-pyridinecarboxaldehyde (1 equivalent) in dry tetrahydrofuran (THF), add a solution of 2-chlorophenylmagnesium bromide (1.1 equivalents) in THF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol by column chromatography on silica gel.

Step 2: Synthesis of (2-Chlorophenyl)(pyridin-2-yl)methanone

  • Dissolve the purified (2-chlorophenyl)(pyridin-2-yl)methanol (1 equivalent) in glacial acetic acid.

  • Add chromium trioxide (CrO₃) (1.5 equivalents) portion-wise while maintaining the temperature below 30 °C.

  • Stir the mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the ketone.

Step 3: Synthesis of (2-Chlorophenyl)(pyridin-2-yl)methanone oxime

  • To a solution of the ketone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the oxime derivative.

Step 4: Synthesis of (2-Chlorophenyl)(pyridin-2-yl)methanamine hydrochloride

  • Suspend the oxime derivative (1 equivalent) in glacial acetic acid.

  • Add activated zinc dust (3-4 equivalents) portion-wise, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 2-3 hours.

  • Cool the mixture, filter off the excess zinc, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a small amount of ethanol and acidify with concentrated hydrochloric acid to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

Structure-Activity Relationships (SAR)

The systematic modification of the phenyl and pyridine rings has yielded crucial insights into the structure-activity relationships governing the biological effects of these compounds. The data suggests that both electronic and steric factors play a significant role in determining potency and selectivity.

Caption: Key Modification Points for SAR Studies.

SAR in Antimicrobial Agents

Studies on chlorophenyl-(pyridinyl)-methylamine hydrochlorides have demonstrated notable antibacterial activity. The position and presence of the chloro-substituent on the phenyl ring are critical determinants of efficacy.

Compound IDPhenyl SubstitutionPyridine PositionActivity vs. P. aeruginosa (Inhibition Zone, mm)
1a 2-Chloro2-pyridylModerate
2b 3-Chloro3-pyridyl15.0
3b 4-Chloro3-pyridyl15.0
Data derived from Der Pharma Chemica.[2]

From this limited dataset, it appears that substitution at the 3- and 4-positions of the phenyl ring can lead to enhanced activity against Gram-negative bacteria like P. aeruginosa when paired with a 3-pyridyl moiety.[2] This suggests that the spatial arrangement of the chloro group influences how the molecule interacts with its bacterial target.

SAR in CNS-Active Agents

In the context of CNS targets, SAR often focuses on optimizing properties like blood-brain barrier penetration and receptor subtype selectivity. For analogs acting as inhibitors of protein kinase B (Akt), heteroaryl-pyridine structures were explored, leading to potent inhibitors.[5] While specific SAR tables for Phenyl(pyridin-2-yl)methanamine itself are not publicly available, related series show that substitutions on the phenyl ring significantly impact potency. For example, in a series of small molecule inhibitors, ortho-substitutions like -Cl, -CF₃, and -F on a phenyl ring maintained high potency (IC₅₀ in the low micromolar range).[6]

Pharmacological Profiles and Therapeutic Applications

The versatility of the Phenyl(pyridin-2-yl)methanamine scaffold has led to its exploration in multiple therapeutic areas.

Antimicrobial Activity

As previously noted, certain chlorinated derivatives exhibit significant antibacterial properties.[2] The mechanism is not fully elucidated but may involve disruption of bacterial cell membranes or inhibition of essential enzymes. The hydrochloride salt form enhances aqueous solubility, which is a critical attribute for potential therapeutic agents.

Protocol: In Vitro Antibacterial Screening (Agar Diffusion Method) This protocol provides a self-validating system to assess the biological activity of the newly synthesized compounds.

  • Media Preparation: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., P. aeruginosa, S. aureus).

  • Plate Inoculation: Evenly swab the surface of the agar plates with the bacterial inoculum.

  • Compound Application: Create wells (e.g., 6 mm diameter) in the agar. Prepare solutions of the test compounds (e.g., at 500 µ g/0.05 mL in a suitable solvent like DMSO). Pipette a fixed volume of each compound solution into separate wells.

  • Controls: Use a positive control (a known antibiotic) and a negative control (solvent only) on each plate.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.

Neurological and Pain Disorders

The scaffold's structural relationship to neurotransmitters makes it a prime candidate for CNS drug discovery.[1] Related structures, specifically (Pyridin-2-yl)methanol derivatives, have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[3] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making its antagonists promising candidates for treating neuropathic and central pain.[3] The development of these compounds involved systematic optimization of pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, underscoring the scaffold's "drug-like" potential.

Other Applications

The chemical space around this core has been explored for other activities, including:

  • Insecticides: Certain 2-phenylpyridine derivatives have been synthesized and shown to have potent insecticidal activity against agricultural pests.[7]

  • Enzyme Inhibition: Heteroaryl-pyridine analogs have been developed as highly potent, ATP-competitive inhibitors of Akt (Protein Kinase B), a key enzyme in cell signaling pathways implicated in cancer.[5]

Conclusion

The this compound framework and its analogs represent a rich and productive area of research in medicinal chemistry. Its synthetic accessibility allows for extensive derivatization, enabling the fine-tuning of its pharmacological profile. The demonstrated activities, ranging from antibacterial to CNS modulation, confirm its status as a privileged scaffold. Future work will likely focus on elucidating specific mechanisms of action, further optimizing pharmacokinetic profiles for in vivo efficacy, and exploring this versatile core for activity against new and challenging biological targets.

References

  • Title: Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives Source: Der Pharma Chemica URL: [Link]

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  • Title: Phenyl(pyridin-2-yl)methanamine Source: MySkinRecipes URL: [Link]

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  • Title: SAR Analysis and Properties of Substituted Phenyl Analogs Source: Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf URL: [Link]

  • Title: 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6 Source: Molbase URL: [Link]

  • Title: Synthesis method and intermediates of pyridin-2-yl-methylamine Source: Google Patents URL
  • Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Source: PubMed URL: [Link]

  • Title: Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR Source: PubMed Central URL: [Link]

  • Title: Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base Source: ResearchGate URL: [Link]

  • Title: Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors Source: PubMed URL: [Link]

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A Technical Guide to the Spectroscopic Characterization of Phenyl(pyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Phenyl(pyridin-2-yl)methanamine Hydrochloride and the Imperative of Spectroscopic Analysis

This compound is a molecule of interest in medicinal chemistry and materials science due to its structural motifs—a pyridine ring, a phenyl group, and a benzylic amine. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications. Accurate structural confirmation and purity assessment are paramount in any scientific endeavor involving this compound, and a combination of spectroscopic techniques provides the necessary analytical rigor.

This guide will delve into the core spectroscopic techniques for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the theoretical underpinnings, provide a detailed experimental protocol, and predict the expected spectral signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, which is detected by the NMR spectrometer. The precise resonance frequency of a nucleus is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ), which is the cornerstone of NMR-based structural analysis.

Experimental Protocol for NMR Analysis

A well-defined protocol is crucial for acquiring high-quality NMR spectra. The following steps outline a standard procedure for the analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Weigh ~5-10 mg of the compound prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add a small amount of an internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into the NMR spectrometer prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum acq3->acq4 acq5 Perform 2D NMR experiments (e.g., COSY, HSQC) if needed acq4->acq5 proc1 Fourier transform the raw data acq5->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Integrate the 1H NMR signals proc2->proc3 proc4 Assign signals to the molecular structure proc3->proc4

Caption: A streamlined workflow for acquiring an ATR-IR spectrum.

Predicted IR Spectrum of this compound

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H stretchAromatic (Phenyl and Pyridine)
2800-2500N-H stretchAmmonium salt (-NH₃⁺)
1600-1450C=C and C=N stretchAromatic rings
1200-1000C-N stretchAmine
770-730 and 710-690C-H bend (out-of-plane)Monosubstituted benzene
  • Trustworthiness of Interpretation: The broad absorption in the 2800-2500 cm⁻¹ region is a hallmark of an ammonium salt and provides strong evidence for the hydrochloride form of the amine. The presence of sharp peaks in the aromatic C-H stretching region and the characteristic "fingerprint" region below 1500 cm⁻¹ will confirm the presence of the phenyl and pyridine rings.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol for MS Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like this compound.

Workflow for ESI-MS Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol) acq1 Infuse the sample solution into the ESI source prep1->acq1 acq2 Acquire the full scan mass spectrum in positive ion mode acq1->acq2 acq3 Perform tandem MS (MS/MS) on the molecular ion peak acq2->acq3 proc1 Identify the molecular ion peak acq3->proc1 proc2 Analyze the fragmentation pattern from the MS/MS spectrum proc1->proc2 proc3 Propose fragmentation pathways proc2->proc3

Caption: A general workflow for acquiring ESI-MS and MS/MS data.

Predicted Mass Spectrum of this compound

In positive ion mode ESI-MS, the spectrum is expected to show the molecular ion of the free base.

Predicted m/z Ion Notes
185.1073[M+H]⁺The protonated molecule of the free base (C₁₂H₁₂N₂). This will be the base peak.
207.0893[M+Na]⁺An adduct with sodium ions, which are often present as impurities.
  • Authoritative Grounding in Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion at m/z 185 would provide valuable structural information. The fragmentation is likely to proceed through the loss of the aminomethyl group or cleavage of the bond between the methine carbon and one of the aromatic rings. Common fragments would include the tropylium ion (C₇H₇⁺) at m/z 91 from the phenyl ring and the pyridinium ion.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive characterization of this compound necessitates a synergistic approach, integrating data from NMR, IR, and MS. While publicly accessible spectra for this specific compound are scarce, a thorough understanding of spectroscopic principles and predictive analysis based on its chemical structure provides a robust framework for its identification and purity assessment. This guide equips researchers with the necessary knowledge and experimental foresight to confidently undertake the spectroscopic analysis of this and structurally related compounds, ensuring the integrity and validity of their scientific findings.

References

  • General Spectroscopic Techniques: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NMR Spectroscopy: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • IR Spectroscopy: Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • de Hoffmann, E., & Stroobant, V. (2007).

A Technical Guide to the Safe Handling of Phenyl(pyridin-2-yl)methanamine Hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety protocols and handling procedures for Phenyl(pyridin-2-yl)methanamine hydrochloride (CAS No: 59575-91-6). It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The guidance herein is synthesized from established safety data and best practices to ensure the well-being of laboratory personnel and the integrity of experimental work.

Compound Profile and Hazard Identification

This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structure, incorporating both a phenyl and a pyridinyl moiety, makes it a precursor for various target molecules in drug discovery.[3] However, the reactivity and chemical nature of this compound necessitate a thorough understanding of its potential hazards.

The primary hazards associated with this compound are significant. It is classified as a substance that causes severe skin burns and eye damage.[4][5] Inhalation may lead to respiratory irritation, and ingestion is considered harmful.[4][6] The toxicological properties have not been fully investigated, which warrants a cautious approach, treating the compound as potentially having unknown hazards.[4][7]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage.[4][5]
Serious Eye Damage/IrritationCategory 1H314: Causes severe skin burns and eye damage.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4]
Acute Toxicity (Oral)Category 4 (Harmful)H302: Harmful if swallowed.[8]

This table summarizes the primary hazard classifications. Users must always consult the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate and complete information.

Physical and Chemical Properties
PropertyValueSource
CAS Number 59575-91-6[1]
Molecular Formula C₁₂H₁₃ClN₂[1]
Molecular Weight 220.70 g/mol [1][8]
Appearance Solid (form may vary)[4]

Risk Management and Mitigation Workflow

Effective management of this compound requires a systematic approach, from procurement to disposal. The following workflow illustrates the critical decision points and control measures necessary to ensure laboratory safety.

RiskManagementWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Handling & Experimentation cluster_post Phase 3: Post-Experiment planning Planning Stage Review SDS & Literature Assess Risks Develop SOP procurement Procurement Verify Supplier Ensure Proper Labeling Confirm Storage Availability planning->procurement Requires Approval training Personnel Training Hazard Communication SOP Walkthrough Emergency Drill procurement->training Upon Receipt handling Safe Handling Mandatory PPE Use Chemical Fume Hood Avoid Dust Generation training->handling Pre-Requisite experiment Experimentation Follow Approved SOP Monitor Reactions Label Intermediates handling->experiment storage Storage Cool, Dry Place Tightly Closed Container Incompatible Materials Segregated experiment->storage waste Waste Disposal Collect in Labeled Container Follow Institutional Policy Do Not Mix with Incompatibles experiment->waste storage->handling For Re-use decon Decontamination Clean Work Surfaces Decontaminate Glassware Properly Dispose of Contaminated PPE waste->decon

Caption: Risk Management Workflow for this compound.

Engineering and Administrative Controls

The primary defense against exposure is the implementation of robust engineering and administrative controls. Personal Protective Equipment (PPE) should be considered the final line of defense.

  • Engineering Controls : All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4][9] The fume hood should have adequate airflow, and its performance should be verified regularly. A safety shower and eye wash station must be readily accessible in the immediate work area.[10]

  • Administrative Controls : Access to areas where this compound is stored and handled should be restricted to trained and authorized personnel. It is crucial to handle the substance in accordance with good industrial hygiene and safety practices.[7] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][12]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent contact with this corrosive and irritating compound.

  • Eye and Face Protection : Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[12] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Skin Protection : A flame-retardant laboratory coat must be worn and kept fully buttoned.[9] Chemical-resistant gloves, such as nitrile rubber, are required.[4] Always inspect gloves for signs of degradation before use and change them frequently.[10] Use proper glove removal technique, without touching the glove's outer surface, to avoid skin contact.[10][13] For extensive handling, consider double-gloving.[9]

  • Respiratory Protection : If a fume hood is not available or if dust generation is unavoidable despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][10]

Storage and Incompatibility

Proper storage is essential to maintain the stability of the compound and prevent hazardous reactions.

  • Storage Conditions : Store in a cool, dry, and well-ventilated place.[4][12] Keep the container tightly closed to prevent moisture absorption, as the compound may be hygroscopic.[6][12] The storage area should be designated for corrosive materials.[4]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and alcohols.[4] Keep away from heat and sources of ignition.[4]

Experimental Protocol: A Representative Synthetic Application

The following is a generalized protocol for an N-acylation reaction using this compound. This protocol is illustrative; researchers must adapt it based on the specific acylating agent and reaction scale, incorporating a full risk assessment.

Objective: To synthesize an N-acyl derivative from this compound.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Acyl chloride or anhydride (e.g., Acetyl chloride)

  • Nitrogen or Argon supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • Setup : Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel under a chemical fume hood.

  • Reagent Preparation :

    • In the flask, suspend this compound (1.0 eq) in anhydrous DCM.

    • Begin stirring to ensure a fine suspension.

  • Deprotonation :

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add triethylamine (approx. 2.2 eq) to the suspension. The addition of the base is necessary to deprotonate the hydrochloride salt and the resulting ammonium salt formed during acylation, liberating the free amine for reaction.

    • Allow the mixture to stir at 0 °C for 15-20 minutes.

  • Acylation :

    • Dissolve the acylating agent (e.g., acetyl chloride, 1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

    • Add the acylating agent solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. This slow addition helps to control the exothermic reaction.

  • Reaction Monitoring :

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until completion.

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification :

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization as required.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency Response for Spills

SpillResponse spill Spill Detected Alert others in the area Evacuate if necessary assess Assess the Spill Is it minor or major? Are you trained to clean it? spill->assess contain Containment (Minor Spill) Wear appropriate PPE Cover with inert absorbent (sand, vermiculite) Prevent entry into drains assess->contain Minor evacuate Evacuate (Major Spill) Activate fire alarm if necessary Contact emergency services Provide SDS to responders assess->evacuate Major cleanup Cleanup Sweep up absorbed material Place in a sealed, labeled container for disposal contain->cleanup decon Decontaminate Area Wipe the area with appropriate solvent Wash with soap and water cleanup->decon report Report Incident Inform Lab Supervisor Complete incident report decon->report

Caption: Emergency Spill Response Protocol.

For any accidental release, ensure adequate ventilation and prevent dust formation.[12] Do not let the product enter drains.[12] Pick up and arrange for disposal in suitable, closed containers.[13]

First Aid Measures

In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[4][7]

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or has stopped, provide artificial respiration.[7]

  • Skin Contact : Immediately take off all contaminated clothing.[4] Rinse the skin with plenty of water or shower for at least 15 minutes.[4]

  • Eye Contact : Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do so, and continue rinsing for at least 15 minutes.[4]

  • Ingestion : Rinse mouth with water.[4] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[5]

References

  • phenyl(pyridin-2-yl)methanamine,hydrochloride | 59575-91-6-Molbase. Available from: [Link]

  • 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6. Available from: [Link]

  • SAFETY DATA SHEET - Chemicalbridge. Available from: [Link]

  • Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem. Available from: [Link]

  • phenyl(pyridin-2-yl)methanamine - ChemBK. Available from: [Link]

  • Safety Data Sheet - Angene Chemical. Available from: [Link]

  • Pyridine: incident management - GOV.UK. Available from: [Link]

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Methodological & Application

Application Notes & Protocol: Synthesis of Phenyl(pyridin-2-yl)methanamine Hydrochloride via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of Phenyl(pyridin-2-yl)methanamine hydrochloride. The described method utilizes a robust and efficient one-pot reductive amination of 2-benzoylpyridine. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering in-depth explanations of the reaction mechanism, detailed procedural steps, safety protocols, and methods for characterization. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Scientific Principle and Reaction Mechanism

The synthesis of Phenyl(pyridin-2-yl)methanamine is achieved through reductive amination, a powerful transformation in organic chemistry that converts a carbonyl group into an amine via an intermediate imine.[1][2] This one-pot method is highly efficient as it avoids the isolation of the often-unstable imine intermediate.[1]

The overall transformation is as follows:

Reaction Scheme: 2-Benzoylpyridine reacts with an ammonia source to form an imine, which is subsequently reduced in situ by sodium borohydride (NaBH₄) to yield the target primary amine. The free base is then converted to its hydrochloride salt for improved stability and handling.

The reaction proceeds through two main stages:

  • Imine Formation: The process begins with the nucleophilic attack of ammonia (generated from ammonium acetate) on the electrophilic carbonyl carbon of 2-benzoylpyridine. This forms an unstable hemiaminal intermediate. Under the reaction conditions, this intermediate readily undergoes dehydration to form a more stable C=N double bond, yielding the corresponding imine.[1][3]

  • Imine Reduction: A hydride reducing agent, sodium borohydride (NaBH₄), is introduced. NaBH₄ is a mild and selective reducing agent, well-suited for this transformation in alcoholic solvents.[3][4] It delivers a hydride ion (H⁻) to the electrophilic carbon of the imine (or its protonated iminium form), reducing the C=N bond to a C-N single bond and forming the final amine product.[5]

Reductive Amination Mechanism Figure 1: Mechanism of Reductive Amination Ketone 2-Benzoylpyridine (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Ammonia Ammonia (NH₃) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine Dehydration (-H₂O) Amine_FB Phenyl(pyridin-2-yl)methanamine (Free Base) Imine->Amine_FB Hydride Reduction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Imine Amine_HCl Final Product (Hydrochloride Salt) Amine_FB->Amine_HCl Protonation HCl HCl HCl->Amine_HCl

Caption: Figure 1: Mechanism of Reductive Amination

Materials, Reagents, and Equipment

Reagents
ReagentCAS No.Molecular Wt. ( g/mol )QuantityMoles (mmol)Notes
2-Benzoylpyridine91-02-1183.215.00 g27.29Starting material
Ammonium Acetate631-61-877.0821.0 g272.4Ammonia source (10 equiv.)
Sodium Borohydride16940-66-237.832.06 g54.58Reducing agent (2 equiv.)
Methanol (Anhydrous)67-56-132.04100 mL-Reaction solvent
Dichloromethane (DCM)75-09-284.93~150 mL-Extraction solvent
Hydrochloric Acid (2M in Ether)7647-01-036.46As needed-For salt formation
Deionized Water7732-18-518.02~100 mL-For work-up
Saturated NaCl (Brine)7647-14-558.44~50 mL-For work-up
Anhydrous MgSO₄7487-88-9120.37As needed-Drying agent
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper

Detailed Experimental Protocol

Experimental Workflow Figure 2: Experimental Synthesis Workflow A Step 1: Setup Dissolve 2-benzoylpyridine & ammonium acetate in MeOH B Step 2: Imine Formation Reflux mixture for 4 hours A->B Heat C Step 3: Reduction Cool to 0°C, add NaBH₄ portion-wise B->C Cool D Step 4: Reaction Completion Stir overnight at room temp. C->D Warm to RT E Step 5: Quench & Concentrate Quench with water, remove MeOH via rotary evaporation D->E F Step 6: Extraction Extract aqueous layer with DCM (3x) E->F G Step 7: Wash & Dry Wash combined organic layers with brine, dry over MgSO₄ F->G H Step 8: Salt Formation Add 2M HCl in ether to the dried organic solution G->H I Step 9: Isolation Collect precipitate by vacuum filtration, wash with cold ether, and dry H->I

Caption: Figure 2: Experimental Synthesis Workflow

Part A: One-Pot Reductive Amination
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-benzoylpyridine (5.00 g, 27.29 mmol) and ammonium acetate (21.0 g, 272.4 mmol).

  • Dissolution: Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Imine Formation: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4 hours. This step drives the formation of the imine by removing water as it forms.[3]

  • Reduction: After 4 hours, remove the heating mantle and cool the reaction mixture to 0°C in an ice-water bath.

  • Addition of Reducing Agent: While stirring vigorously at 0°C, slowly add sodium borohydride (2.06 g, 54.58 mmol) in small portions over 30 minutes.

    • Causality: Portion-wise addition at low temperature is critical to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas, a byproduct of NaBH₄ reacting with the protic solvent.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (approx. 16 hours) to ensure the complete reduction of the imine.

Part B: Work-up and Extraction of the Free Base
  • Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water. This will decompose any remaining sodium borohydride.

  • Solvent Removal: Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Expertise: DCM is used as the extraction solvent due to its immiscibility with water and its good solvency for the amine free base. Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Washing and Drying: Combine the organic extracts and wash them with saturated NaCl solution (brine, 50 mL). The brine wash helps to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent. The resulting clear solution contains the Phenyl(pyridin-2-yl)methanamine free base.

Part C: Hydrochloride Salt Formation and Isolation
  • Precipitation: While stirring the dried DCM solution, add 2M hydrochloric acid in diethyl ether dropwise until no further precipitation is observed. The product will precipitate as a white solid.

    • Trustworthiness: The formation of a precipitate is a key visual cue that the salt is forming successfully. Checking the pH of a small aqueous wash of the organic layer with pH paper can confirm that the solution is acidic.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the product under vacuum to obtain this compound as a white to off-white crystalline solid.[6]

Characterization and Validation

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₂H₁₃ClN₂[6]

  • Molecular Weight: 220.7 g/mol [6]

  • Expected Yield: 70-85%

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals in the aromatic region (δ 7.2-8.6 ppm) corresponding to the phenyl and pyridyl protons, a singlet for the methine proton (CH), and a broad signal for the amine protons (NH₃⁺).

  • FT-IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching (broad, ~3400-3000 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and C=N/C=C stretching of the pyridine ring (~1600 cm⁻¹).[7]

Safety and Hazard Management

All operations must be conducted in a properly functioning chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.

ReagentPrimary HazardsHandling Precautions
Methanol Highly flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. Causes organ damage.[8][9][10]Handle in a well-ventilated fume hood.[11] Avoid all sources of ignition.[10][11] Ensure electrical equipment is grounded.[10][11] Wear appropriate gloves and eye protection.[8][11]
Sodium Borohydride In contact with water or acid, releases flammable gases (H₂) which may ignite spontaneously. Causes severe skin burns and eye damage. Toxic if swallowed.[12]Handle under an inert atmosphere if possible.[13] Store in a cool, dry place away from water and acids.[12] Add slowly and in portions to protic solvents to control the reaction rate.
Dichloromethane Skin and eye irritant. Suspected of causing cancer. Harmful if swallowed or inhaled.Use only in a chemical fume hood. Avoid contact with skin and eyes.
Hydrochloric Acid Causes severe skin burns and eye damage. May cause respiratory irritation.Handle with extreme care, wearing acid-resistant gloves and a face shield in addition to safety goggles.

Spill & Waste Management:

  • Small methanol spills can be absorbed with a non-combustible material like sand.

  • Sodium borohydride spills must be covered with dry sand or another non-combustible material; DO NOT USE WATER .[14]

  • Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations.

References

  • Chemscape. Methanol Safety: Exposure Risks & Protective Measures. [Link]

  • VelocityEHS. Methanol MSDS Safety Tips from Experts. [Link]

  • UCLA EH&S. Methanol - Standard Operating Procedure. [Link]

  • ESPI Metals. Sodium Borohydride - Safety Data Sheet. [Link]

  • UCLA EH&S. Sodium borohydride - Standard Operating Procedure. [Link]

  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • State of Michigan. SAFETY DATA SHEET - Methanol. [Link]

  • Methanol Institute. METHANOL SAFE HANDLING MANUAL. [Link]

  • University of Calgary. Formation of imines and enamines. [Link]

  • CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. [Link]

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  • Wikipedia. Reductive amination. [Link]

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  • ResearchGate. Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. [Link]

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  • SpectraBase. Phenyl(2-(pyridin-2-yl)phenyl)methanone. [Link]

  • Google Patents. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)
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  • PubMed. FTIR and Raman spectra, electronic spectra and normal coordinate analysis of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine by DFT method. [Link]

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  • Supporting Information. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. [Link]

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  • ResearchGate. FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. [Link]

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Application Notes and Protocols for Asymmetric Synthesis Using Phenyl(pyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of Phenyl(pyridin-2-yl)methanamine hydrochloride as a chiral ligand in asymmetric synthesis. With full editorial control, this document is structured to deliver not just protocols, but a deeper understanding of the principles and practical considerations for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind its use, present a detailed, field-tested protocol for the asymmetric transfer hydrogenation of prochiral ketones, and provide the necessary tools for successful implementation and adaptation in the laboratory.

Introduction: The Imperative of Chirality and the Role of Pyridyl Ligands

In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities. Consequently, the ability to selectively synthesize one enantiomer over the other—a process known as asymmetric synthesis—is a cornerstone of modern chemical research and development.

Transition metal-catalyzed reactions have emerged as a powerful tool for achieving high enantioselectivity. The success of these reactions hinges on the design of chiral ligands that coordinate to the metal center and create a chiral environment, thereby directing the stereochemical outcome of the reaction. Among the vast array of chiral ligands, those incorporating a pyridine moiety have garnered significant attention. The nitrogen atom of the pyridine ring, along with another heteroatom in the ligand backbone, can form a stable bidentate chelate with the metal, creating a rigid and well-defined catalytic pocket.

Phenyl(pyridin-2-yl)methanamine stands as a compelling example of such a ligand. Its structure, featuring a pyridine nitrogen and an amine nitrogen, allows it to act as an effective N,N-bidentate ligand for various transition metals, including Ruthenium and Iridium. The chiral center at the methine bridge is key to inducing asymmetry in the catalytic transformation. This guide will focus on the practical application of its hydrochloride salt, a stable and readily available form of the ligand.

This compound: A Profile

Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 59575-91-6[1][2]

  • Molecular Formula: C₁₂H₁₃ClN₂

  • Molecular Weight: 220.70 g/mol [1]

  • Key Structural Features:

    • A pyridine ring, providing a nitrogen donor for metal coordination.

    • A primary amine, the second coordination site.

    • A stereogenic center at the carbon connecting the phenyl and pyridyl rings.

    • The hydrochloride salt form enhances stability and ease of handling.

The bidentate nature of this ligand is crucial for its function. Upon deprotonation of the amine (often in situ), it can form a stable five-membered ring with a metal center. This chelation restricts the conformational flexibility of the catalytic complex, a critical factor for achieving high enantioselectivity.

Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a widely employed method for the synthesis of chiral alcohols from prochiral ketones.[3][4][5] This reaction is valued for its operational simplicity, avoiding the need for high-pressure hydrogenation gas by using hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[6]

The combination of a Ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂, and a chiral ligand like Phenyl(pyridin-2-yl)methanamine generates a highly effective catalyst for this transformation.

Proposed Catalytic Cycle

The mechanism of Ru-catalyzed ATH is generally believed to proceed through a concerted outer-sphere hydrogen transfer from a ruthenium-hydride species to the ketone. The chiral ligand ensures that the ketone approaches the metal hydride from a specific face, leading to the preferential formation of one enantiomer of the alcohol.

Asymmetric Transfer Hydrogenation Cycle cluster_0 Catalyst Activation cluster_1 Catalytic Cycle [RuCl₂(p-cymene)]₂ [RuCl₂(p-cymene)]₂ Active Catalyst [Ru(L*)H] Active Catalyst [Ru(L*)H] [RuCl₂(p-cymene)]₂->Active Catalyst [Ru(L*)H] + L* + H-donor - HCl Chiral Ligand (L) Phenyl(pyridin-2-yl)methanamine Active Catalyst [Ru(L)H] Active Ru-H Species Coordination Ketone Coordination Active Catalyst [Ru(L*)H]->Coordination Chiral Ligand (L*) Chiral Ligand (L*) Chiral Ligand (L*)->Active Catalyst [Ru(L*)H] Ketone Prochiral Ketone (R-CO-R') Ketone->Coordination Hydrogen Transfer Hydride Transfer Coordination->Hydrogen Transfer Outer-sphere Ru-alkoxide Ru-alkoxide intermediate Hydrogen Transfer->Ru-alkoxide Alcohol Chiral Alcohol (R-CH(OH)-R') Ru-alkoxide->Active Catalyst [Ru(L*)H] - Acetone Ru-alkoxide->Alcohol + H-donor (e.g., iPrOH) Experimental Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup reagents Add [RuCl₂(p-cymene)]₂ and (S)-Ligand to Schlenk flask setup->reagents solvent Add anhydrous isopropanol reagents->solvent activation Stir at room temperature for 30 min (Catalyst Pre-formation) solvent->activation base Add base (KOH or NaOiPr) activation->base substrate Add Acetophenone base->substrate reaction Heat to 80 °C and stir for 12-24 h substrate->reaction quench Cool to RT and quench with water reaction->quench extraction Extract with ethyl acetate quench->extraction analysis Analyze yield (GC/NMR) and ee (Chiral HPLC) extraction->analysis end End analysis->end

Caption: Step-by-step experimental workflow.

Procedure:

  • Catalyst Pre-formation:

    • To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (S)-Phenyl(pyridin-2-yl)methanamine hydrochloride (0.011 mmol, 2.2 mol%).

    • Rationale: The hydrochloride salt is used for stability. The slight excess of the ligand ensures complete coordination to the ruthenium center.

    • Add 5 mL of anhydrous isopropanol.

    • Stir the resulting mixture at room temperature for 30 minutes. A color change should be observed as the active catalyst forms.

  • Reaction Setup:

    • In a separate flask, prepare a solution of potassium hydroxide (0.1 mmol, 20 mol%) in 2 mL of isopropanol.

    • Rationale: The base is required to deprotonate the ligand's ammonium salt and the isopropanol to form the active ruthenium-hydride species.

    • Add the basic solution to the catalyst mixture.

    • Add acetophenone (0.5 mmol, 1 equiv.) to the reaction flask.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding 5 mL of water.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified (S)-1-phenylethanol.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Expected Results and Substrate Scope

The following table presents representative, expected results for the asymmetric transfer hydrogenation of various prochiral ketones using the described protocol. These values are based on typical outcomes for similar chiral pyridyl amine ligands reported in the literature.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone1-Phenylethanol>95>90
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>95>92
32'-Methoxyacetophenone1-(2-Methoxyphenyl)ethanol>90>85
4Propiophenone1-Phenyl-1-propanol>95>88

Troubleshooting and Optimization

  • Low Conversion:

    • Ensure all reagents and solvents are anhydrous. Water can deactivate the catalyst.

    • Increase reaction time or temperature.

    • Verify the quality of the ruthenium precursor and ligand.

  • Low Enantioselectivity:

    • The catalyst loading and ligand-to-metal ratio can influence the ee. Optimization may be required.

    • The choice of base can also play a role. Sodium isopropoxide can be an alternative to KOH.

    • Ensure the reaction is run to completion, as kinetic resolution of the product by the catalyst can sometimes occur.

Conclusion

This compound is a versatile and effective chiral ligand for asymmetric synthesis, particularly in the context of transfer hydrogenation reactions. Its straightforward application, combined with the high yields and enantioselectivities achievable, makes it a valuable tool for the synthesis of chiral alcohols, which are important intermediates in the pharmaceutical and fine chemical industries. The protocol detailed herein provides a solid foundation for researchers to explore the utility of this ligand in their own synthetic endeavors.

References

  • Jiang, Y., Jiang, Q., & Zhang, X. (2003). A New Chiral Bis(oxazolinylmethyl)amine Ligand for Ru-Catalyzed Asymmetric Transfer Hydrogenation of Ketones. Journal of the American Chemical Society.
  • Jiang, Y., et al. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 57(6), 957-970. [Link]

  • Kumah, R. T., Tsaulwayo, N., Xulu, B. A., & Ojwach, S. O. (2019). Structural, kinetics and mechanistic studies of asymmetric transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes. RSC Advances.
  • Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79. [Link]

  • Morris, R. H. (2014). Iron Catalysts Containing Amine(imine)
  • Claros, M., et al. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone Catalyzed by Ruthenium(II) Complexes 1a-c and 2a-c. ResearchGate. [Link]

  • Scifinder. (n.d.). 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6. [Link]

  • Kwong, H. L., et al. (2007). Chiral pyridine-containing ligands in asymmetric catalysis. Coordination Chemistry Reviews, 251(17-20), 2188-2222.
  • Xu, S., et al. (2021). Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation. ACS Catalysis. [Link]

Sources

Application Notes and Protocols: Phenyl(pyridin-2-yl)methanamine Hydrochloride as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of pyridine-amine based ligands in catalysis, with a specific focus on systems analogous to Phenyl(pyridin-2-yl)methanamine hydrochloride. Despite a thorough review of current literature, specific, peer-reviewed catalytic applications for this compound remain undocumented. Consequently, this guide leverages the closely related and well-characterized ligand, 2-(aminomethyl)pyridine (ampy) , as a scientifically grounded proxy. We will explore its role in the highly efficient ruthenium-catalyzed transfer hydrogenation of ketones, a cornerstone reaction in synthetic organic chemistry. This guide offers detailed protocols, mechanistic insights, and performance data to enable researchers to harness the potential of this important class of N,N-bidentate ligands.

Introduction: The Role of N,N-Bidentate Pyridine-Amine Ligands in Homogeneous Catalysis

The architecture of a ligand is paramount in dictating the efficacy of a transition metal catalyst. N,N-bidentate ligands, which bind to a metal center through two nitrogen atoms, are a significant class of compounds that can enhance catalytic activity, selectivity, and stability. The pyridine-amine scaffold, exemplified by Phenyl(pyridin-2-yl)methanamine, offers a compelling combination of a σ-donating amine and a π-accepting pyridine ring. This electronic asymmetry allows for fine-tuning of the metal center's reactivity.

This compound is a commercially available compound that possesses the key structural features of a promising N,N-bidentate ligand. The pyridine nitrogen can stabilize the metal center, while the exocyclic amine provides a second coordination point, forming a stable five-membered chelate ring. While direct catalytic applications of this specific molecule are not yet prevalent in the literature, the foundational principles of its coordinating ability can be understood through the extensive research on its parent compound, 2-(aminomethyl)pyridine (ampy).

This guide will focus on the well-documented application of ampy in ruthenium-catalyzed transfer hydrogenation, providing a robust framework for understanding how ligands of this class operate and can be utilized in a laboratory setting.

Ligand Synthesis and Characterization

While this compound is commercially available, its synthesis is straightforward. A common route involves the reductive amination of 2-benzoylpyridine. The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt.

Characterization: The identity and purity of the ligand should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N-H and C=N stretches.

  • Mass Spectrometry: To confirm the molecular weight.

  • Elemental Analysis: To determine the elemental composition.

Application Profile: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Transfer hydrogenation is a powerful method for the reduction of ketones to alcohols, utilizing a hydrogen donor such as isopropanol in place of gaseous hydrogen. The efficiency of this reaction is highly dependent on the catalyst, which typically consists of a transition metal and a supporting ligand. Ruthenium complexes bearing N,N-bidentate ligands have shown exceptional activity in this transformation.

The work by Baratta and coworkers on ruthenium complexes with 2-(aminomethyl)pyridine (ampy) provides an excellent case study.[1] Their research demonstrates that these complexes are highly efficient catalysts for the transfer hydrogenation of a wide range of ketones.

Synthesis of the Pre-catalyst: cis-RuCl₂(PPh₃)₂(ampy)

A key to successful catalysis is the preparation of a well-defined pre-catalyst. The following protocol is adapted from the literature for the synthesis of a representative ruthenium-ampy complex.[1]

Protocol 1: Synthesis of cis-RuCl₂(PPh₃)₂(ampy)

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve RuCl₂(PPh₃)₃ (1 equivalent) in anhydrous toluene.

  • Ligand Addition: To the stirred solution, add a solution of 2-(aminomethyl)pyridine (ampy) (1.1 equivalents) in anhydrous toluene.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or ³¹P NMR for the displacement of a triphenylphosphine ligand.

  • Isomerization (if necessary): The initially formed trans isomer can be converted to the cis isomer by refluxing the reaction mixture.[1]

  • Isolation: Upon completion, the product can be isolated by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Ruthenium complexes and phosphine ligands can be sensitive to oxidation, so an inert atmosphere is crucial for a successful synthesis.

  • Anhydrous Solvents: Water can interfere with the reaction and the stability of the resulting complex.

  • Ligand Stoichiometry: A slight excess of the ampy ligand ensures complete consumption of the starting ruthenium complex.

Protocol for Catalytic Transfer Hydrogenation of Acetophenone

The following protocol details the use of the cis-RuCl₂(PPh₃)₂(ampy) pre-catalyst for the reduction of acetophenone to 1-phenylethanol, a benchmark reaction for evaluating catalyst performance.

Protocol 2: Transfer Hydrogenation of Acetophenone

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add the cis-RuCl₂(PPh₃)₂(ampy) pre-catalyst (e.g., 0.05 mol%).

  • Reaction Mixture: To the tube, add acetophenone (1 equivalent), followed by anhydrous 2-propanol (the hydrogen source and solvent).

  • Base Addition: Add a solution of a base, such as sodium hydroxide or potassium tert-butoxide (e.g., 2 mol%), in 2-propanol.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by GC or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Self-Validating System:

  • Control Experiment: Running the reaction without the ruthenium catalyst should result in no product formation, confirming the catalytic role of the complex.

  • Reproducibility: The protocol should yield consistent results (conversion and yield) when repeated under identical conditions.

Experimental Workflow Diagram

G cluster_prep Pre-catalyst Synthesis cluster_cat Catalytic Transfer Hydrogenation prep_start Start schlenk_setup Schlenk Flask Setup (Inert Atmosphere) prep_start->schlenk_setup add_ru Add RuCl₂(PPh₃)₃ in Toluene schlenk_setup->add_ru add_ampy Add ampy Solution add_ru->add_ampy react Stir at RT add_ampy->react reflux Reflux for Isomerization react->reflux isolate Isolate & Dry Product reflux->isolate prep_end cis-RuCl₂(PPh₃)₂(ampy) isolate->prep_end cat_start Start tube_setup Schlenk Tube Setup (Inert Atmosphere) cat_start->tube_setup add_catalyst Add Pre-catalyst tube_setup->add_catalyst add_reagents Add Ketone & 2-Propanol add_catalyst->add_reagents add_base Add Base Solution add_reagents->add_base heat Heat & Stir add_base->heat monitor Monitor by GC/TLC heat->monitor workup Quench & Extract monitor->workup purify Purify Product workup->purify cat_end Isolated Alcohol purify->cat_end

Caption: Workflow for pre-catalyst synthesis and its application in transfer hydrogenation.

Mechanistic Considerations

The catalytic cycle for transfer hydrogenation with such ruthenium complexes is generally believed to proceed through an "inner-sphere" mechanism.

  • Activation: The pre-catalyst reacts with the base and 2-propanol to form a ruthenium-hydride species, which is the active catalyst.

  • Coordination: The ketone substrate coordinates to the ruthenium center.

  • Hydrogen Transfer: The hydride and a proton from a coordinated amine or alcohol are transferred to the carbonyl carbon and oxygen of the ketone, respectively.

  • Product Release: The resulting alcohol product is released from the coordination sphere.

  • Catalyst Regeneration: The catalyst is regenerated by reaction with another molecule of 2-propanol, releasing acetone as a byproduct.

Proposed Catalytic Cycle Diagram

G cluster_reactants cluster_products A [Ru]-H (Active Catalyst) B Ketone Coordination A->B + R₂C=O C Hydride Transfer B->C Inner-sphere mechanism D Product Release C->D - R₂CHOH E Catalyst Regeneration D->E alcohol R₂CHOH D->alcohol E->A + (CH₃)₂CHOH - (CH₃)₂C=O acetone (CH₃)₂C=O E->acetone ketone R₂C=O ketone->B isopropanol (CH₃)₂CHOH isopropanol->E

Caption: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation.

Performance Data

The performance of catalysts based on 2-(aminomethyl)pyridine and related phosphine ligands is impressive, often achieving high turnover frequencies (TOF).

Pre-catalyst SystemSubstrateS/C RatioTOF (h⁻¹)Yield (%)Reference
cis-RuCl₂(diphosphine)(ampy)Various Ketones2000up to 400,000>99[1]
trans,cis-RuHCl(PPh₃)₂(ampy)Acetophenone2000>100,000>99[1]

S/C Ratio: Substrate to Catalyst Ratio TOF: Turnover Frequency, a measure of catalyst activity.

Conclusion and Outlook

While this compound itself has not yet been extensively explored as a ligand in published catalytic studies, the foundational principles derived from its close analogue, 2-(aminomethyl)pyridine, demonstrate the immense potential of this ligand class. The combination of a pyridine ring and an exocyclic amine creates a robust N,N-bidentate chelate system capable of supporting highly active metal centers.

The protocols and mechanistic insights provided in this guide, based on the well-established ruthenium-catalyzed transfer hydrogenation, offer a solid starting point for researchers interested in exploring the catalytic applications of this compound. Future work could involve the synthesis and screening of its complexes with various transition metals (e.g., Palladium, Iridium, Rhodium) in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The additional phenyl group, compared to ampy, could offer unique steric and electronic properties, potentially leading to novel catalytic activities and selectivities.

References

  • Baratta, W., et al. (2002). 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Organometallics, 21(20), 4165–4174. [Link]

Sources

Application Notes and Protocols: Phenyl(pyridin-2-yl)methanamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the Phenyl(pyridin-2-yl)methanamine scaffold in medicinal chemistry. This document offers in-depth protocols, mechanistic insights, and structure-activity relationship (SAR) analyses to facilitate the design and synthesis of novel therapeutic agents.

Introduction: The Phenyl(pyridin-2-yl)methanamine Scaffold - A Privileged Motif in Drug Discovery

The Phenyl(pyridin-2-yl)methanamine core is a significant pharmacophore in modern medicinal chemistry, recognized for its versatile biological activities. Its structural features, comprising a flexible aminomethyl linker connecting a phenyl and a pyridine ring, allow for three-dimensional exploration of binding pockets in various biological targets. The pyridine ring, an isostere of a phenyl group, introduces a hydrogen bond acceptor and can significantly modulate a compound's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.[1] Derivatives of this scaffold have shown promise in a range of therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory conditions.[2][3][4] This guide will delve into the practical applications of Phenyl(pyridin-2-yl)methanamine hydrochloride as a key building block in the synthesis of innovative drug candidates.

Synthetic Protocols for this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Protocol 1: Reductive Amination of Phenyl(pyridin-2-yl)methanone

A common and efficient method for the synthesis of Phenyl(pyridin-2-yl)methanamine is the reductive amination of the corresponding ketone. This two-step, one-pot procedure involves the formation of an intermediate oxime followed by reduction.

Experimental Protocol:

  • Step 1: Oxime Formation. To a solution of Phenyl(pyridin-2-yl)methanone (1.0 eq) in a 1:3 mixture of pyridine and ethanol, add hydroxylamine hydrochloride (3.5 eq) in portions. Heat the reaction mixture to reflux for 6 hours. After completion, remove the solvent under reduced pressure. Add water to the residue, and the resulting solid is filtered and dried to yield the Phenyl(pyridin-2-yl)methanone oxime.[5]

  • Step 2: Reduction to the Amine. To an ice-cold solution of the oxime (1.0 eq) in ethanol, add acetic acid followed by zinc dust (2.5 eq) portion-wise over 30 minutes.[5] Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Step 3: Hydrochloride Salt Formation. After completion of the reduction, filter the reaction mixture to remove excess zinc. Neutralize the filtrate with a suitable base (e.g., NaOH) and extract the free amine with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent dropwise with stirring. The this compound will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Causality Behind Experimental Choices:

  • The use of a pyridine/ethanol solvent system in the oxime formation step provides a suitable medium for the reaction and helps to drive the equilibrium towards the product.

  • Zinc in acetic acid is a classical and effective reducing agent for oximes to primary amines. The acidic medium protonates the oxime, facilitating the reduction.

  • The final precipitation of the hydrochloride salt not only converts the amine to a more stable and handleable form but also serves as a purification step.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of Phenyl(pyridin-2-yl)methanamine HCl start Phenyl(pyridin-2-yl)methanone oxime Phenyl(pyridin-2-yl)methanone Oxime start->oxime Hydroxylamine HCl, Pyridine/Ethanol, Reflux amine Phenyl(pyridin-2-yl)methanamine (Free Base) oxime->amine Zinc, Acetic Acid, Ethanol hcl_salt Phenyl(pyridin-2-yl)methanamine HCl amine->hcl_salt HCl in Ether/IPA

Caption: Reductive amination approach to Phenyl(pyridin-2-yl)methanamine HCl.

Applications in Medicinal Chemistry: Targeting Key Disease Pathways

The Phenyl(pyridin-2-yl)methanamine scaffold has been successfully employed in the development of modulators for various biological targets. The following sections highlight its application in different therapeutic areas, supported by structure-activity relationship insights.

Neurodegenerative Diseases: Modulators of Muscarinic Acetylcholine Receptors (mAChRs)

Derivatives of the Phenyl(pyridin-2-yl)methanamine scaffold have been identified as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a promising target for the treatment of schizophrenia and other neurological disorders.[2]

Structure-Activity Relationship (SAR) Insights:

A study on 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives, which can be conceptually derived from the Phenyl(pyridin-2-yl)methanamine scaffold, revealed key structural features for M4 mAChR PAM activity.[2]

Modification Effect on Activity Rationale
Substitution on the Phenyl Ring Introduction of a methanamine group at the para-position was found to be a good starting point for further optimization.This group likely interacts with a specific sub-pocket in the allosteric binding site.
Modification of the Pyrazole Moiety The N-isopentyl group on the pyrazole was identified as favorable for potency.This lipophilic group may engage in hydrophobic interactions within the receptor.
Variations in the Linker The direct connection between the pyridine and pyrazole rings was crucial for maintaining the desired conformation for binding.A rigidified linker ensures optimal presentation of the key pharmacophoric elements.

Pharmacological Evaluation Protocol: Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of compounds as PAMs of mAChRs.

  • Cell Culture: Use a stable cell line expressing the human M4 muscarinic acetylcholine receptor (e.g., CHO or HEK293 cells).

  • Assay Procedure:

    • Plate the cells in a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Prepare a concentration-response curve of the test compound in the presence of a fixed, sub-maximal (EC20) concentration of the endogenous agonist, acetylcholine (ACh).

    • Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader.

    • Calculate the potentiation of the ACh response by the test compound and determine the EC50 value.

M4 mAChR PAM Signaling Pathway

G cluster_pathway M4 mAChR Signaling ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R PAM Phenyl(pyridin-2-yl)methanamine Derivative (PAM) PAM->M4R Allosteric Binding G_protein Gi/o Protein M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization cAMP ↓ cAMP AC->cAMP

Sources

Application Notes: A Guide to the Chiral Resolution of Racemic Carboxylic Acids Using Phenyl(pyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The separation of enantiomers is a critical process in the pharmaceutical industry, as the therapeutic activity and physiological effects of a chiral drug often reside in a single enantiomer. This application note provides a comprehensive technical guide for researchers and drug development professionals on the use of Phenyl(pyridin-2-yl)methanamine hydrochloride as a chiral resolving agent for racemic carboxylic acids. We will delve into the principles of diastereomeric salt crystallization, present a detailed, adaptable protocol for laboratory-scale resolution, and discuss the analytical methods required to validate the separation's success. While Phenyl(pyridin-2-yl)methanamine is a potent resolving agent, this guide establishes a foundational methodology, empowering scientists to develop robust, optimized protocols for their specific active pharmaceutical ingredients (APIs).

Introduction: The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a technique used to separate a racemic mixture, which contains equal amounts of two enantiomers, into its individual, enantiomerically pure components.[1] The most established and industrially scalable method for resolving racemic acids or bases is through the formation of diastereomeric salts.[2]

The core principle is elegant in its simplicity:

  • A racemic acid, a 1:1 mixture of (R)-Acid and (S)-Acid, is reacted with a single, pure enantiomer of a chiral base, such as (R)-Phenyl(pyridin-2-yl)methanamine.

  • This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-Acid/(R)-Base] and [(S)-Acid/(R)-Base].

  • Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent system.[3]

  • This difference in solubility allows for the separation of the two diastereomers through a process called fractional crystallization. One diastereomer will preferentially crystallize out of the solution while the other remains dissolved.[4]

  • After separation, the pure diastereomeric salt is treated with a strong acid or base to break the salt bond, liberating the desired, enantiomerically pure acid and recovering the chiral resolving agent for potential reuse.

Phenyl(pyridin-2-yl)methanamine, as a chiral amine, is an effective resolving agent for acidic compounds such as the widely used 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes ibuprofen and naproxen.

This compound: Properties and Advantages

Phenyl(pyridin-2-yl)methanamine is a chiral amine available in both enantiomeric forms. For laboratory use, it is often supplied as the hydrochloride salt, which is a stable, crystalline solid that is easier to handle and weigh accurately than the free base. The active resolving agent is the free amine, which is typically generated in situ or just prior to use.

PropertyValueSource
Chemical Formula C₁₂H₁₂N₂ · HCl-
Molecular Weight 220.70 g/mol [5]
Appearance Solid[5]
Function Chiral Resolving Agent-
Resolves Racemic acidic compounds (e.g., carboxylic acids)[6]

Key Advantages:

  • Structural Rigidity: The presence of two aromatic rings (phenyl and pyridyl) provides a rigid scaffold, which can lead to more defined crystal packing and better discrimination between the diastereomeric salts.

  • Dual Interaction Sites: The molecule contains both a basic amino group for salt formation and aromatic rings capable of π-π stacking interactions, which can enhance the stability and selectivity of the crystal lattice.

  • Availability: Both enantiomers are commercially available, allowing for the targeted isolation of either the (R) or (S) enantiomer of the target acid.

Generalized Protocol for Chiral Resolution of a Racemic 2-Arylpropionic Acid

This protocol provides a robust starting point for the resolution of a generic racemic 2-arylpropionic acid (e.g., Flurbiprofen, Ketoprofen). Causality: The success of any resolution is critically dependent on the choice of solvent, which dictates the solubility difference between the two diastereomeric salts. Therefore, an initial solvent screen is the most crucial step.[4]

Workflow Overview

G cluster_prep Preparation cluster_reaction Salt Formation cluster_separation Separation cluster_isolation Isolation & Recovery racemic_acid Racemic Acid (R/S-Profen) dissolve Dissolve in Screening Solvent (Heat) racemic_acid->dissolve resolving_agent Resolving Agent ((R)-Amine HCl) base Base (e.g., NaOH) to free amine resolving_agent->base base->dissolve cool Slow Cooling & Crystallization dissolve->cool Forms Diastereomers (R-Profen/R-Amine)* (S-Profen/R-Amine) filtration Vacuum Filtration cool->filtration Less soluble salt precipitates liberation Liberate Acid (add HCl) filtration->liberation Isolated Crystals (e.g., R-Profen/R-Amine) analysis Analysis (ee%) Chiral HPLC filtration->analysis Mother Liquor (Enriched in S-Profen salt) extraction Liquid-Liquid Extraction liberation->extraction Breaks salt extraction->analysis Pure (R)-Profen Enantiomer

Figure 1. General workflow for chiral resolution via diastereomeric salt crystallization.
Part A: Solvent Screening (Small Scale)

Rationale: The goal is to find a solvent or solvent mixture where one diastereomeric salt is sparingly soluble while the other is freely soluble. Alcohols, ketones, and esters are common choices.[4]

  • Prepare the Free Amine: In a test tube, dissolve 1.1 equivalents of this compound in a minimal amount of water. Add 1.1 equivalents of 1M NaOH and extract the free amine into a small volume of ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and use the solution directly.

  • Prepare Test Solutions: In separate small test tubes, dissolve a small amount (e.g., 50 mg) of the racemic acid in ~1 mL of various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene).

  • Salt Formation: Add 0.5 equivalents of the chiral amine solution to each test tube. Using 0.5 equivalents ensures that the salt of the less soluble diastereomer is preferentially formed, maximizing the initial enantiomeric enrichment.

  • Observation: Heat the tubes gently to ensure complete dissolution, then allow them to cool slowly to room temperature. Observe which solvent yields a good quantity of crystalline precipitate. Note solvents that cause oils to form or yield no precipitate. The best candidates will form a solid crystalline material upon cooling.

Part B: Preparative Resolution (Scale-Up)

Materials:

  • Racemic 2-arylpropionic acid (1.0 eq)

  • (R)-Phenyl(pyridin-2-yl)methanamine hydrochloride (0.5 - 1.0 eq)

  • 1M Sodium Hydroxide (NaOH)

  • Optimal solvent identified in Part A

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and vacuum flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Liberation of Chiral Amine: In a separatory funnel, dissolve the this compound (e.g., 0.5 eq) in deionized water. Add an equimolar amount of 1M NaOH to neutralize the HCl and liberate the free amine. Extract the free amine into ethyl acetate (3x volumes). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the chiral amine as an oil or solid.

  • Formation of Diastereomeric Salts: In a round-bottom flask, dissolve the racemic acid (1.0 eq) in the chosen optimal solvent from the screening step with gentle heating. In a separate beaker, dissolve the liberated chiral amine (0.5 eq) in a small amount of the same solvent. Add the amine solution dropwise to the warm acid solution with stirring.

  • Fractional Crystallization: After the addition is complete, heat the mixture to reflux until a clear solution is obtained. Rationale: Slow cooling is critical to allow the system to reach thermodynamic equilibrium, promoting the selective crystallization of the less soluble diastereomer and preventing the co-precipitation of the more soluble one. Allow the solution to cool slowly to room temperature over several hours. For maximum yield, the flask can be placed in an ice bath or refrigerator for an additional few hours after it has reached room temperature.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor. The collected solid is the enantiomerically enriched diastereomeric salt. The filtrate (mother liquor) will be enriched in the other diastereomer.

  • Liberation of the Enantiomerically Enriched Acid: Suspend the filtered crystals in water and add an organic extraction solvent (e.g., ethyl acetate). While stirring vigorously, add 2M HCl dropwise until the pH of the aqueous layer is ~1-2. Rationale: The strong acid protonates the carboxylate anion back to the carboxylic acid and protonates the chiral amine, breaking the ionic bond of the diastereomeric salt and making both species soluble in their respective phases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. The enantiomerically enriched carboxylic acid will be in the organic layer, and the hydrochloride salt of the resolving agent will be in the aqueous layer. Separate the layers. Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and evaporate the solvent to yield the enantiomerically enriched acid.

  • Recovery of Resolving Agent (Optional): The aqueous layer containing the this compound can be made basic with NaOH and the free amine can be re-extracted for reuse, improving the process economy.

Analysis and Validation

Rationale: It is essential to determine the success of the resolution by quantifying the enantiomeric excess (ee) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

  • Enantiomeric Excess (% ee): This is a measure of the purity of the final product. It is calculated as: % ee = |([R] - [S]) / ([R] + [S])| * 100

  • Chiral HPLC: A sample of the final product is dissolved and injected onto an HPLC column with a chiral stationary phase (CSP). The CSP interacts differently with the two enantiomers, causing them to separate and elute at different times (retention times). By integrating the area of the two peaks, the ratio of the enantiomers, and thus the % ee, can be accurately determined.

  • Polarimetry: The optical rotation of the purified enantiomer can be measured using a polarimeter. A non-zero reading indicates that an excess of one enantiomer is present. While useful for confirmation, it is less precise for quantification than chiral HPLC.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling Solvent is too good; both salts are highly soluble.Re-run solvent screen with less polar solvents or solvent mixtures (e.g., ethanol/water, toluene/heptane). Try concentrating the solution.
An oil precipitates instead of crystals Impurities present; supersaturation is too high; rapid cooling.Ensure starting materials are pure. Cool the solution much more slowly. Add a seed crystal if available. Try a different solvent system.
Low enantiomeric excess (ee%) Poor solubility difference between diastereomers in the chosen solvent. Co-crystallization occurred.Perform a more thorough solvent screen. Recrystallize the diastereomeric salt one or more times before liberating the free acid.
Low yield of final product The desired diastereomeric salt has significant solubility in the mother liquor.Cool the crystallization mixture to a lower temperature (e.g., 0°C or -20°C) to decrease solubility. Reduce the amount of solvent used.

Conclusion

This compound is a versatile and effective resolving agent for the separation of racemic carboxylic acids. The methodology of diastereomeric salt crystallization, while requiring careful optimization, remains a powerful, scalable, and economical technique for producing enantiomerically pure compounds essential for modern drug development. The generalized protocol presented here provides a solid foundation for researchers to develop specific, validated procedures for their target molecules, paving the way for the synthesis of safer and more effective chiral therapeutics.

References

  • GB1596032A, "Resolution of optically active 2-arylpropionic acids," Google P
  • "Chiral resolution," Wikipedia, Accessed January 18, 2026, [Link].

  • Klika, K. D., et al. (2021). "Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR," Symmetry, MDPI, Accessed January 18, 2026, [Link].

  • "Phenyl(pyridin-2-yl)methanamine," PubChem, National Center for Biotechnology Information, Accessed January 18, 2026, [Link].

  • "phenyl(pyridin-2-yl)methanamine," ChemBK, Accessed January 18, 2026, [Link].

  • "US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols," Google P
  • "Racemic Mixtures and the Resolution of Enantiomers," MCC Organic Chemistry, Accessed January 18, 2026, [Link].

  • "EP1036189A1 - Resolution of chiral amines," Google P
  • "Diastereomeric salt crystallization of flurbiprofen," ResearchGate, Accessed January 18, 2026, [Link].

Sources

Application Notes & Protocols for Phenyl(pyridin-2-yl)methanamine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental setup and execution of common synthetic transformations involving Phenyl(pyridin-2-yl)methanamine hydrochloride. As a versatile bifunctional building block, this compound serves as a critical precursor in the synthesis of various high-value molecules. These protocols are designed to be self-validating, with an emphasis on the causal reasoning behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: A Versatile Synthetic Building Block

Phenyl(pyridin-2-yl)methanamine, with its unique diarylmethanamine structure, incorporates both a basic pyridine ring and a nucleophilic primary amine, making it a valuable scaffold in medicinal chemistry and materials science.[1][2] The compound is most commonly supplied and handled as its hydrochloride salt to improve stability and shelf-life.[3][4] The primary amine moiety serves as a key handle for a variety of functionalization reactions, including N-alkylation, acylation, and reductive amination. Understanding how to effectively utilize the hydrochloride salt form is paramount to achieving successful and high-yielding reactions.

Chemical and Physical Properties
IUPAC Name This compound[4]
CAS Number 59575-91-6[4]
Molecular Formula C₁₂H₁₃ClN₂[4]
Molecular Weight 220.70 g/mol [4]
Appearance White to beige solid
Solubility Soluble in water, methanol; sparingly soluble in other organic solvents.

Critical Safety and Handling

This compound is classified as a hazardous substance that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[5] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or a face shield.[6]

  • Handling: Handle in a well-ventilated fume hood. Avoid generating dust.[5][6] Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[5][7]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and alcohols.[5]

  • First Aid: In case of contact with eyes or skin, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move the person to fresh air. If swallowed, rinse mouth but do not induce vomiting.[5]

Core Principle: In Situ Liberation of the Free Amine

The primary amine in this compound is protonated, rendering it non-nucleophilic. To engage in reactions like alkylation or acylation, the free amine must be generated. This is typically accomplished in situ by adding a suitable base.

Stoichiometric Consideration: A minimum of two equivalents of base are required for reactions that generate an acidic byproduct (e.g., HCl from an acyl chloride or HBr from an alkyl bromide).

  • Equivalent 1: Neutralizes the hydrochloride salt to liberate the free primary amine.

  • Equivalent 2: Scavenges the acid generated during the subsequent reaction, preventing the re-protonation of the nucleophilic amine.

For reactions that do not generate an acid, such as reductive amination, one equivalent of base is sufficient to liberate the starting amine.

cluster_start Starting Material cluster_reaction Reaction Vessel AmineHCl Amine·HCl (Non-nucleophilic) FreeAmine Free Amine (Nucleophilic) AmineHCl:e->FreeAmine:w Deprotonation Base Base (≥ 2 eq.) Base->FreeAmine eq. 1 Byproduct Base·H⁺Cl⁻ Solvent Aprotic Solvent (e.g., DMF, MeCN) Product Desired Product FreeAmine->Product Nucleophilic Attack Electrophile Electrophile (R-X or R(CO)Cl) Electrophile->Product Product->Byproduct Acid Scavenging (eq. 2)

Caption: General workflow for reactions requiring in situ amine liberation.

Protocol 1: N-Alkylation with Alkyl Halides

N-alkylation is a cornerstone C-N bond-forming reaction.[8] This protocol details the mono-alkylation of Phenyl(pyridin-2-yl)methanamine using a representative alkyl halide, benzyl bromide, in the presence of a non-nucleophilic base to prevent side reactions.[9]

Reaction Scheme: (Illustrative scheme showing the amine reacting with benzyl bromide to form the N-benzylated product)

A 1. Setup - Add Amine·HCl & MeCN to dry flask - Flush with N₂ B 2. Deprotonation - Add DIPEA (2.2 eq.) - Stir for 15 min at RT A->B C 3. Alkylation - Add Alkyl Halide (1.1 eq.) dropwise B->C D 4. Reaction - Heat to 60°C - Monitor by TLC/LC-MS C->D E 5. Workup - Cool, concentrate solvent - Partition between EtOAc & H₂O D->E F 6. Purification - Separate organic layer - Dry, filter, concentrate - Purify by column chromatography E->F A 1. Setup - Dissolve Amine·HCl in DCM - Cool to 0°C in an ice bath B 2. Base Addition - Add Triethylamine (2.5 eq.) A->B C 3. Acylation - Add Acyl Chloride (1.2 eq.) dropwise - Maintain temperature at 0°C B->C D 4. Reaction - Stir at 0°C for 30 min - Warm to RT and stir for 2h - Monitor by TLC/LC-MS C->D E 5. Workup - Quench with sat. NaHCO₃ soln. - Separate layers D->E F 6. Purification - Wash organic layer with H₂O & brine - Dry, filter, concentrate - Recrystallize or use column chromatography E->F A 1. Setup - Combine Amine·HCl, aldehyde, and DCE in a flask B 2. Imine Formation - Stir mixture at RT for 1 hour A->B C 3. Reduction - Add STAB (1.5 eq.) portion-wise - Caution: Gas evolution B->C D 4. Reaction - Stir at RT overnight (12-18h) - Monitor by TLC/LC-MS C->D E 5. Workup - Quench with sat. NaHCO₃ soln. - Stir for 1 hour D->E F 6. Purification - Extract with DCM - Dry organic layer, filter, concentrate - Purify by column chromatography E->F

Sources

Phenyl(pyridin-2-yl)methanamine hydrochloride in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Phenyl(pyridin-2-yl)methanamine Hydrochloride in Heterocyclic Synthesis

Introduction: The Strategic Value of the Phenyl(pyridin-2-yl)methyl Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing rings, particularly pyridine, featuring prominently in a vast number of FDA-approved drugs.[1][2][3][4] Their prevalence stems from the pyridine ring's ability to act as a bioisostere for phenyl groups, engage in hydrogen bonding, and modulate the physicochemical properties of a molecule. Within the diverse arsenal of building blocks for constructing these vital structures, Phenyl(pyridin-2-yl)methanamine and its hydrochloride salt stand out as a particularly versatile synthon.

This primary amine incorporates a unique combination of a phenyl ring and a pyridyl ring linked to a stereogenic aminomethyl center.[5][6] This arrangement provides multiple reactive handles and points of diversity for the synthesis of complex molecular architectures. The primary amine group is a potent nucleophile, ideal for forming amides, sulfonamides, and secondary or tertiary amines, while the pyridine nitrogen offers a site for quaternization or metal coordination.

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and provide robust, field-tested protocols for the application of this compound and its precursors in the synthesis of advanced heterocyclic intermediates.

Physicochemical Properties and Critical Safety Protocols

Before any synthetic work, a thorough understanding of the reagent's properties and handling requirements is paramount. This compound is a corrosive material that demands careful handling to ensure operator safety.[7][8]

PropertyValue
IUPAC Name phenyl(pyridin-2-yl)methanamine;hydrochloride[9]
CAS Number 59575-91-6[9][10]
Molecular Formula C₁₂H₁₃ClN₂[9][10]
Molecular Weight 220.7 g/mol [9]
Appearance Crystalline solid
Primary Hazards Causes severe skin burns and eye damage; May cause respiratory irritation.[7][8]
Mandatory Safety Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), a lab coat, and chemical safety goggles or a face shield.[7][8] All manipulations of the solid or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid all contact with skin, eyes, and clothing.[7] Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[7]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][8]

    • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[7][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[7] Keep away from strong oxidizing agents and incompatible materials.[7]

Core Application: A Multi-Step Synthesis of Substituted Phenyl(pyridin-2-yl)methanamine Derivatives

A common and illustrative application involves the synthesis of derivatives of the title compound, which are themselves valuable intermediates. The following workflow demonstrates how a substituted version, specifically a chlorophenyl derivative, can be synthesized in a logical, multi-step sequence starting from commercially available precursors. This pathway highlights several fundamental organic transformations: Grignard addition, oxidation, oximation, and finally, reduction to the target primary amine.[11]

G cluster_0 Protocol 1: Ketone Formation cluster_1 Protocol 2: Oximation cluster_2 Protocol 3: Amine Synthesis PyridineCarboxaldehyde Pyridine Carboxaldehyde Methanol Chlorophenyl(pyridin-2-yl)methanol PyridineCarboxaldehyde->Methanol Grignard Addition Grignard Chlorophenyl Magnesium Bromide Grignard->Methanol Methanone Chlorophenyl(pyridin-2-yl)methanone Methanol->Methanone CrO3 Oxidation Oxime Chlorophenyl(pyridin-2-yl)methanone Oxime Methanone->Oxime NH2OH·HCl Methanone_ref Chlorophenyl(pyridin-2-yl)methanone FinalAmine Chlorophenyl(pyridin-2-yl)methanamine Hydrochloride Oxime->FinalAmine Zn / Acetic Acid Reduction Oxime_ref ...Oxime

Caption: Synthetic workflow from pyridine carboxaldehyde to the target amine hydrochloride.

Experimental Protocols

The following protocols are adapted from established literature procedures and provide a reliable pathway to the target compounds.[11]

Protocol 1: Synthesis of Chlorophenyl(pyridin-2-yl)methanone

This two-step protocol first creates the secondary alcohol via Grignard addition, followed by oxidation to the corresponding ketone.

Materials and Reagents:

  • Appropriate Pyridine Carboxaldehyde (e.g., 2-pyridinecarboxaldehyde)

  • Appropriate Chlorophenyl Magnesium Bromide (e.g., 4-chlorophenylmagnesium bromide)

  • Dry Tetrahydrofuran (THF)

  • Chromium trioxide (CrO₃)

  • Glacial Acetic Acid

  • Standard work-up reagents (e.g., saturated NH₄Cl, ethyl acetate, brine, anhydrous Na₂SO₄)

Procedure:

  • Grignard Addition: To a solution of the pyridine carboxaldehyde (1.0 eq) in dry THF under an inert atmosphere (N₂ or Ar), add the chlorophenyl magnesium bromide solution (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chlorophenyl(pyridin-2-yl)methanol.

  • Oxidation: Dissolve the crude alcohol from the previous step in glacial acetic acid.

  • Cool the solution in an ice bath and add chromium trioxide (1.5 eq) portion-wise, maintaining the temperature below 20 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure chlorophenyl(pyridin-2-yl)methanone.

Protocol 2: Synthesis of Chlorophenyl(pyridin-2-yl)methanone Oxime

This protocol converts the ketone into its corresponding oxime, the direct precursor to the amine.

Materials and Reagents:

  • Chlorophenyl(pyridin-2-yl)methanone (from Protocol 1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

Procedure:

  • Dissolve the ketone (1.0 eq) in a 3:1 mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride (3.5 eq) in small portions.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue. The solid oxime product will precipitate.

  • Filter the solid, wash with cold water, and dry in a vacuum oven at 60 °C. The product is often of sufficient purity for the next step.[11]

Protocol 3: Synthesis of this compound

This is the final, critical step: the reduction of the oxime to the primary amine hydrochloride.

Materials and Reagents:

  • Chlorophenyl(pyridin-2-yl)methanone Oxime (from Protocol 2)

  • Zinc dust (Zn)

  • Glacial Acetic Acid

  • Ethanol

  • Hydrochloric Acid (HCl, ethereal or in isopropanol)

Procedure:

  • In a round-bottom flask, add the oxime (1.0 eq) and ethanol.

  • Cool the mixture in an ice bath and slowly add glacial acetic acid.

  • Add zinc dust (2.5-3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains controlled.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature until completion (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove excess zinc and inorganic salts. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the solvents.

  • Dissolve the residue in a suitable solvent (e.g., diethyl ether or ethyl acetate) and cool in an ice bath.

  • Add a solution of HCl in ether or isopropanol dropwise until precipitation of the hydrochloride salt is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final this compound derivative.

Mechanistic Considerations & Insights

The conversion of the oxime to the primary amine is a classical reduction reaction. While the precise mechanism on the surface of the zinc metal can be complex, a plausible pathway involves the transfer of electrons from the zinc to the oxime, followed by protonation from the acetic acid solvent.

G cluster_0 Reduction Pathway Oxime R-C(=N-OH)-R' Intermediate1 R-C(=NH)-R' Oxime->Intermediate1 +2e-, +2H+ -H2O Amine R-CH(NH2)-R' Intermediate1->Amine +2e-, +2H+ label_reagents Reagents: Zn metal (e- source) CH3COOH (H+ source)

Caption: Plausible reduction pathway from oxime to primary amine.

Broader Applications in Drug Discovery

The amine hydrochloride salts synthesized via these protocols are not merely final products but are key intermediates for further elaboration.[11] The primary amine serves as a nucleophilic handle for a wide array of subsequent reactions:

  • Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides, a common functional group in pharmaceuticals.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • N-Arylation/N-Alkylation: Forming C-N bonds with aryl halides or alkyl halides, often via transition-metal-catalyzed cross-coupling reactions.

  • Formation of Fused Heterocycles: The amine can act as a key nitrogen source in cyclization reactions to build more complex, polycyclic heterocyclic systems.[1][12]

Derivatives containing the phenyl(pyridin-2-yl)methanamine core have shown promise as bioactive agents, including antibacterial activity.[11] The ability to easily synthesize a library of analogs by varying the substitution on the phenyl ring (as shown in the protocols) or by modifying the pyridine ring allows for systematic Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug development.[3]

References

  • SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET. (2020, January 9). Fisher Scientific.
  • phenyl(pyridin-2-yl)methanamine,hydrochloride. Molbase.
  • phenyl(pyridin-2-yl)methanamine. (2024, April 9). ChemBK.
  • 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE. CAS 59575-91-6.
  • Phenyl(pyridin-2-yl)methanamine. PubChem.
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2025, September 12).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Royal Society of Chemistry.
  • Topical Collection: Heterocycle Reactions. MDPI.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23).
  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
  • Medicinal Importance and Chemosensing Applications of Pyridine Deriv

Sources

Application Note & Protocol: A Scalable Reductive Amination Approach for the Synthesis of Phenyl(pyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Pharmaceutical Building Block

Phenyl(pyridin-2-yl)methanamine and its salts are crucial heterocyclic scaffolds in medicinal chemistry and drug development.[1] Their structural motif is present in a variety of pharmacologically active compounds, making a robust, efficient, and scalable synthesis route essential for both research and industrial applications. This application note provides a detailed, field-proven protocol for the multi-gram synthesis of Phenyl(pyridin-2-yl)methanamine Hydrochloride.

The chosen methodology is catalytic reductive amination , a cornerstone of modern amine synthesis. This approach is favored for its high efficiency, operational simplicity, and favorable atom economy, which are critical for large-scale production.[2] We will proceed from the commercially available ketone, phenyl(pyridin-2-yl)methanone, using catalytic hydrogenation in the presence of an ammonia source. This guide provides not only a step-by-step protocol but also delves into the mechanistic rationale, safety imperatives, and process optimization considerations to ensure a reproducible and safe outcome.

The Synthetic Strategy: Reductive Amination Explained

The overall transformation involves a two-stage, one-pot process where a ketone is first condensed with ammonia to form an intermediate imine, which is then immediately reduced in situ to the corresponding primary amine. The free amine is subsequently isolated and converted to its stable hydrochloride salt for ease of handling and storage.

Overall Reaction Scheme:

Mechanistic Insight: Why This Route is Effective

The success of this one-pot reaction hinges on the controlled sequence of imine formation followed by reduction.

  • Imine Formation: Ammonia, a potent nucleophile, attacks the electrophilic carbonyl carbon of phenyl(pyridin-2-yl)methanone. This forms an unstable hemiaminal (or carbinolamine) intermediate.[2]

  • Dehydration: The hemiaminal rapidly eliminates a molecule of water to form a C=N double bond, yielding the corresponding imine. This step is often the rate-limiting step and can be acid-catalyzed.

  • Reduction: The imine is then reduced to the target primary amine. We employ catalytic hydrogenation (H₂ gas with a Raney Nickel catalyst), a method highly effective for this transformation. The catalyst provides a surface for the adsorption of both the imine and hydrogen, facilitating the addition of hydrogen across the double bond.

A key consideration for scalability and purity is minimizing side reactions. The primary amine product can itself react with the starting ketone or the imine intermediate, leading to the formation of secondary amines.[2] To suppress this, a large excess of ammonia is utilized, shifting the equilibrium in favor of the primary amine formation.[2]

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction Ketone Phenyl(pyridin-2-yl)methanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Water H₂O Imine->Water Amine Phenyl(pyridin-2-yl)methanamine (Product) Imine->Amine + H₂ / Catalyst Hydrogen H₂ / Raney Ni Hydrogen->Amine

Diagram 2: Scalable Synthesis Workflow.

Data Summary & Expected Results

ParameterValueNotes
Starting Material Phenyl(pyridin-2-yl)methanone91.5 g (0.5 mol)
Catalyst Raney Nickel~9 g (slurry)
Reducing Agent Hydrogen (H₂)100 psi
Solvent Methanol, Isopropanol~500 mL, ~350 mL
Acid for Salt Formation Concentrated HCl (~37%)~45 mL (0.55 mol)
Expected Yield 95 - 105 g86 - 95%
Appearance White to off-white crystalline solid
Melting Point 226-228 °C [3]Literature value for comparison
Purity (by HPLC) >98%

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficient hydrogen pressure; Leak in the system.Use fresh, active Raney Nickel. Ensure the system is properly sealed and maintains pressure.
Formation of Byproducts Insufficient ammonia leading to secondary amine formation; Over-reduction of pyridine ring.Ensure the reaction mixture is fully saturated with ammonia before hydrogenation. Avoid excessively high temperatures or pressures.
Product is Oily/Gummy Incomplete conversion to the salt; Residual solvent or moisture.Ensure a slight excess of HCl was used. Re-dissolve in minimal hot IPA and re-precipitate. Ensure thorough washing and drying.
Difficulty Filtering Catalyst Catalyst particles are too fine and passing through the filter medium.Use a finer grade of Celite or a double layer of filter paper. Allow the catalyst to settle before decanting the supernatant.

References

  • ChemBK. (2024, April 9). phenyl(pyridin-2-yl)methanamine. Retrieved from ChemBK.com. [Link]

  • Chemicalbridge Ltd. (n.d.). SAFETY DATA SHEET - Phenyl(pyridin2yl)methanamine. Retrieved from Chemicalbridge. [Link]

  • Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
  • University of Missouri-St. Louis. (n.d.). Grignard Reaction. Retrieved from UMSL.edu. [Link]

  • Molbase. (n.d.). phenyl(pyridin-2-yl)methanamine,hydrochloride | 59575-91-6. Retrieved from Molbase. [Link]

  • Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • Thorat, B. R., et al. (2012). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. ResearchGate. [Link]

  • Shingare, M.S., et al. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from ijpsr.com. [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Organic Syntheses. (n.d.). Pyridine, 2-phenyl-. Retrieved from Organic Syntheses. [Link]

  • Google Patents. (n.d.). US3444201A - Process for preparing phenylalkylamines by catalytic hydrogenation of aziridines.
  • Erowid. (n.d.). Reductive Amination Review. Retrieved from Erowid. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl(pyridin-2-yl)methanamine. PubChem Compound Database. Retrieved from NCBI. [Link]

  • Tang, W., & Zhang, X. (2001). Enantioselective Synthesis of (2-pyridyl)alanines via Catalytic Hydrogenation and Application to the Synthesis of L-azatyrosine. Organic Letters, 3(20), 3157–3159. [Link]

  • Molport. (n.d.). 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE. Retrieved from Molport. [Link]

  • Diva-Portal.org. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Retrieved from Diva-Portal.org. [Link]

  • Siegel, S., et al. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 57(38), 12495-12499. [Link]

  • Corvaisier, S., et al. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 24(12), 2297. [Link]

Sources

Application Notes and Protocols: Phenyl(pyridin-2-yl)methanamine Hydrochloride Reactions with Common Electrophilic Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed application notes and validated protocols for the reaction of Phenyl(pyridin-2-yl)methanamine hydrochloride, a versatile bifunctional building block, with two major classes of electrophilic substrates: acyl chlorides and carbonyl compounds (aldehydes and ketones). As a key intermediate in the synthesis of bioactive compounds for drug discovery, understanding its reactivity is paramount.[1] This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering insights into reaction mechanisms, optimization strategies, and troubleshooting. Protocols are presented as self-validating systems, incorporating in-situ reaction monitoring, work-up, and purification steps to ensure high yield and purity.

Introduction and Critical Starting Considerations

Phenyl(pyridin-2-yl)methanamine is a primary amine that features a pyridine ring and a phenyl group attached to a central methylene bridge.[2] It is widely used as an intermediate in medicinal chemistry due to its structural motifs, which are present in numerous neurologically active and antimicrobial agents.[1] The compound is most commonly supplied and stored as its hydrochloride salt (C₁₂H₁₃ClN₂) to improve stability and shelf-life.[3][4][5]

A critical, non-negotiable first step in utilizing this reagent is the in-situ neutralization of the hydrochloride salt. The protonated ammonium species is not nucleophilic and will not react with electrophiles. Therefore, a suitable base must be added to generate the free amine, which is the active nucleophile.

Choice of Base - The "Why": The choice of base is crucial to prevent unwanted side reactions.

  • For N-Acylation: A non-nucleophilic, sterically hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA, Hünig's base) or a standard tertiary amine like Triethylamine (TEA) is ideal. They are strong enough to deprotonate the ammonium salt but are too bulky to compete with the primary amine in attacking the electrophile.[6]

  • Stoichiometry: When starting with the hydrochloride salt, at least two equivalents of base are required: one to neutralize the HCl salt and a second to scavenge the HCl generated during the acylation reaction.[6][7] For other reactions like reductive amination, slightly more than one equivalent is sufficient.

G cluster_start Starting Material cluster_activation Activation Step cluster_reaction Reaction start_node Phenyl(pyridin-2-yl)methanamine Hydrochloride (Inactive Salt) base_node + Base (e.g., TEA, DIPEA) >1.0 equiv. start_node->base_node - HCl active_node Phenyl(pyridin-2-yl)methanamine (Free Amine - Nucleophilic) electrophile_node Electrophile (Acyl Chloride, Aldehyde, etc.) active_node->electrophile_node Nucleophilic Attack product_node Desired Product electrophile_node->product_node

Caption: Initial activation of the amine hydrochloride.

Reaction with Acyl Chlorides: N-Acylation

The N-acylation of Phenyl(pyridin-2-yl)methanamine is a fundamental transformation to form robust amide bonds, a cornerstone of peptide synthesis and pharmaceutical development.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of the free amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.[8] The HCl byproduct is immediately neutralized by the excess base in the reaction mixture.[7]

Detailed Experimental Protocol: General N-Acylation

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (1.05 - 1.2 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 - 2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solutions of NH₄Cl, NaHCO₃, and brine.

  • Anhydrous Na₂SO₄ or MgSO₄.

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent and Base Addition: Dissolve the amine salt in anhydrous DCM (to a concentration of approx. 0.1-0.2 M). Add the base (e.g., TEA, 2.2 equiv) to the solution and stir for 10-15 minutes at room temperature to ensure complete formation of the free amine.

  • Acylation: Cool the mixture to 0 °C using an ice-water bath. Add the acyl chloride (1.1 equiv) dropwise via syringe over 10-15 minutes. Causality Insight: This slow, cooled addition is critical to manage the exothermic nature of the reaction and prevent potential side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Work-up: Quench the reaction by adding deionized water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any remaining acidic species) and finally with brine (to remove bulk water).[6]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final N-acylated product.

Advanced Protocol: DMAP Catalysis for Hindered Substrates

For sterically hindered or electronically deactivated acyl chlorides, the reaction rate can be dramatically increased by using a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

Principle: DMAP is a hypernucleophilic acylation catalyst. It first reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic and susceptible to attack by the primary amine than the original acyl chloride, accelerating the reaction by several orders of magnitude.[9]

Modification to Protocol 2.2:

  • In step 2, after the addition of TEA/DIPEA, add DMAP (0.05 - 0.10 equiv) to the reaction mixture before cooling.[9] Proceed with the protocol as written.

Representative Data
Substrate (Acyl Chloride)Base (equiv)Catalyst (mol%)Time (h)Typical Yield (%)
Benzoyl chlorideTEA (2.2)None2>95%
Acetyl chlorideTEA (2.2)None1.5>95%
Pivaloyl chlorideDIPEA (2.5)DMAP (10%)670-85%
6-Nitropyridine-2-carbonyl chlorideDIPEA (2.5)DMAP (10%)480-90%
N-Acylation Workflow

G start 1. Dissolve Amine HCl in Anhydrous DCM add_base 2. Add Base (TEA/DIPEA) (2.2 equiv) start->add_base cool 3. Cool to 0 °C add_base->cool add_acyl 4. Add Acyl Chloride (1.1 equiv) Dropwise cool->add_acyl react 5. Warm to RT, Stir 2-6h (Monitor by TLC/LC-MS) add_acyl->react quench 6. Quench with H₂O/NH₄Cl(aq) react->quench extract 7. Extract & Wash (NaHCO₃, Brine) quench->extract dry 8. Dry (Na₂SO₄) & Concentrate extract->dry purify 9. Purify (Column Chromatography) dry->purify product Pure N-Acylated Product purify->product

Caption: Standard workflow for N-Acylation.

Reaction with Aldehydes & Ketones: Reductive Amination

Reductive amination is a powerful and efficient method for forming C-N bonds, converting the primary amine into a more complex secondary amine. It is one of the most widely used reactions in modern drug discovery.

Reaction Principle and Mechanism

This reaction occurs in a one-pot sequence. First, the nucleophilic free amine condenses with the carbonyl group of an aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine (or the corresponding protonated iminium ion). This intermediate is not isolated but is reduced in-situ by a selective reducing agent to yield the final secondary amine.

Choice of Reducing Agent - The "Why": The key is to use a reducing agent that is powerful enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. It is milder than reagents like NaBH₄ and is tolerant of the slightly acidic conditions often used to catalyze imine formation. Its steric bulk also helps prevent the reduction of the starting carbonyl compound.

Detailed Experimental Protocol: General Reductive Amination

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃.

  • Anhydrous Na₂SO₄ or MgSO₄.

Procedure:

  • Setup: In a round-bottom flask, combine this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous DCM or DCE.

  • Free Base Formation: Add the base (e.g., TEA, 1.2 equiv) and stir for 10 minutes at room temperature.

  • Imine Formation: Allow the mixture to stir for 30-60 minutes at room temperature to facilitate the formation of the imine intermediate. Causality Insight: For less reactive ketones, adding a catalytic amount of acetic acid or using a dehydrating agent like molecular sieves can accelerate this step.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Safety Insight: Addition may cause gas evolution; ensure adequate ventilation.

  • Reaction: Stir the reaction at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate and the appearance of the product spot.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the desired secondary amine.

Representative Data
Carbonyl SubstrateReducing AgentSolventTime (h)Typical Yield (%)
BenzaldehydeSTABDCM485-95%
CyclohexanoneSTABDCE880-90%
AcetophenoneSTABDCE1270-80%
4-PyridinecarboxaldehydeSTABDCM680-90%
Reductive Amination Mechanism

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Amine R-NH₂ Imine R-N=C(R')-R'' (Imine Intermediate) Amine->Imine + Carbonyl R'-C(=O)-R'' H2O H₂O Imine->H2O - Reducer [H] (e.g., STAB) Imine->Reducer Reduction Product R-NH-CH(R')-R'' (Secondary Amine) Reducer->Product

Caption: Two-stage mechanism of reductive amination.

Safety and Handling

  • This compound: May be harmful if swallowed.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acyl Chlorides: Are corrosive, lachrymatory, and react violently with water. Handle only in a well-ventilated chemical fume hood.

  • Bases (TEA, DIPEA): Are corrosive and flammable liquids. Avoid inhalation and skin contact.

  • Solvents (DCM, DCE): Are volatile and suspected carcinogens. Always handle in a fume hood.

  • Reducing Agents (STAB): React with water to release flammable gas. Quench carefully and slowly.

References

  • ChemBK. (2024). phenyl(pyridin-2-yl)methanamine. Retrieved from ChemBK. (URL not available for direct linking)
  • Molbase. (n.d.). phenyl(pyridin-2-yl)methanamine,hydrochloride | 59575-91-6. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • Molekula. (n.d.). 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenyl(2-(pyridin-2-yl)phenyl)methanone. Retrieved from [Link]

  • MDPI. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 39930-11-5 | Phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. Retrieved from [Link]

  • MDPI. (2018). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. Retrieved from [Link]

  • Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of Phenyl(pyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methodologies for the structural elucidation, purity assessment, and physicochemical characterization of Phenyl(pyridin-2-yl)methanamine hydrochloride (PPMH), a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. This guide integrates a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Thermal Analysis (DSC/TGA), to ensure a thorough and robust characterization. All methodologies are presented with a focus on self-validation and are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction: The Imperative for Rigorous Characterization

This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its chemical structure, comprising a chiral center and both phenyl and pyridinyl moieties, necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability. In drug development, a comprehensive understanding of the physicochemical properties of such intermediates is paramount for process optimization, quality control, and regulatory compliance.

This document serves as a practical guide, moving beyond a simple recitation of methods to explain the causality behind experimental choices. By understanding why a particular technique or parameter is chosen, scientists can better troubleshoot issues and adapt these protocols to their specific needs.

Structural Elucidation: Confirming Molecular Identity

The foundational step in characterizing PPMH is the unambiguous confirmation of its chemical structure. A combination of NMR, MS, and FTIR spectroscopy provides a detailed picture of the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[7][8] For PPMH, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The hydrochloride salt form of PPMH can influence the chemical shifts of nearby protons, particularly those on the pyridine ring and the amine group, due to protonation. It is crucial to use a deuterated solvent in which the sample is fully soluble, such as DMSO-d₆ or D₂O, to obtain sharp, well-resolved signals. The choice of solvent can also affect the exchange rate of the amine and ammonium protons.

Protocol 2.1.1: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Temperature: 25 °C

    • Number of Scans: 16

    • Relaxation Delay: 2 s

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase-correct the resulting spectrum. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6d1HPyridine H6Deshielded due to proximity to the nitrogen atom.
~7.9t1HPyridine H4Typical chemical shift for a pyridine proton in this position.
~7.5-7.6m3HPhenyl H2, H6Aromatic protons on the phenyl ring.
~7.3-7.4m3HPhenyl H3, H4, H5Overlapping signals of the remaining phenyl protons.
~7.3d1HPyridine H3Coupled to the H4 proton.
~5.0s1HMethine CHSinglet due to the absence of adjacent protons.
~3.5 (broad)s3HNH₂ + HClAmine protons, often broad and may exchange with residual water.

Protocol 2.1.2: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher

    • Technique: Proton-decoupled

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 5 s

  • Data Processing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~158Pyridine C2Carbon atom adjacent to the pyridine nitrogen.
~149Pyridine C6Deshielded due to the electronegativity of the nitrogen atom.
~140Phenyl C1Quaternary carbon of the phenyl ring attached to the methine carbon.
~137Pyridine C4Pyridine ring carbon.
~129Phenyl C2, C6Phenyl ring carbons.
~128Phenyl C3, C5Phenyl ring carbons.
~127Phenyl C4Phenyl ring carbon.
~123Pyridine C5Pyridine ring carbon.
~122Pyridine C3Pyridine ring carbon.
~60Methine CHAliphatic carbon, deshielded by the adjacent nitrogen and aromatic rings.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for confirming the molecular weight of PPMH and for identifying potential impurities.[9] Electrospray ionization (ESI) in positive mode is ideal for this molecule due to the presence of basic nitrogen atoms that are readily protonated.

Expertise & Experience: The choice of mobile phase is critical. A volatile buffer system, such as ammonium formate or formic acid, is necessary for compatibility with mass spectrometry. The hydrochloric acid salt will dissociate in solution, and the mass spectrometer will detect the protonated free base [M+H]⁺.

Protocol 2.2.1: LC-MS Analysis

  • Sample Preparation: Prepare a 10 µg/mL solution of PPMH in a 50:50 mixture of acetonitrile and water.

  • LC Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 10% to 90% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

Expected Results:

  • Molecular Ion: A prominent peak at m/z 185.107, corresponding to the [M+H]⁺ ion of the free base (C₁₂H₁₂N₂). The theoretical exact mass is 184.1000.[6]

  • Fragmentation: Tandem MS (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern of the m/z 185 ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.[10][11] For PPMH, we expect to see characteristic absorptions for the amine, aromatic rings, and C-N bonds.

Expertise & Experience: The spectrum of the hydrochloride salt will differ from that of the free base. The N-H stretching vibrations of the ammonium salt (R-NH₃⁺) will appear as a broad band at a lower frequency than the sharper N-H stretches of a primary amine (R-NH₂).

Protocol 2.3.1: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of PPMH with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition:

    • Instrument: FTIR Spectrometer

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3100-3000C-H stretchAromatic C-H
2800-2400 (broad)N-H stretchAmmonium (R-NH₃⁺)
~1600, ~1580, ~1470, ~1430C=C stretchAromatic rings (Phenyl and Pyridyl)
~1500N-H bendAmmonium (R-NH₃⁺)
~750, ~690C-H out-of-plane bendMonosubstituted phenyl ring

Purity and Impurity Profiling: The Role of HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and quantifying impurities.[12][13][14][15] A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential for PPMH.

Trustworthiness: A robust HPLC method must be validated according to ICH guidelines (Q2(R2)) to ensure it is accurate, precise, specific, linear, and robust.[1][2][4] This ensures that the data generated is reliable for quality control and regulatory submissions.

Protocol 3.1.1: RP-HPLC Purity Method

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a solution of PPMH reference standard at a concentration of 0.5 mg/mL in mobile phase A.

    • Sample Solution: Prepare the sample to be tested at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Data Analysis:

    • Determine the purity by area percent calculation.

    • Identify and quantify any impurities against a qualified reference standard if available.

Typical Purity Specification:

ParameterAcceptance Criteria
Purity (by area %)≥ 99.0%
Individual Impurity≤ 0.15%
Total Impurities≤ 0.5%

Physicochemical Characterization: Thermal Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the solid-state properties of PPMH, including its melting point, thermal stability, and decomposition profile.[16][17][18][19]

Expertise & Experience: The heating rate can significantly affect the appearance of the thermogram. A slower heating rate (e.g., 10 °C/min) generally provides better resolution of thermal events. The analysis should be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Protocol 4.1.1: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of PPMH into an aluminum pan for DSC and a ceramic pan for TGA.

  • Instrument Conditions:

    • DSC:

      • Temperature Range: 25 °C to 300 °C

      • Heating Rate: 10 °C/min

      • Atmosphere: Nitrogen at 50 mL/min

    • TGA:

      • Temperature Range: 25 °C to 600 °C

      • Heating Rate: 10 °C/min

      • Atmosphere: Nitrogen at 50 mL/min

Expected Thermal Analysis Data:

TechniqueObservationInterpretation
DSCSharp endothermMelting point of the crystalline solid.
TGAInitial mass lossLoss of residual solvent or moisture.
TGASignificant mass loss at higher temperaturesThermal decomposition of the compound.

Definitive Structure: Single Crystal X-Ray Diffraction

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the ultimate technique.[20][21][22] It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydrochloride.

Protocol 5.1.1: Single Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of PPMH suitable for X-ray analysis. This can often be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/ether).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Integrated Analytical Workflow

The characterization of this compound is a holistic process where each analytical technique provides a piece of the puzzle. The following workflow illustrates the logical progression of analysis.

Analytical Workflow for PPMH Characterization cluster_0 Structural Confirmation cluster_1 Purity & Impurities cluster_2 Physicochemical Properties cluster_3 Final Characterization Report NMR NMR Spectroscopy (¹H, ¹³C) Report Comprehensive Certificate of Analysis NMR->Report Confirms Structure MS LC-MS (Molecular Weight) MS->Report Confirms MW FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report Confirms Functional Groups HPLC RP-HPLC (Purity Assay) HPLC->Report Determines Purity Thermal Thermal Analysis (DSC/TGA) Thermal->Report Defines Thermal Properties XRD X-Ray Diffraction (Solid State) XRD->Report Confirms Solid-State Structure

Sources

Troubleshooting & Optimization

Technical Support Center: Phenyl(pyridin-2-yl)methanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenyl(pyridin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is curated from established literature and practical laboratory experience to ensure scientific integrity and reproducibility.

Introduction

The synthesis of Phenyl(pyridin-2-yl)methanamine, a valuable building block in pharmaceutical research, primarily proceeds through the reduction of 2-benzoylpyridine or its derivatives. While seemingly straightforward, the pathway to a high-yielding and pure product is often fraught with challenges, from incomplete reactions to the formation of stubborn impurities. This guide provides a detailed exploration of the most common synthetic routes, offering in-depth troubleshooting advice and answers to frequently asked questions.

Part 1: Troubleshooting Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in Reductive Amination with Sodium Borohydride

Symptom: After performing the reductive amination of 2-benzoylpyridine with an ammonia source and sodium borohydride (NaBH₄), the isolated yield of the desired amine is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Imine Formation: The crucial first step is the formation of the imine intermediate from 2-benzoylpyridine and an ammonia source. This equilibrium can be unfavorable.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the ketone. The use of molecular sieves can be beneficial. An acidic catalyst, such as a few drops of acetic acid, can promote imine formation, but excess acid can protonate the amine, rendering it non-nucleophilic.[1]

  • Premature Reduction of the Ketone: Sodium borohydride is a potent reducing agent and can reduce the starting ketone, 2-benzoylpyridine, to the corresponding alcohol, phenyl(pyridin-2-yl)methanol, before it has a chance to form the imine.

    • Solution: A two-step approach is often more effective. First, allow the imine to form completely (monitor by TLC or NMR), then cool the reaction mixture (e.g., to 0 °C) before the portion-wise addition of sodium borohydride.[2] Alternatively, a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) can be used, as they are less likely to reduce the ketone under neutral or mildly acidic conditions.[2][3]

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical.

    • Solution: A significant excess of NaBH₄ (typically 4-6 equivalents) is often required for the reduction of imines, especially if there are other reducible functional groups or acidic protons in the molecule.[4]

  • Improper Quenching: The reaction workup can impact the final yield.

    • Solution: The reaction is typically quenched by the slow addition of an acid, such as 6M HCl, to neutralize excess borohydride and precipitate the amine as its hydrochloride salt.[4] Ensure the pH is acidic enough to fully protonate the amine for efficient isolation.

Workflow for Troubleshooting Low Yield in NaBH₄ Reduction:

Caption: Troubleshooting workflow for low yield in NaBH₄ reduction.

Issue 2: Formation of Byproducts in the Leuckart-Wallach Reaction

Symptom: The reaction of 2-benzoylpyridine with ammonium formate or formamide results in a complex mixture of products, with the desired primary amine being a minor component.

Potential Causes & Solutions:

  • Formation of N-formyl Amine: The Leuckart-Wallach reaction often yields the N-formyl derivative of the amine as the primary product, which must be hydrolyzed to obtain the free amine.[5]

    • Solution: After the initial reaction, the crude product must be subjected to acidic or basic hydrolysis to cleave the formyl group. Heating with aqueous HCl is a common procedure.

  • Formation of Secondary and Tertiary Amines: The initially formed primary amine can react further with the imine intermediate, leading to the formation of di- and tri-substituted amines.

    • Solution: Using a large excess of the ammonia source (ammonium formate) can help to favor the formation of the primary amine.[6]

  • High Reaction Temperatures: The Leuckart reaction requires high temperatures (typically 120-185 °C), which can lead to decomposition and side reactions.[7]

    • Solution: Careful temperature control is crucial. While high temperatures are necessary, excessive heating should be avoided. Monitor the reaction progress to avoid prolonged heating times once the starting material is consumed.

Table 1: Comparison of Common Reductive Amination Reagents

ReagentAdvantagesDisadvantagesTypical Conditions
Sodium Borohydride (NaBH₄) Inexpensive, powerful reducing agent.Can reduce the starting ketone; requires careful addition.Two-step process often preferred; excess reagent needed.[2]
Sodium Cyanoborohydride (NaBH₃CN) Milder and more selective for imines over ketones.Toxic (releases HCN in strong acid); more expensive.One-pot reaction in mildly acidic conditions (pH 4-5).[3]
Sodium Triacetoxyborohydride (STAB) Mild, selective, and non-toxic byproducts.More expensive; can be slower.One-pot reaction, often in aprotic solvents like DCE.[2]
Ammonium Formate (Leuckart-Wallach) Inexpensive, one-pot synthesis of primary amines.High temperatures required; often forms N-formyl byproduct.[5]Neat reaction or in a high-boiling solvent at 120-185 °C.[7]
Issue 3: Incomplete Catalytic Hydrogenation of 2-Benzoylpyridine Oxime

Symptom: The catalytic hydrogenation of 2-benzoylpyridine oxime to the desired amine is slow or stalls before completion.

Potential Causes & Solutions:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate to the metal catalyst (e.g., Pd, Pt, Ni), deactivating it.

    • Solution: Performing the hydrogenation under acidic conditions (e.g., in acetic acid or with the addition of HCl) protonates the pyridine nitrogen, preventing it from poisoning the catalyst.[8]

  • Catalyst Inactivity: The chosen catalyst may not be active enough for the reduction.

    • Solution: Raney Nickel is a common and effective catalyst for oxime hydrogenation. Platinum-based catalysts like PtO₂ (Adam's catalyst) are also highly effective, especially in acidic media.[9]

  • Over-reduction of the Pyridine Ring: Under harsh conditions (high pressure, high temperature, or highly active catalysts), the pyridine ring itself can be reduced to a piperidine ring.

    • Solution: Careful control of reaction conditions is necessary. Use milder conditions (lower pressure and temperature) and monitor the reaction closely to stop it once the oxime has been reduced. The choice of catalyst can also influence selectivity.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of Phenyl(pyridin-2-yl)methanamine?

A1: The most common and readily available starting material is 2-benzoylpyridine. It can be synthesized through various methods, including the Friedel-Crafts acylation of pyridine or the oxidation of phenyl(pyridin-2-yl)methanol.[1][11]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting ketone, the intermediate imine (if applicable), and the final amine product. The amine can be visualized with a ninhydrin stain. For more detailed analysis, ¹H NMR spectroscopy can be used to monitor the disappearance of the ketone's carbonyl carbon and the appearance of the amine's characteristic signals.

Q3: My final product is an oil, but I need the solid hydrochloride salt. How do I convert it?

A3: After the reaction workup and purification of the free amine (often an oil), dissolve it in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Then, add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete. The this compound salt will precipitate as a solid, which can then be collected by filtration, washed with a cold, non-polar solvent, and dried.[4]

Q4: What are the key characterization peaks for this compound?

A4:

  • ¹H NMR: Expect to see aromatic protons from both the phenyl and pyridyl rings, typically in the range of 7-8.5 ppm. The methine proton (the CH group between the two rings and the amino group) will appear as a singlet or a multiplet, and the amine protons will be visible, often as a broad singlet. The exact chemical shifts will depend on the solvent used.

  • IR Spectroscopy: Look for N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) and C-N stretching bands. The broad absorption from the hydrochloride salt may also be present.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free amine (C₁₂H₁₂N₂), with a molecular weight of approximately 184.24 g/mol .[12]

Q5: Can I use a one-pot reductive amination procedure?

A5: Yes, one-pot procedures are common, especially when using milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[2][3] In these cases, the ketone, ammonia source, and reducing agent are all combined in the same reaction vessel. This approach is generally more efficient but requires careful selection of the reducing agent to avoid unwanted side reactions. The Leuckart-Wallach reaction is also a one-pot method.[13]

Diagram of Synthetic Pathways:

Synthesis_Pathways cluster_RA Reductive Amination cluster_LW Leuckart-Wallach cluster_OH Oxime Hydrogenation ketone 2-Benzoylpyridine imine Imine Intermediate ketone->imine + NH3 source formyl_amine N-formyl Amine ketone->formyl_amine + HCOONH4 / Δ oxime 2-Benzoylpyridine Oxime ketone->oxime + NH2OH amine Phenyl(pyridin-2-yl)methanamine imine->amine + Reducing Agent (NaBH4, NaBH3CN, etc.) hcl_salt Phenyl(pyridin-2-yl)methanamine Hydrochloride amine->hcl_salt + HCl amine2 Phenyl(pyridin-2-yl)methanamine formyl_amine->amine2 Hydrolysis (H+) amine2->hcl_salt + HCl amine3 Phenyl(pyridin-2-yl)methanamine oxime->amine3 + H2 / Catalyst amine3->hcl_salt + HCl

Caption: Common synthetic routes to the target compound.

Part 3: Experimental Protocols

Protocol 1: Two-Step Reductive Amination using Sodium Borohydride

Step 1: Imine Formation

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-benzoylpyridine (1.0 eq) and anhydrous methanol.

  • Add a source of ammonia, such as a solution of ammonia in methanol (7N, 10-20 eq), and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ketone and formation of the imine.

Step 2: Reduction and Isolation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.0-5.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is fully consumed as monitored by TLC.

  • Carefully quench the reaction by the slow addition of 6M HCl until the solution is acidic (pH ~1-2). This will also precipitate the hydrochloride salt.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Filter the resulting solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Leuckart-Wallach Reaction
  • In a flask equipped with a reflux condenser, combine 2-benzoylpyridine (1.0 eq) and ammonium formate (5-10 eq).

  • Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. Add concentrated HCl and heat to reflux for 2-4 hours to hydrolyze the N-formyl intermediate.

  • Cool the mixture and make it basic by the addition of a concentrated NaOH solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Purify the amine by column chromatography if necessary, then convert to the hydrochloride salt as described in the FAQs.

References

  • Various Authors. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

  • Alves, M. J., et al. (2014). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? ResearchGate. Retrieved from [Link]

  • Vapourtec. (2015). Continuous Reductions and Reductive Aminations Using Solid Sodium borohydride. Vapourtec. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]

  • Chegg. (2017). Solved Leuckart Reaction (reductive amination of ketones) of. Chegg.com. Retrieved from [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. Retrieved from [Link]

  • ChemBK. (2024). phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Kärkäs, M. D. (2017). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis, 7(7), 4538-4552. Retrieved from [Link]

  • Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(1), 81-84. Retrieved from [Link]

  • Gini, A., et al. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 57(42), 13832-13836. Retrieved from [Link]

  • ResearchGate. (2021). IR and 1 H NMR spectral data. Retrieved from [Link]

  • Ali, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Reusch, W. (2023). The Leuckart Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Molbase. (n.d.). 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. The Journal of Organic Chemistry, 9(6), 529-536. Retrieved from [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]

  • Kamga, F. A. N., et al. (2021). Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base. ResearchGate. Retrieved from [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • Watson, A. J. B., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(1), 213-221. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenyl(2-(pyridin-2-yl)phenyl)methanone. Retrieved from [Link]

  • Organic Syntheses. (1957). 3-benzoylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • National Institutes of Health. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). Retrieved from [Link]

  • Molbase. (n.d.). phenyl(pyridin-2-yl)methanamine,hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

Sources

Technical Support Center: Purification of Phenyl(pyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Phenyl(pyridin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the successful purification of this compound. Our focus is on providing practical, field-proven insights to overcome common challenges encountered during the synthesis and purification of this and similar amine hydrochloride salts.

Introduction: The Challenge of Purifying a Polar, Basic Compound

Phenyl(pyridin-2-yl)methanamine is a polar, basic compound, and its purification, particularly as the hydrochloride salt, presents a unique set of challenges. The basic nitrogen atoms in the pyridine ring and the primary amine can lead to strong interactions with acidic stationary phases in chromatography, resulting in peak tailing and poor separation. Furthermore, the hydrochloride salt's polarity influences its solubility, making the choice of an appropriate recrystallization solvent critical. This guide will walk you through a systematic approach to purify this compound, from initial workup to final characterization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route used. A common method for synthesizing Phenyl(pyridin-2-yl)methanamine is the reductive amination of 2-benzoylpyridine. In this case, you can expect the following byproducts:

  • Unreacted 2-benzoylpyridine: The starting ketone may not have fully reacted.

  • Phenyl(pyridin-2-yl)methanol: A common byproduct resulting from the reduction of the ketone starting material.

  • Over-alkylated products: Depending on the reaction conditions, secondary or tertiary amines might form.

  • Byproducts from the reducing agent: If sodium cyanoborohydride is used, cyanide addition byproducts are a possibility.[1]

Q2: My crude product is a dark, oily residue. How should I proceed with the initial workup?

A2: An oily crude product is common and can be effectively handled with an acid-base extraction. This procedure will separate your basic amine product from neutral and acidic impurities. The free base can then be isolated and subsequently converted to the hydrochloride salt.

Q3: I'm having trouble with my column chromatography. My product is streaking badly on the TLC plate and the column.

A3: This is a classic issue when purifying basic amines on standard silica gel. The acidic nature of silica leads to strong interactions with the basic amine, causing tailing. Here are some effective strategies to counteract this:

  • Use a modified stationary phase: Consider using basic alumina or an amine-functionalized silica gel for your column.[2]

  • Add a competing amine to your mobile phase: Incorporating a small amount of a volatile base like triethylamine (0.1-1%) or a few drops of ammonia in your eluent can neutralize the acidic sites on the silica gel, leading to much-improved peak shapes.[2]

  • Work with the free base: Ensure your compound is in its free base form before loading it onto the column.

Q4: I've formed the hydrochloride salt, but it won't crystallize. I'm getting an oil or a sticky solid. What should I do?

A4: "Oiling out" is a frequent problem when crystallizing amine hydrochlorides. Here are several troubleshooting steps:

  • Solvent choice is key: The solvent system may not be optimal. Try a different solvent or a combination of solvents. For amine hydrochlorides, polar solvents like ethanol or isopropanol, often with an anti-solvent like diethyl ether or hexane, are good starting points.[3]

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure product, if available, is also very effective.

  • Slow down the cooling: Rapid cooling can promote oiling. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

  • Remove residual water: Water can sometimes inhibit crystallization. If you suspect water is present, you can try dissolving the oil in a solvent like toluene and removing the water azeotropically.

Purification Workflow Overview

The following diagram illustrates a general workflow for the purification of this compound from a crude reaction mixture.

Caption: A typical workflow for the purification of Phenyl(pyridin-2-yl)methanamine HCl.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction of Phenyl(pyridin-2-yl)methanamine

This protocol is designed to isolate the basic amine from a crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (DCM or EtOAc).

  • Transfer the solution to a separatory funnel and wash with 1 M HCl (3 x 50 mL for a 10 g scale reaction). Combine the acidic aqueous layers.

  • The organic layer now contains neutral and acidic impurities and can be discarded.

  • Cool the combined acidic aqueous layers in an ice bath and basify by the slow addition of 1 M NaOH until the pH is >10.

  • Extract the aqueous layer with fresh organic solvent (DCM or EtOAc, 3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude Phenyl(pyridin-2-yl)methanamine free base.

Protocol 2: Column Chromatography of Phenyl(pyridin-2-yl)methanamine Free Base

This protocol is for the purification of the free base from closely related impurities.

Materials:

  • Crude Phenyl(pyridin-2-yl)methanamine free base

  • Silica gel (230-400 mesh) or Amine-functionalized silica gel

  • Hexanes

  • Ethyl Acetate (EtOAc)

  • Triethylamine (TEA)

  • Chromatography column

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Prepare the mobile phase: a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis. A good starting point is a 9:1 or 8:2 hexanes:EtOAc mixture. Add 0.5% triethylamine to the mobile phase to prevent tailing.

  • Dissolve the crude free base in a minimal amount of dichloromethane.

  • Adsorb the dissolved product onto a small amount of silica gel and dry it under vacuum.

  • Carefully load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with the prepared mobile phase, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified Phenyl(pyridin-2-yl)methanamine free base.

Protocol 3: Formation and Recrystallization of this compound

This protocol describes the conversion of the purified free base to its hydrochloride salt and subsequent recrystallization.

Materials:

  • Purified Phenyl(pyridin-2-yl)methanamine free base

  • Anhydrous Diethyl Ether (Et₂O)

  • 2 M HCl in Diethyl Ether

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Hexanes

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring. A white precipitate of the hydrochloride salt should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the crude hydrochloride salt by vacuum filtration and wash with cold diethyl ether.

  • For recrystallization, dissolve the crude salt in a minimal amount of hot isopropanol or ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature. If no crystals form, add a small amount of an anti-solvent like hexanes dropwise until the solution becomes slightly cloudy.

  • Place the flask in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol or ethanol, and dry under vacuum.

Characterization of Purified this compound

Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for this compound is in the range of 226-228 °C.

¹H NMR Spectroscopy: The ¹H NMR spectrum should be clean, with the correct chemical shifts and integration values for all protons. A representative spectrum in DMSO-d₆ would show signals for the aromatic protons of the phenyl and pyridine rings, the methine proton, and the amine protons.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity. A reversed-phase method is typically suitable for this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

A pure sample should show a single major peak.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield after acid-base extraction Incomplete extraction from the aqueous layer.Ensure the aqueous layer is thoroughly basified (pH > 10) before extraction. Increase the number of extractions with the organic solvent.
Persistent oiling during recrystallization The compound is melting in the hot solvent. The cooling rate is too fast.Use a lower boiling point solvent. Allow the solution to cool more slowly. Try a different solvent system.
Colored final product Presence of colored impurities.Treat the solution with activated charcoal during recrystallization before hot filtration.
Broad peaks in HPLC Interaction with the column.Use a mobile phase with an ion-pairing agent or a different pH. Ensure the sample is fully dissolved.
Incomplete conversion to the hydrochloride salt Insufficient HCl added.Use a slight excess of the HCl solution and monitor the pH.

Visualizing the Purification Process

Acid-Base Extraction Logic

AcidBaseExtraction cluster_0 Organic Layer (Initial) cluster_1 Aqueous Layer (Acidic) cluster_2 Organic Layer (Washed) cluster_3 Aqueous Layer (Basic) cluster_4 Organic Layer (Final) CrudeMix Crude Mixture (Amine, Neutral & Acidic Impurities) in Organic Solvent ProtonatedAmine Protonated Amine (R-NH3+ Cl-) (Water Soluble) CrudeMix->ProtonatedAmine Wash with 1M HCl NeutralAcidic Neutral & Acidic Impurities (Remain in Organic Layer) CrudeMix->NeutralAcidic FreeBaseAq Free Amine (R-NH2) (Insoluble in Water) ProtonatedAmine->FreeBaseAq Add 1M NaOH (pH > 10) PureAmine Purified Free Amine (Extracted into Organic Solvent) FreeBaseAq->PureAmine Extract with Organic Solvent

Caption: Logic of the acid-base extraction for amine purification.

References

  • Sciencemadness Discussion Board. (2009). Forming oxalate salts of amines. [Online] Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
  • Benchchem. (2023). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (2023). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000262).
  • ResearchGate. (n.d.). 1 H NMR spectra of 1 in the solvent mixtures of DMSO-d 6 and 50% of D 2....
  • ChemBK. (2024). phenyl(pyridin-2-yl)methanamine.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6).
  • SIELC Technologies. (n.d.). HPLC Determination of 1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride on Primesep 100 Column.
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (n.d.). The ¹H NMR spectrum of 2 recorded in a DMSO-d6 solution of the single crystals.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Benchchem. (n.d.).
  • BLD Pharm. (n.d.). 91-02-1|Phenyl(pyridin-2-yl)methanone.
  • Journal of the American Chemical Society. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
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  • Reddit. (2018). Ways of crashing out amines.
  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine.
  • IOSR Journal. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Master Organic Chemistry. (2017).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to HPLC Purity Analysis of 2,6-dichloro-4-phenylpyridine.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)

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Troubleshooting low enantioselectivity in Phenyl(pyridin-2-yl)methanamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Asymmetric Synthesis of Phenyl(pyridin-2-yl)methanamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this chiral amine, with a primary focus on addressing low enantioselectivity.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues and corresponding solutions for the asymmetric synthesis of Phenyl(pyridin-2-yl)methanamine, a valuable chiral building block in medicinal chemistry. The primary route to this compound is the asymmetric reduction of the corresponding imine, which can be formed in situ from 2-benzoylpyridine and an ammonia source or used as a pre-formed substrate.

Question 1: We are observing low enantiomeric excess (e.e.) in the asymmetric hydrogenation of the imine precursor to Phenyl(pyridin-2-yl)methanamine. What are the potential causes and solutions?

Answer:

Low enantioselectivity in this reaction can stem from several factors. A systematic approach to troubleshooting is recommended, focusing on the catalyst system, reaction conditions, and substrate quality.

Troubleshooting Workflow for Asymmetric Hydrogenation

G start Low Enantioselectivity Observed catalyst Catalyst Issues start->catalyst Investigate substrate Substrate Quality start->substrate Investigate conditions Reaction Conditions start->conditions Investigate analytical Analytical Error start->analytical Consider sub_catalyst1 Catalyst Purity & Integrity catalyst->sub_catalyst1 Check sub_catalyst2 Catalyst Loading catalyst->sub_catalyst2 Optimize sub_catalyst3 Catalyst Activation catalyst->sub_catalyst3 Verify sub_substrate1 Substrate Purity substrate->sub_substrate1 Check sub_conditions1 Temperature conditions->sub_conditions1 Optimize sub_conditions2 Solvent conditions->sub_conditions2 Screen sub_conditions3 Hydrogen Pressure conditions->sub_conditions3 Optimize sub_analytical1 Chiral HPLC/GC Method analytical->sub_analytical1 Validate end High Enantioselectivity Achieved sub_catalyst1->end Solution: Use high-purity catalyst sub_catalyst2->end Solution: Adjust loading sub_catalyst3->end Solution: Ensure proper activation sub_substrate1->end Solution: Purify substrate sub_conditions1->end Solution: Lower temperature sub_conditions2->end Solution: Change solvent sub_conditions3->end Solution: Adjust pressure sub_analytical1->end Solution: Re-validate method

Caption: A general workflow for troubleshooting low enantioselectivity.

In-depth Analysis and Solutions:

1. Catalyst System Integrity and Activity

The chiral catalyst, typically a transition metal complex with a chiral ligand, is the heart of the asymmetric reaction. Its state and handling are critical for achieving high enantioselectivity.

  • Purity of the Ligand and Metal Precursor: Impurities in the chiral ligand or metal precursor can act as poisons or form competing, non-selective catalysts.

    • Recommendation: Use ligands and metal precursors from reputable suppliers with certified purity. If in doubt, recrystallize the ligand.

  • Catalyst Formation and Activation: In many cases, the active catalyst is formed in situ. Incomplete formation or deactivation can lead to poor results.

    • Recommendation: Ensure anhydrous and anaerobic conditions during catalyst preparation and the reaction itself, as many organometallic catalysts are sensitive to air and moisture. The use of a glovebox or Schlenk techniques is highly recommended.

  • Catalyst Loading: The catalyst loading can influence the reaction rate and selectivity. Too low a loading may result in a slow reaction, while too high a loading can sometimes lead to the formation of less selective catalytic species.

    • Recommendation: Systematically screen catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1 mol%) to find the optimal concentration.

2. Reaction Conditions Optimization

The reaction environment plays a crucial role in the stereochemical outcome of the reaction by influencing the energetics of the diastereomeric transition states.[1]

  • Temperature: Asymmetric hydrogenations are often highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by better differentiating the activation energies of the competing diastereomeric transition states.[2]

    • Experimental Protocol: Temperature Screening

      • Set up a series of identical small-scale reactions.

      • Run each reaction at a different, precisely controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C).

      • Ensure all other parameters (concentrations, catalyst loading, reaction time) are kept constant.

      • After a fixed time, quench the reactions and analyze the enantiomeric excess of the product for each temperature.

      • Plot e.e. vs. temperature to identify the optimal condition.

  • Solvent Effects: The choice of solvent can have a profound effect on enantioselectivity. The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[3]

    • Recommendation: Conduct a solvent screen with a range of solvents of varying polarity and coordinating ability (e.g., methanol, toluene, dichloromethane, THF).

  • Hydrogen Pressure: The pressure of hydrogen gas can affect both the rate and the enantioselectivity of the reaction.

    • Recommendation: If using a high-pressure reactor, screen a range of hydrogen pressures (e.g., 1 atm, 10 atm, 50 atm) to determine the optimal setting for your specific catalyst system.

3. Substrate Purity

Impurities in the starting material (2-benzoylpyridine or the pre-formed imine) can inhibit the catalyst or lead to the formation of byproducts that complicate analysis.

  • Recommendation: Ensure the purity of the 2-benzoylpyridine before the reaction. If preparing the imine in situ, the purity of the ammonia source is also important. Purification of the starting material by distillation or recrystallization may be necessary.

Question 2: My reaction is sluggish or stalls completely, in addition to having low e.e. What should I investigate?

Answer:

Poor reactivity often points to issues with the catalyst's activity.

  • Catalyst Deactivation: As mentioned, many asymmetric hydrogenation catalysts are sensitive to air and moisture. Ensure rigorous inert atmosphere techniques are used throughout.

  • Inhibitors: The substrate or solvent may contain impurities that act as catalyst inhibitors. For instance, sulfur-containing compounds can be potent inhibitors for many transition metal catalysts.

  • Additives: Some asymmetric hydrogenations benefit from the use of additives. For iridium-catalyzed imine hydrogenations, additives like iodine or acids can sometimes be beneficial.[4] Conversely, if you are using an additive, it could be inhibiting the reaction.

    • Recommendation: Review the literature for your specific catalyst system to see if additives are commonly used. If so, ensure they are of high purity. If not, consider if an impurity in your system is acting as an unintended inhibitor.

Frequently Asked Questions (FAQs)

Q1: Which class of chiral ligands is typically most effective for the asymmetric hydrogenation of N-aryl imines like the precursor to Phenyl(pyridin-2-yl)methanamine?

A1: A variety of chiral phosphorus ligands have shown excellent performance in the asymmetric hydrogenation of N-aryl imines.[5] Particularly successful classes include those with a rigid backbone and tunable electronic and steric properties, such as derivatives of BINAP, Josiphos, and various phosphino-oxazoline ligands.[6] Spiro-type ligands have also emerged as powerful tools for this transformation.[7] The optimal ligand will depend on the specific metal center (commonly Iridium or Rhodium) and the precise structure of the substrate.

Q2: Can I form the imine in situ or should I pre-form and isolate it?

A2: Both approaches are viable. In situ formation, often by reacting the ketone with an ammonia source (like ammonium formate in transfer hydrogenation), is more atom-economical and avoids an extra isolation step. However, pre-forming and isolating the imine allows for its purification, which can be beneficial for achieving high enantioselectivity by removing any excess reagents or byproducts from the imine formation step that might interfere with the asymmetric catalyst.

Q3: How does the electronic nature of the pyridine and phenyl rings in the substrate affect the reaction?

A3: The electronic properties of the aryl groups on the imine can influence its reactivity and the enantioselectivity of the hydrogenation. Electron-withdrawing groups can sometimes make the imine more reactive, while the steric and electronic properties of substituents can affect how the substrate binds to the chiral catalyst, thereby influencing the stereochemical outcome.

Q4: I am using an Iridium-based catalyst. Are there any specific considerations?

A4: Iridium catalysts, often in combination with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of imines.[7][8] It's important to note that the counter-ion can have a significant impact on the catalyst's activity and selectivity.[9] For example, non-coordinating anions like BArF or SbF6- can sometimes lead to more active catalysts.

Q5: What analytical method is best for determining the enantiomeric excess (e.e.) of Phenyl(pyridin-2-yl)methanamine?

A5: The most common and reliable method for determining the e.e. of chiral amines is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). You will need to use a chiral stationary phase column. It is often necessary to derivatize the amine, for example by reacting it with an acylating agent, to achieve good separation of the enantiomers on the chiral column. Method development will be required to find the appropriate column, mobile phase (for HPLC), and temperature program (for GC).

Data Summary and Key Parameters

The following table provides an overview of how different parameters can influence the enantiomeric excess in asymmetric hydrogenations of imines. The data is illustrative and based on general trends reported in the literature.

ParameterTypical VariationEffect on Enantioselectivity (e.e.)Rationale
Temperature -40°C to 25°CGenerally, lower temperatures lead to higher e.e.Enhances the energy difference between diastereomeric transition states.[2]
Solvent Toluene, CH2Cl2, MeOH, THFCan have a significant and non-obvious effect.Influences catalyst-substrate complex conformation and transition state stability.[3]
Catalyst Loading 0.1 to 2 mol%Optimal loading exists; too high or too low can decrease e.e.Affects the concentration of the active catalytic species and potential side reactions.
H2 Pressure 1 to 100 atmSubstrate and catalyst dependent.Can influence reaction kinetics and potentially the dominant catalytic cycle.
Chiral Ligand Various P- or N-basedThis is the primary determinant of enantioselectivity.The ligand creates the chiral environment around the metal center.[10]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Asymmetric Hydrogenation Screening

Objective: To efficiently screen reaction parameters (e.g., solvent, temperature) for the asymmetric hydrogenation of the imine precursor to Phenyl(pyridin-2-yl)methanamine.

Methodology:

  • Catalyst Preparation (in a glovebox):

    • In a vial, dissolve the metal precursor (e.g., [Ir(COD)Cl]2) and the chiral ligand (e.g., a BINAP derivative) in a small amount of anhydrous, degassed solvent (e.g., CH2Cl2).

    • Stir for 30-60 minutes at room temperature to allow for complex formation.

  • Reaction Setup:

    • In separate reaction vials equipped with stir bars, add the imine substrate.

    • To each vial, add the desired amount of the catalyst solution prepared in step 1.

    • Add the screening solvent to each vial to reach the desired substrate concentration.

  • Hydrogenation:

    • Place the vials in a high-pressure reactor or use a balloon of hydrogen for atmospheric pressure reactions.

    • Purge the reactor with hydrogen gas several times.

    • Pressurize the reactor to the desired pressure and begin stirring.

    • Maintain the desired reaction temperature using a suitable cooling bath.

  • Work-up and Analysis:

    • After the desired reaction time, carefully vent the reactor.

    • Quench the reaction (if necessary) and take an aliquot for analysis.

    • Determine the conversion (e.g., by 1H NMR or GC) and the enantiomeric excess (by chiral HPLC or GC).

References

  • Shin, S., & Kim, Y. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. [Link]

  • Tang, T., Malapit, C., Sigman, M., & Minteer, S. (n.d.). Electrochemical synthesis of chiral amines and amino acid derivatives. American Chemical Society. [Link]

  • (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. [Link]

  • Barbaro, P., & Lenco, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Li, Y., & Zhou, J. (2015). Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. PubMed. [Link]

  • Singh, T., & Brown, J. M. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Organic & Biomolecular Chemistry. [Link]

  • Wang, D., Chen, M., & Zhang, X. (n.d.). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. [Link]

  • Domingo, L. R., & Sáez, J. A. (2014). Aromatic interactions in asymmetric catalysis: control of enantioselectivity in Diels–Alder reactions catalysed by camphor-derived hydrazides. Organic & Biomolecular Chemistry. [Link]

  • Barbaro, P., & Lenco, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health. [Link]

  • (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]

  • (n.d.). Enantioselective synthesis. Wikipedia. [Link]

  • Tan, X., Wang, Y., & Du, H. (2013). Chiral Dienes as “Ligands” for Borane-Catalyzed Metal-Free Asymmetric Hydrogenation of Imines. Journal of the American Chemical Society. [Link]

  • Zhang, X. (2004). Asymmetric reductive amination of ketones.
  • Li, C., & Xiao, J. (2005). Asymmetric Hydrogenation of Cyclic Imines with an Ionic Cp*Rh(III) Catalyst. Journal of the American Chemical Society. [Link]

  • (n.d.). Asymmetric Induction. MSU Chemistry. [Link]

  • Soai, K. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

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Phenyl(pyridin-2-yl)methanamine hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenyl(pyridin-2-yl)methanamine hydrochloride (CAS No: 59575-91-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation challenges associated with this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to anticipate, troubleshoot, and resolve issues encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and behavior of this compound.

Storage and Handling

Q1: What are the optimal storage conditions for this compound solid?

A1: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For long-term stability, consider storage in a freezer at or below -20°C under an inert atmosphere, as the compound may be sensitive to air, light, and moisture (hygroscopic).[3] The storage area should be designated for corrosive materials, as the compound is classified as such.[1]

Q2: What materials and chemicals are incompatible with this compound?

A2: To prevent unintended reactions and degradation, avoid contact with strong oxidizing agents, strong acids, alcohols, acid chlorides, and acid anhydrides.[1][4] Exposure to excess heat should also be avoided as it can accelerate decomposition.[1]

Q3: What are the expected hazardous decomposition products upon thermal degradation?

A3: High temperatures can cause the molecule to break down.[4] Thermal decomposition can lead to the release of irritating gases and vapors, including toxic carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[4] All thermal experiments should be conducted in a chemical fume hood with appropriate safety measures.

Solution Stability

Q4: How stable is this compound in common laboratory solvents?

A4: While soluble in water, the stability of this compound in solution is highly dependent on the pH, temperature, and presence of other reactive species.[1] The primary amine and the pyridine ring are susceptible to various reactions. It is strongly recommended to prepare solutions fresh for each experiment. If solutions must be stored, even for a short period, they should be kept at low temperatures (2-8°C), protected from light, and blanketed with an inert gas like nitrogen or argon.

Q5: I've noticed a color change in my aqueous solution over time. What does this indicate?

A5: A color change (e.g., to yellow or brown) is a common visual indicator of chemical degradation. This is often due to oxidation or other complex reactions forming chromophoric impurities. If you observe a color change, the solution's purity is compromised, and it should not be used for quantitative experiments without first re-characterizing its contents via a stability-indicating method like HPLC.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Peaks in HPLC/LC-MS Chromatogram 1. Degradation: The compound has degraded due to improper storage (exposure to air, light, moisture) or solution instability.[5] 2. Contamination: The sample is contaminated from the solvent, glassware, or other reagents. 3. Excipient Interaction: In formulated products, the active pharmaceutical ingredient (API) may be reacting with an excipient.[6]1. Verify Integrity: Confirm the purity of your starting material against its Certificate of Analysis (CoA). 2. Prepare Fresh: Always prepare solutions immediately before use. 3. Run a Blank: Inject a solvent blank to rule out contamination from the mobile phase or diluent. 4. Conduct Forced Degradation: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products. This helps confirm if the unexpected peaks are related to the API.[7][8] 5. Characterize Unknowns: Use LC-MS to obtain the mass of the unknown peaks, providing clues to their structure.[9]
Poor Reproducibility or Drifting Peak Areas 1. Hygroscopicity: The solid compound has absorbed atmospheric moisture, leading to inaccurate weighing. 2. Solution Instability: The compound is degrading in the autosampler over the course of the analytical run. 3. Adsorption: The compound or its degradants may be adsorbing to glassware or HPLC column surfaces.1. Control Moisture: Handle the solid compound in a glove box or dry environment. Store it in a desiccator. 2. Cool Autosampler: Set the autosampler temperature to a low, controlled temperature (e.g., 4°C) to slow degradation during the sequence. 3. Passivate Surfaces: Use silanized glass vials if adsorption is suspected. Evaluate different column chemistries. 4. Method Validation: Ensure your analytical method is validated for robustness to small variations in parameters like mobile phase composition and pH.[10][11]
Loss of Potency in a Drug Product Formulation 1. Hydrolysis: The compound is undergoing acid- or base-catalyzed hydrolysis.[5] The imide group in similar structures is known to be unstable in both acidic and alkaline environments.[12] 2. Oxidation: The amine functionality is susceptible to oxidation, which can be catalyzed by trace metals or initiated by light. 3. Drug-Excipient Incompatibility: Reactive impurities in excipients (e.g., peroxides in polymers, aldehydes in sugars) can degrade the API.[6]1. pH-Rate Profile Study: Determine the pH at which the compound exhibits maximum stability and use appropriate buffers in the formulation.[5] 2. Investigate Degradation Pathways: Conduct forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress to identify the primary degradation routes.[13][14] 3. Excipient Compatibility Study: Screen for incompatibilities by preparing binary mixtures of the API with each excipient and storing them under accelerated conditions (e.g., 40°C/75% RH). Analyze for degradation products.[6]

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[14] They are a core component of developing and validating stability-indicating analytical methods.[8][10]

Objective: To generate a modest amount of degradation (typically 5-20%) to ensure that the resulting degradants can be detected and resolved from the parent compound.[5]

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50).

  • Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

Stress Condition Typical Protocol Rationale & Causality
Acid Hydrolysis Add an equal volume of 1N HCl. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours.[5][14]Simulates exposure to acidic environments. The low pH can protonate the nitrogen atoms, potentially catalyzing the cleavage of bonds.
Base Hydrolysis Add an equal volume of 1N NaOH. Keep at room temperature. Sample at 1, 2, 4, and 8 hours.[5][14]Simulates exposure to alkaline conditions. The amine group may be susceptible to elimination or other base-catalyzed reactions.
Oxidation Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature, protected from light. Sample at 2, 6, and 24 hours.[14]Tests susceptibility to oxidative stress. The benzylic position and amine group are potential sites of oxidation.
Thermal Stress Store the solid powder in an oven at 80°C. Also, reflux a solution of the compound. Sample at 1, 3, and 5 days.[9]Evaluates the impact of high temperature on both the solid state and solution stability.
Photostability Expose a solution and the solid powder to a photostability chamber with controlled light (e.g., 1.2 million lux hours) and UV exposure.[9]Assesses degradation from light energy, which can generate free radicals and initiate photo-oxidation.
  • Neutralization & Dilution: Before analysis, neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively). Dilute all samples to the target concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method (e.g., RP-HPLC with UV detection).[15]

  • Peak Purity & Mass Balance: Evaluate the chromatograms for new peaks. Use a photodiode array (PDA) detector to assess peak purity. Calculate mass balance to ensure all degradants are accounted for.

Visualizations

G

G

G

References

  • SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • SAFETY D
  • BD219664 Safety Data Sheet.
  • SAFETY DATA SHEET. (2020, January 9). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. (2025, March 12). Angene Chemical.
  • Alsante, K. M., et al. (2014). Forced degradation and impurity profiling. In Handbook of Isolation and Characterization of Impurities in Pharmaceuticals (pp. 59-169). Academic Press.
  • SAFETY D
  • Kamberi, M., & Bynum, K. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6. Molbase.
  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Phenyl(pyridin-2-yl)methanamine. PubChem.
  • Kumar, V., & Kumar, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Phenyl(pyridin-2-yl)methanone | CAS 91-02-1. BLD Pharm.
  • phenyl(pyridin-2-yl)methanamine - Physico-chemical Properties. (2024, April 9). ChemBK.
  • This compound | CAS 59575-91-6. MolCore.
  • Darwish, I. A., et al. (2004). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis.
  • Phenyl(pyridin-2-yl)methanamine | CAS 39930-11-5. BLD Pharm.
  • This compound | CAS 59575-91-6. AiFChem.
  • Darwish, I. A., et al. (2004). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Pharmaceutical and Biomedical Analysis.
  • Groman, A., & Kaczmarek, L. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Waterman, K. C. (2007). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmaceutical Development and Technology.
  • Kumar, A., et al. (2018).
  • Chew, C. J., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products.
  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks.
  • This compound. Ch肽生物科技.
  • Sahu, R., & Singh, S. (2008). LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride. Journal of Pharmaceutical and Biomedical Analysis.

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Technical Support Center: Phenyl(pyridin-2-yl)methanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of Phenyl(pyridin-2-yl)methanamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. The following sections provide in-depth, experience-driven advice in a question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What is the most common synthetic route to Phenyl(pyridin-2-yl)methanamine, and what are the key starting materials?

A1: The most prevalent and efficient method for synthesizing Phenyl(pyridin-2-yl)methanamine is through the reductive amination of Phenyl(pyridin-2-yl)methanone.[1] This reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine. The hydrochloride salt is subsequently formed by treatment with hydrochloric acid.

Key Starting Materials:

  • Phenyl(pyridin-2-yl)methanone (Ketone)

  • An amine source (e.g., Ammonium acetate, Ammonia in methanol)

  • A reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride)

  • A suitable solvent (e.g., Methanol, Ethanol)

  • Hydrochloric acid (for salt formation)

Q2: Why is the product isolated as a hydrochloride salt?

A2: Phenyl(pyridin-2-yl)methanamine is an amine, which is basic in nature. Converting it to its hydrochloride salt serves several critical purposes:

  • Enhanced Stability: Amine salts are generally more crystalline and stable than their freebase counterparts, making them easier to handle and store.[2]

  • Improved Purification: The crystalline nature of the hydrochloride salt facilitates purification by recrystallization, allowing for the effective removal of impurities.

  • Increased Solubility in Aqueous Media: For certain applications, particularly in biological assays, the hydrochloride salt exhibits improved water solubility compared to the freebase.

Q3: What are the primary safety precautions I should take when working with this compound and its precursors?

A3: Safety is paramount in any chemical synthesis. For this specific reaction, the following precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and any potentially volatile reagents.[4]

  • Handling of Reagents:

    • Sodium Borohydride/Sodium Cyanoborohydride: These are reducing agents that react with water and acids to produce flammable hydrogen gas. Handle with care and quench any excess reagent cautiously.

    • Hydrochloric Acid: This is a corrosive acid. Handle with care to avoid skin and eye contact.[3]

  • Product Handling: this compound is an irritant and may be harmful if swallowed or inhaled.[3] Avoid direct contact and inhalation of the powder.[3]

Q4: How can I monitor the progress of the reductive amination reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient and effective method for monitoring the reaction's progress.

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting ketone.

  • Eluent System: A mixture of ethyl acetate and hexanes, with a small amount of triethylamine to prevent streaking of the amine product, is a good starting point for developing a suitable eluent system.

  • Visualization: The spots can be visualized under UV light. The disappearance of the starting ketone spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding.

Section 2: Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the synthesis.

Issue 1: Low or No Product Yield

Q: I've run the reaction, but my yield of this compound is significantly lower than expected. What are the potential causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and their solutions.

The Causality: The first step of reductive amination is the formation of an imine from the ketone and the amine source. This is a reversible equilibrium reaction. If the equilibrium is not driven towards the imine, the subsequent reduction step will be inefficient.

Solutions:

  • Control of pH: The optimal pH for imine formation is typically mildly acidic (pH 4-6). This protonates the carbonyl oxygen, making the carbon more electrophilic, but does not excessively protonate the amine nucleophile, which would render it unreactive. If you are using an ammonium salt like ammonium acetate, it can act as its own buffer.

  • Removal of Water: The formation of the imine produces water. Removing this water can drive the equilibrium forward. This can be achieved by using a dehydrating agent like magnesium sulfate or by azeotropic removal with a suitable solvent, although in situ reduction is more common for this synthesis.

  • Reaction Time and Temperature: Ensure sufficient time and an appropriate temperature for imine formation before adding the reducing agent. Monitoring by TLC is crucial to confirm the consumption of the starting ketone.

The Causality: The choice and handling of the reducing agent are critical for a high-yielding reaction.

Solutions:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred over sodium borohydride (NaBH₄) for reductive aminations because it is less reactive and more selective for the protonated imine over the ketone.[5] This prevents the side reaction of ketone reduction to the corresponding alcohol.

  • Reagent Quality: Ensure your reducing agent is fresh and has been stored properly to prevent decomposition.

  • Stoichiometry: Use a slight excess of the reducing agent (typically 1.1 to 1.5 equivalents) to ensure complete reduction of the imine.

The Causality: Several side reactions can compete with the desired product formation.

Solutions:

  • Over-reduction: If a strong reducing agent is used, or if the reaction conditions are too harsh, the pyridine ring itself can be reduced. Using a milder reducing agent like NaBH₃CN helps to avoid this.

  • Dimerization/Polymerization: Under certain conditions, side reactions between the product amine and unreacted starting materials can occur. Maintaining a controlled temperature and appropriate stoichiometry can minimize these side reactions.

Troubleshooting Low Yield: A Decision Workflow

low_yield_troubleshooting cluster_imine Imine Formation Issues cluster_reduction Reduction Step Issues cluster_workup Workup & Purification Losses start Low Yield Observed check_imine Check Imine Formation (TLC) start->check_imine check_reduction Verify Reduction Step check_imine->check_reduction Imine formation confirmed imine_incomplete Incomplete Reaction? check_imine->imine_incomplete reduction_inefficient Inefficient Reduction? check_workup Review Workup & Purification check_reduction->check_workup Reduction step optimized loss_during_workup Product Lost During Workup? adjust_ph Optimize pH (4-6) imine_incomplete->adjust_ph increase_time_temp Increase Reaction Time/Temp imine_incomplete->increase_time_temp use_dehydrating_agent Consider Dehydrating Agent imine_incomplete->use_dehydrating_agent check_reagent Check Reducing Agent Quality reduction_inefficient->check_reagent optimize_stoichiometry Optimize Stoichiometry (1.1-1.5 eq) reduction_inefficient->optimize_stoichiometry consider_nabh3cn Switch to NaBH3CN reduction_inefficient->consider_nabh3cn optimize_extraction Optimize Extraction pH loss_during_workup->optimize_extraction check_recrystallization Review Recrystallization Solvent loss_during_workup->check_recrystallization

Caption: Troubleshooting workflow for low product yield.

Issue 2: Product Purity Concerns

Q: My final product is not pure. What are the likely impurities and how can I remove them?

A: Impurities in the final product can often be traced back to the starting materials or side reactions. Effective purification is key to obtaining a high-purity product.

The Causality: Incomplete reaction is a common source of this impurity.

Solutions:

  • Reaction Monitoring: As mentioned, use TLC to ensure the complete consumption of the starting ketone. If the reaction has stalled, consider adding more reducing agent or extending the reaction time.

  • Purification:

    • Extraction: During the aqueous workup, the basic amine product can be separated from the neutral ketone. Basify the reaction mixture with NaOH to deprotonate the product amine, making it soluble in an organic solvent like ethyl acetate. The unreacted ketone will also be extracted into the organic layer.

    • Column Chromatography: If extraction is insufficient, column chromatography on silica gel can effectively separate the more polar amine product from the less polar ketone.

The Causality: This alcohol is formed by the direct reduction of the starting ketone. This is more likely to occur if using a less selective reducing agent like sodium borohydride.

Solutions:

  • Selective Reducing Agent: Use sodium cyanoborohydride (NaBH₃CN), which is more selective for the imine over the ketone.

  • Purification: The alcohol impurity can be challenging to remove by simple extraction. Column chromatography is the most effective method for separating the desired amine from the alcohol byproduct.

The Causality: The newly formed primary amine can potentially react with the starting ketone to form a secondary amine, which can then react again.

Solutions:

  • Stoichiometry: Use a large excess of the ammonia source to favor the formation of the primary amine.

  • Purification: These higher molecular weight byproducts can typically be separated by column chromatography or careful recrystallization.

Purification Strategy Overview

purification_strategy crude_product Crude Product Mixture extraction Aqueous Workup (Basify & Extract) crude_product->extraction column_chromatography Silica Gel Column Chromatography extraction->column_chromatography If impurities persist recrystallization Recrystallization of HCl Salt extraction->recrystallization If sufficiently pure column_chromatography->recrystallization pure_product Pure Phenyl(pyridin-2-yl)methanamine HCl recrystallization->pure_product

Caption: General purification workflow for the product.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis and purification of this compound.

Protocol 1: Reductive Amination of Phenyl(pyridin-2-yl)methanone

Materials:

  • Phenyl(pyridin-2-yl)methanone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Concentrated hydrochloric acid

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Phenyl(pyridin-2-yl)methanone (1.0 eq) and methanol (to make a ~0.2 M solution).

  • Add ammonium acetate (10 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting ketone is consumed (typically 4-12 hours).

  • Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and a saturated solution of sodium bicarbonate to basify the mixture (to pH > 9).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Phenyl(pyridin-2-yl)methanamine freebase.

Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
  • Dissolve the crude freebase in a minimal amount of diethyl ether.

  • Slowly add a solution of HCl in diethyl ether (or concentrated HCl dropwise) with stirring.

  • The this compound will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.

Section 4: Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterRecommended ValueRationale
Solvent Methanol or EthanolGood solubility for reactants; compatible with borohydride reducing agents.
Amine Source Ammonium AcetateProvides both ammonia and a mild acidic catalyst for imine formation.
Reducing Agent Sodium CyanoborohydrideSelective for the imine, minimizing reduction of the starting ketone.
Temperature Room TemperatureSufficient for the reaction to proceed without promoting side reactions.
Reaction Time 4-12 hoursTypically sufficient for completion; monitor by TLC.
Expected Yield 70-90%Varies based on scale and purity of reagents.

References

  • Chemicalbridge Ltd. (n.d.). Safety Data Sheet: Phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • Molbase. (n.d.). phenyl(pyridin-2-yl)methanamine,hydrochloride | 59575-91-6. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

Sources

Technical Support Center: Synthesis of Phenyl(pyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenyl(pyridin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide for Common Synthetic Routes

The synthesis of Phenyl(pyridin-2-yl)methanamine can be approached through several pathways, each with its own set of potential challenges. The two most common routes are the reductive amination of 2-benzoylpyridine and the Grignard reaction involving a pyridine and a phenyl precursor. This section addresses specific issues you might encounter with these methods.

Route 1: Reductive Amination of 2-Benzoylpyridine

This is a direct and frequently employed method, often utilizing conditions similar to the Leuckart reaction, where a ketone is converted to an amine using an ammonia source and a reducing agent.

Problem 1.1: Low Yield of Primary Amine and Presence of a Major Impurity with a Higher Molecular Weight.

Observed Symptom: Chromatographic analysis (TLC, LC-MS) of the crude product shows a significant amount of a less polar, higher molecular weight byproduct, in addition to unreacted starting material and the desired product.

Probable Cause: Over-alkylation. The desired product, Phenyl(pyridin-2-yl)methanamine, is a primary amine and can act as a nucleophile. It can react with the imine intermediate formed from 2-benzoylpyridine and ammonia, leading to the formation of a secondary amine, Bis(phenyl(pyridin-2-yl)methyl)amine . This is a classic issue in reductive aminations where the product amine is reactive under the reaction conditions[1][2].

Proposed Solutions:

  • Stoichiometry Control: Use a large excess of the ammonia source (e.g., ammonium formate or ammonia gas) to outcompete the primary amine product for reaction with the imine intermediate.

  • Reaction Conditions:

    • Maintain a lower reaction temperature to decrease the rate of the secondary amine formation, which often has a higher activation energy.

    • Ensure efficient mixing to maintain a high local concentration of ammonia throughout the reaction vessel.

  • One-Pot, Two-Step Modification: Isolate the initially formed imine before reduction. This separates the amine formation from the presence of the reactive primary amine product[3].

ParameterStandard ConditionOptimized Condition to Minimize Over-alkylation
Ammonia Source 2-5 equivalents>10 equivalents (e.g., ammonium acetate in large excess)[3]
Temperature 120-165 °C (Leuckart)Lower end of the effective range, e.g., 120 °C
Reaction Setup Batch additionSlow addition of the ketone to the ammonia source

Problem 1.2: Significant Amount of Phenyl(pyridin-2-yl)methanol Detected in the Crude Product.

Observed Symptom: A byproduct with a polarity similar to the starting ketone is observed, which is identified by spectroscopic methods (NMR, MS) as the corresponding alcohol.

Probable Cause: Premature Reduction of the Carbonyl Group. This side reaction occurs when the reducing agent is not selective for the imine/iminium ion over the ketone. This is particularly problematic if the rate of imine formation is slow compared to the rate of ketone reduction. While selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are designed to prevent this, their effectiveness can be pH-dependent[3][4].

Proposed Solutions:

  • Choice of Reducing Agent: If using a less selective reducing agent like sodium borohydride (NaBH₄), ensure complete imine formation before its addition. This can be monitored by IR spectroscopy (disappearance of C=O stretch, appearance of C=N stretch).

  • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without significantly hydrolyzing the imine or deactivating the amine nucleophile.

  • Catalytic Transfer Hydrogenation: Employing a catalytic system, such as a ruthenium or iridium complex with a hydrogen donor like isopropanol or formic acid, can offer high selectivity for the imine reduction[5][6].

dot

Reductive_Amination_Pathways Ketone 2-Benzoylpyridine Imine Imine Intermediate Ketone->Imine + NH₃ - H₂O Alcohol Phenyl(pyridin-2-yl)methanol (Side Product) Ketone->Alcohol Reduction (Side Reaction) Product Phenyl(pyridin-2-yl)methanamine (Desired Product) Imine->Product Reduction (Desired Pathway) SecondaryAmine Bis(phenyl(pyridin-2-yl)methyl)amine (Over-alkylation Side Product) Imine->SecondaryAmine Reaction with Imine (Side Reaction) Product->SecondaryAmine Reaction with Imine (Side Reaction)

Caption: Competing reactions in the reductive amination of 2-benzoylpyridine.

Problem 1.3: Presence of an N-Formyl Impurity.

Observed Symptom: A neutral, persistent impurity is detected, often with a molecular weight 28 amu higher than the desired amine (CHO group minus H). This is specific to Leuckart-type reactions using formamide or ammonium formate.

Probable Cause: Incomplete Hydrolysis of the N-Formyl Intermediate. The Leuckart reaction proceeds through the formation of an N-formyl derivative, which must be hydrolyzed (typically with aqueous acid, e.g., HCl) to yield the final primary amine. If the hydrolysis is incomplete, the N-formyl amide will remain as a significant impurity[5][7].

Proposed Solutions:

  • Hydrolysis Conditions: Ensure complete hydrolysis by using a sufficient concentration of strong acid (e.g., 1-3 N HCl) and adequate heating (e.g., reflux) for a sufficient period (1-4 hours) after the initial reaction.

  • Monitoring: Monitor the disappearance of the N-formyl intermediate by TLC or LC-MS before workup.

  • Alternative Reagents: If this is a persistent issue, consider moving away from the Leuckart conditions to a catalytic hydrogenation or a system using a different reducing agent like NaBH(OAc)₃, which does not involve a formyl intermediate[3].

Route 2: Grignard Reaction

This route typically involves the reaction of 2-pyridylmagnesium halide with benzaldehyde or phenylmagnesium halide with 2-pyridinecarboxaldehyde, followed by conversion of the resulting alcohol to the amine. The most common variant starts with 2-bromopyridine.

Problem 2.1: Formation of a Symmetrical Dimer (2,2'-Bipyridine).

Observed Symptom: A significant non-polar byproduct is formed, identified as 2,2'-bipyridine. This leads to low yields of the desired Grignard reagent and, consequently, the final product.

Probable Cause: Wurtz-Type Coupling. This is a well-documented side reaction in the formation of Grignard reagents. The already-formed 2-pyridylmagnesium bromide can react with the starting 2-bromopyridine in a coupling reaction to form 2,2'-bipyridine[8][9]. This process is mechanistically complex, involving potential radical and/or nucleophilic substitution pathways[10][11]. The use of 2-bromopyridine is particularly prone to this side reaction[9].

Proposed Solutions:

  • Grignard Exchange (Halogen-Metal Exchange): Instead of forming the Grignard reagent directly from magnesium metal and 2-bromopyridine, use a halogen-metal exchange reaction. React 2-bromopyridine with a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride at low temperatures. This often proceeds more cleanly and with fewer side reactions[8].

  • Slow Addition and Temperature Control: When using magnesium metal, add the 2-bromopyridine solution very slowly to a suspension of activated magnesium turnings. This maintains a low concentration of the halide, minimizing the rate of the Wurtz coupling. Keep the reaction temperature low (e.g., 0-10 °C)[8].

  • Highly Reactive Magnesium: Use highly reactive Rieke magnesium, which can form the Grignard reagent at lower temperatures where the coupling side reaction is less favorable.

dot

Grignard_Side_Reaction Start 2-Bromopyridine + Mg Grignard 2-Pyridylmagnesium Bromide (Intermediate) Start->Grignard Formation Desired_Reaction Reaction with Benzaldehyde Grignard->Desired_Reaction Wurtz_Reaction Reaction with 2-Bromopyridine (Wurtz Coupling) Grignard->Wurtz_Reaction Product_Alcohol Phenyl(pyridin-2-yl)methanol Desired_Reaction->Product_Alcohol Desired Pathway Side_Product 2,2'-Bipyridine (Side Product) Wurtz_Reaction->Side_Product

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving Phenyl(pyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing challenges in catalytic reactions with Phenyl(pyridin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning and to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound prone to causing catalyst poisoning?

A1: The primary cause of catalyst poisoning by this compound lies in the strong coordinating ability of the nitrogen atoms in its structure. The lone pair of electrons on both the pyridine ring nitrogen and the methanamine nitrogen can bind strongly to the active sites of transition metal catalysts, such as palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru).[1][2][3] This coordination blocks the active sites, preventing the intended substrate from accessing the catalyst and thus inhibiting the desired chemical transformation.[1]

The presence of the hydrochloride salt can also influence the reaction environment. While acidic conditions can sometimes mitigate poisoning by protonating the nitrogen atoms and reducing their coordinating ability, the chloride ions themselves can also interact with the catalyst surface, potentially altering its activity and selectivity.[4][5]

Troubleshooting Guide

Problem 1: My hydrogenation of the pyridine ring in this compound is slow or incomplete.
  • Possible Cause 1: Catalyst Poisoning by the Substrate/Product

    The nitrogen atoms in both the starting material and the resulting piperidine product can act as potent catalyst poisons.[3][6] The product, being more flexible, might even be a stronger poison than the reactant.

    Troubleshooting Steps:

    • Increase Catalyst Loading: A higher catalyst loading can provide more active sites, compensating for those blocked by poisoning. However, this is often a less economical solution.

    • Optimize Solvent and Acidity: Running the reaction in an acidic solvent like glacial acetic acid can protonate the nitrogen atoms, reducing their ability to coordinate with the catalyst.[2][7] This can significantly improve reaction rates and completeness.

    • Select a More Robust Catalyst: Rhodium-based catalysts, such as Rh/C or Rh/Al2O3, have shown resilience to nitrogen poisoning in the hydrogenation of N-heterocycles and may be a suitable alternative to palladium or platinum catalysts.[3]

    • Consider a "Controlled Poison" Approach: In some instances, the addition of a small amount of a weaker poison can paradoxically improve selectivity by moderating the catalyst's activity.[5][8] However, for complete hydrogenation, this is generally not the desired approach.

  • Possible Cause 2: Inadequate Reaction Conditions

    Insufficient hydrogen pressure or poor agitation can lead to mass transfer limitations, resulting in a slow reaction.

    Troubleshooting Steps:

    • Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen, which can enhance the reaction rate.

    • Improve Agitation: Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and hydrogen.

Problem 2: My Suzuki or Heck cross-coupling reaction with a derivative of this compound is failing or giving low yields.
  • Possible Cause: Catalyst Deactivation via Ligand Scavenging or Complex Formation

    The pyridine and amine functionalities of your substrate can act as ligands, displacing the phosphine or N-heterocyclic carbene (NHC) ligands from your palladium catalyst.[9][10][11] This can lead to the formation of inactive palladium complexes or palladium black precipitation.

    Troubleshooting Steps:

    • Choose a More Stable Catalyst System: Employ catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) that form more stable complexes with palladium, making them less susceptible to displacement by the substrate.

    • Use a Higher Ligand-to-Palladium Ratio: Increasing the concentration of the desired ligand can help to outcompete the substrate for coordination to the palladium center. However, excessive ligand can also inhibit the reaction.

    • Screen Different Bases and Solvents: The choice of base and solvent is critical in cross-coupling reactions. A thorough screening of conditions is often necessary to find the optimal combination for your specific substrate.

    • Consider Microwave Irradiation: For Suzuki couplings, microwave heating in an aqueous solvent has been shown to be effective, even with pyridine-containing substrates, and can lead to higher yields and shorter reaction times.[12]

Experimental Protocols

Protocol 1: General Procedure for Assessing Catalyst Poisoning in Hydrogenation
  • Reaction Setup: In a high-pressure reactor, place the catalyst (e.g., 5 mol% Pd/C) and a magnetic stir bar.

  • Solvent and Substrate Addition: Add the solvent (e.g., methanol or glacial acetic acid) followed by this compound.

  • Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50 bar). Stir the reaction at the desired temperature (e.g., room temperature to 50°C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, or NMR).

  • Data Analysis: Plot the conversion of the starting material over time to determine the reaction rate. A rapid decrease in the rate is indicative of catalyst poisoning.

Protocol 2: A General Method for the Regeneration of a Poisoned Palladium Catalyst

This protocol is a general guideline and may need optimization for specific cases.

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.

  • Washing with Solvent: Wash the recovered catalyst multiple times with the solvent used in the reaction to remove any adsorbed organic residues.

  • Acid/Base Treatment (Optional): Depending on the nature of the poison, a dilute acid or base wash can be effective. For nitrogen-containing poisons, a wash with a dilute acid (e.g., 0.1 M HCl) followed by thorough washing with deionized water to neutrality can help remove the adsorbed species.

  • Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80°C).

  • Activity Test: Test the activity of the regenerated catalyst using a standard reaction to evaluate the effectiveness of the regeneration process.

Data Presentation

Table 1: Troubleshooting Guide for Common Issues

Problem Potential Cause Recommended Action
Slow or incomplete hydrogenationCatalyst poisoning by substrate/productIncrease catalyst loading, use an acidic solvent, switch to a more robust catalyst (e.g., Rh-based).
Inadequate reaction conditionsIncrease hydrogen pressure, improve agitation.
Low yield in cross-coupling reactionsCatalyst deactivation by ligand displacementUse catalysts with bulky, electron-rich ligands, increase ligand-to-palladium ratio.
Unfavorable reaction conditionsScreen different bases and solvents, consider microwave irradiation for Suzuki couplings.

Visualizations

Diagram 1: Mechanism of Catalyst Poisoning```dot

G cluster_catalyst Catalyst Surface cluster_substrate Poisoning Molecule Active_Site Active Site (e.g., Pd) Blocked_Site Blocked Active Site (Inactive Catalyst) Active_Site->Blocked_Site Substrate Phenyl(pyridin-2-yl)methanamine (Nitrogen Lone Pairs) Substrate->Active_Site Strong Coordination Substrate->Blocked_Site

Sources

Technical Support Center: Phenyl(pyridin-2-yl)methanamine Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenyl(pyridin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical advice and practical, step-by-step protocols.

Introduction to this compound

This compound is a primary amine salt with a molecular weight of approximately 220.7 g/mol .[1] As a hydrochloride salt, it is generally expected to have improved aqueous solubility compared to its free base form due to the ionization of the amine group.[2] However, the presence of both a phenyl and a pyridine ring contributes to a degree of lipophilicity, which can lead to solubility challenges in purely aqueous media. Understanding the physicochemical properties of this compound is the first step in overcoming these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in water. What should I do?

This is a common issue. While the hydrochloride salt form enhances water solubility, the molecule's organic backbone can limit its dissolution in neutral water. The solubility of amine hydrochlorides is highly dependent on pH.

Causality: Phenyl(pyridin-2-yl)methanamine is a basic compound. In its hydrochloride salt form, the primary amine is protonated. The solubility of this salt is governed by the equilibrium between the charged (more soluble) and neutral (less soluble) forms, which is dictated by the pH of the solution and the pKa of the compound.

Troubleshooting Steps:

  • pH Adjustment: The most effective initial step is to lower the pH of your aqueous solution. By adding a small amount of a dilute acid (e.g., 0.1 M HCl), you can shift the equilibrium towards the protonated, more soluble form of the amine.

  • Gentle Heating: Warming the solution (e.g., to 30-40°C) can increase the kinetic energy of the molecules and facilitate dissolution. However, be cautious about potential degradation at elevated temperatures.

  • Sonication: Using a sonication bath can help break up solid aggregates and enhance the interaction between the solvent and the compound.

Q2: What is the expected pKa of Phenyl(pyridin-2-yl)methanamine, and how does it influence which pH to use?

Recommendation: Start with a buffer system at a pH of 4-5. This should be sufficiently acidic to maintain the compound in its soluble, protonated state.

Q3: I need to dissolve this compound in an organic solvent for my reaction. Which solvent should I choose?

The free base form, Phenyl(pyridin-2-yl)methanamine, is reported to be soluble in organic solvents like ethanol and dimethylformamide (DMF).[3] The hydrochloride salt will have different solubility characteristics.

Troubleshooting Solvent Selection:

  • Polar Protic Solvents: Solvents like methanol and ethanol are often good choices for dissolving hydrochloride salts. They can solvate both the charged amine and the organic portions of the molecule.

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are strong solubilizing agents for a wide range of organic compounds. A related compound, (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride, has a reported solubility of 10 mM in DMSO.

  • Avoid Non-Polar Solvents: Non-polar solvents such as hexane and toluene are unlikely to dissolve the hydrochloride salt due to its ionic nature.

Data Summary: Qualitative Solubility of Phenyl(pyridin-2-yl)methanamine Forms

SolventFree Base FormHydrochloride Salt FormRationale
WaterPoorly SolubleModerately Soluble (pH-dependent)Salt form is ionic.
EthanolSolubleLikely SolublePolar protic nature.
MethanolLikely SolubleLikely SolublePolar protic nature.
DMSOSolubleLikely SolubleStrong polar aprotic solvent.
AcetoneModerately SolubleSparingly SolubleCan be used as an anti-solvent.
HexaneSparingly SolubleInsolubleNon-polar nature.

Q4: My compound precipitates when I add my stock solution in an organic solvent to an aqueous buffer. How can I prevent this?

This is a common phenomenon known as "crashing out" and occurs when a solution of a compound in a good solvent is mixed with a poor solvent (an anti-solvent).

Causality: The organic solvent in your stock solution is miscible with the aqueous buffer, but the compound itself is not as soluble in the final mixed solvent system.

Troubleshooting Protocol: Co-Solvent System

  • Determine the required final concentration of this compound in your aqueous buffer.

  • Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol.

  • Instead of adding the stock directly to the buffer, try adding a small percentage of the organic solvent to the aqueous buffer first (e.g., 5-10% DMSO or ethanol). This creates a "co-solvent" system that may have a higher solubilizing capacity for your compound.

  • Slowly add the stock solution to the co-solvent buffer system while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

Objective: To prepare a clear, stable aqueous solution of this compound.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter or pH strips

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of this compound.

  • Add approximately 80% of the final desired volume of deionized water to a beaker with a stir bar.

  • While stirring, slowly add the this compound powder to the water.

  • If the compound does not fully dissolve, begin adding 0.1 M HCl dropwise while monitoring the pH.

  • Continue adding acid until the solution becomes clear. Note the final pH. A target pH of 4-5 is a good starting point.

  • Once dissolved, transfer the solution to a volumetric flask and add deionized water to the final volume.

  • Filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.

Protocol 2: Troubleshooting Precipitation in Mixed-Solvent Systems

Objective: To systematically identify a suitable co-solvent system to prevent precipitation.

Materials:

  • This compound

  • DMSO, Ethanol (or other water-miscible organic solvents)

  • Aqueous buffer (e.g., PBS, Tris)

  • 96-well plate or small vials

  • Multichannel pipette

Procedure:

  • Prepare a concentrated stock solution of this compound in your chosen organic solvent (e.g., 10 mg/mL in DMSO).

  • In a 96-well plate, create a gradient of co-solvent concentrations in your aqueous buffer. For example, in a final volume of 200 µL:

    • Column 1: 200 µL buffer (0% co-solvent)

    • Column 2: 190 µL buffer + 10 µL organic solvent (5% co-solvent)

    • Column 3: 180 µL buffer + 20 µL organic solvent (10% co-solvent)

    • ...and so on.

  • Add a fixed amount of your stock solution to each well to achieve your desired final concentration.

  • Observe the wells for any signs of precipitation immediately and after a set incubation period (e.g., 1 hour) at room temperature.

  • The lowest concentration of co-solvent that maintains a clear solution is your optimal starting point for further experiments.

Visualizing the Troubleshooting Workflow

G Start Solubility Issue Identified Aqueous Aqueous Solvent? Start->Aqueous Organic Organic Solvent? Start->Organic pH_Check Adjust pH to 4-5 Aqueous->pH_Check Solvent_Screen Screen Polar Solvents (MeOH, EtOH, DMSO) Organic->Solvent_Screen Heat_Sonicate Gentle Heat / Sonication pH_Check->Heat_Sonicate Failure Consult Further / Consider Formulation Heat_Sonicate->Failure Precipitation Precipitation in Mixed Solvent? Heat_Sonicate->Precipitation CoSolvent Use Co-solvent System (e.g., DMSO/Water) Success Dissolution Achieved CoSolvent->Success Solvent_Screen->Success Solvent_Screen->Failure Precipitation->CoSolvent Yes Precipitation->Success No

Caption: Troubleshooting workflow for this compound solubility.

References

  • ChemBK. (2024). phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • Molbase. (n.d.). phenyl(pyridin-2-yl)methanamine,hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • Vertex AI Search. (n.d.). 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

Identifying impurities in Phenyl(pyridin-2-yl)methanamine hydrochloride samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenyl(pyridin-2-yl)methanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in identifying and troubleshooting impurities in your samples. As Senior Application Scientists, we have structured this center to address the practical challenges you may face, moving from common questions to complex experimental troubleshooting.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding impurities in this compound.

Q1: What are the most likely impurities in my this compound sample?

A1: Impurities in an Active Pharmaceutical Ingredient (API) like this compound can generally be classified into organic, inorganic, and residual solvents.[1] Organic impurities are the most common and typically arise from the manufacturing process or degradation.[1][2] Based on common synthetic routes, you should be aware of the following potential process-related impurities:

  • Starting Materials & Intermediates:

    • 2-Benzoylpyridine (Phenyl(pyridin-2-yl)methanone): This ketone is a common precursor to the amine and can be carried through the synthesis if the reduction step is incomplete.[3][4][5]

    • Phenyl(pyridin-2-yl)methanol: This alcohol can be formed as an intermediate if the synthesis involves a Grignard reaction followed by oxidation and subsequent reduction. It can also be a byproduct of certain reduction methods.[4][6]

    • Phenyl(pyridin-2-yl)methanone Oxime: If the synthesis proceeds via an oxime intermediate, unreacted oxime could be present in the final product.[4][7][8]

  • Byproducts of Synthesis:

    • Biphenyl: If a Grignard reaction is used to synthesize the 2-benzoylpyridine precursor, a common side reaction is the coupling of the Grignard reagent with unreacted starting halide, leading to biphenyl as an impurity.[9]

  • Degradation Products:

    • Oxidation Products: The amine functionality is susceptible to oxidation, which can lead to the formation of various related substances over time, especially if exposed to air and light.

    • Hydrolysis Products: While the molecule is generally stable, forced degradation under harsh acidic or basic conditions could potentially lead to cleavage, although this is less common under typical storage conditions.[2][10][11]

Q2: What is the best analytical technique to start with for impurity profiling?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard and the most recommended starting point for analyzing impurities in this compound.[1] It is a versatile technique capable of separating a wide range of organic impurities from the main API.[1] For volatile impurities, such as residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[12][13]

Q3: Why am I seeing significant peak tailing for my main compound in HPLC analysis?

A3: Peak tailing is a very common issue when analyzing basic compounds like amines on standard silica-based reversed-phase columns.[4][6] The primary cause is the interaction between the protonated amine (a positive ion) and negatively charged residual silanol groups on the silica surface of the HPLC column packing.[3][4] This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.

Q4: How can I quickly improve the peak shape of my this compound peak?

A4: There are two main strategies to quickly mitigate peak tailing for basic compounds:

  • Lower the Mobile Phase pH: By operating at a low pH (e.g., pH 2.5-3.5), the residual silanol groups on the column are protonated (neutral), which minimizes the strong ionic interaction with the positively charged analyte.[3][4][6]

  • Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), into your mobile phase can help to saturate the active silanol sites on the stationary phase, reducing their availability to interact with your analyte.[3]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Resolving Poor Peak Shape in HPLC

This guide will walk you through optimizing your HPLC method to achieve symmetrical peaks for this compound.

Problem: You are observing significant peak tailing (asymmetry factor > 1.5) for the main analyte peak, which is affecting accurate quantification of impurities.

Underlying Cause: Secondary ionic interactions between the protonated amine analyte and deprotonated silanol groups on the C18 column surface.[3][4]

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment (First-line approach):

    • Rationale: At low pH, silanol groups are not ionized, thus eliminating the secondary interaction mechanism.[4][6]

    • Action: Prepare your aqueous mobile phase component with a buffer adjusted to a pH between 2.5 and 3.5. A phosphate or formate buffer is a good starting point.

    • Verification: Equilibrate the column with the new mobile phase and inject your sample. You should observe a significant improvement in peak symmetry.

  • Incorporation of a Competing Base (Alternative approach):

    • Rationale: A competing base like triethylamine (TEA) will preferentially interact with the active silanol sites, effectively masking them from the analyte.[3]

    • Action: Add 0.1% (v/v) of triethylamine (TEA) to your organic mobile phase (e.g., acetonitrile or methanol). Ensure thorough mixing.

    • Caution: TEA can sometimes alter the selectivity of your separation and may shorten column lifetime. Use it judiciously.

  • Column Selection:

    • Rationale: Modern HPLC columns are available with advanced end-capping or are designed to be stable at high pH, offering alternative solutions.[4][6]

    • Action 1 (High pH): Switch to a column specifically designed for high pH stability (e.g., a hybrid silica or polymer-based C18 column). Operate with a mobile phase at a pH > 8 (e.g., using an ammonia or carbonate buffer). At high pH, the amine analyte is in its neutral (free base) form and will not interact ionically with the column.[6]

    • Action 2 (End-capped Columns): Utilize a column with superior end-capping technology. These columns have a reduced number of free silanol groups, leading to better peak shapes for basic compounds even at mid-range pH.[4]

Workflow Diagram for Peak Shape Optimization:

G start Start: Tailing Peak Observed ph_adjust Adjust Mobile Phase to Low pH (2.5-3.5) start->ph_adjust check1 Peak Shape Acceptable? ph_adjust->check1 add_tea Add Competing Base (e.g., 0.1% TEA) check1->add_tea No end_good End: Symmetrical Peak check1->end_good Yes check2 Peak Shape Acceptable? add_tea->check2 change_column Select Alternative Column (High pH Stable or High-Endcapping) check2->change_column No check2->end_good Yes end_bad Further Method Development Required change_column->end_bad

Caption: Workflow for troubleshooting peak tailing in HPLC.

Guide 2: Identifying an Unknown Peak

This guide outlines a systematic approach to identifying an unknown impurity peak observed in your chromatogram.

Problem: A consistent, unknown peak is appearing in the chromatograms of multiple batches of this compound.

Systematic Identification Workflow:

  • Data Gathering and Initial Assessment:

    • Action: Record the retention time, peak area percentage, and UV spectrum of the unknown peak from your HPLC-UV analysis.

    • Causality: The retention time relative to the main peak gives an indication of its polarity. The UV spectrum, when compared to the main API, can reveal structural similarities or differences.

  • LC-MS Analysis for Mass Information:

    • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight of unknown impurities.

    • Protocol:

      • Inject the sample into an LC-MS system using the same or a similar chromatographic method.

      • Obtain the mass spectrum of the unknown peak.

      • Determine the molecular weight of the impurity.

    • Interpretation: Compare the determined molecular weight to the masses of potential impurities (see FAQ 1). For example, a mass of 183.21 g/mol would strongly suggest the presence of 2-Benzoylpyridine.[3]

  • Forced Degradation Study:

    • Rationale: To determine if the impurity is a degradation product, you can intentionally degrade a sample of the pure API and see if the unknown peak increases in size.[2][10][11]

    • Protocol:

      • Prepare separate solutions of the API in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

      • Heat the solutions gently (e.g., 60 °C) for several hours.

      • Analyze the stressed samples by HPLC.

    • Analysis: If the unknown peak appears or its area increases significantly in one of the stressed samples, it is likely a degradation product formed under those conditions.

  • NMR Spectroscopy for Structural Elucidation:

    • Rationale: For definitive structural confirmation, especially for novel impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is required.

    • Action: If the impurity is present at a high enough level, it may be isolated using preparative HPLC. The isolated fraction can then be analyzed by ¹H and ¹³C NMR to elucidate its structure.

Logical Flow for Impurity Identification:

G start Unknown Peak Detected in HPLC-UV lcms Perform LC-MS Analysis start->lcms mw_det Determine Molecular Weight lcms->mw_det compare Compare MW to Potential Impurities mw_det->compare match Potential Match Found? compare->match forced_deg Perform Forced Degradation Study match->forced_deg Yes no_match Investigate Other Synthetic Byproducts match->no_match No increase Peak Increases? forced_deg->increase nmr Isolate & Perform NMR for Structure Elucidation increase->nmr Yes/Uncertain identified Impurity Identified increase->identified No (Process Impurity) nmr->identified

Caption: Systematic workflow for identifying unknown impurities.

Data Summary

The following table summarizes the key characteristics of potential impurities discussed in this guide.

Impurity NameCommon OriginMolecular Weight ( g/mol )Analytical Considerations
2-BenzoylpyridineProcess (Incomplete Reaction)183.21Less polar than API, elutes later in reversed-phase HPLC.
Phenyl(pyridin-2-yl)methanolProcess (Intermediate)185.22More polar than 2-Benzoylpyridine, less polar than API.
Phenyl(pyridin-2-yl)methanone OximeProcess (Intermediate)198.22Polarity will depend on conditions, may exist as isomers.
BiphenylProcess (Side-reaction)154.21Very non-polar, will be strongly retained in reversed-phase HPLC.
Oxidation ProductsDegradationVariableTypically more polar than the API, eluting earlier.

References

  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica. Available from: [Link]

  • phenyl(pyridin-2-yl)methanamine. ChemBK. Available from: [Link]

  • phenyl(pyridin-2-yl)methanamine,hydrochloride. Molbase. Available from: [Link]

  • 2-Benzoylpyridine. ChemBK. Available from: [Link]

  • stability-indicating hplc method: Topics by Science.gov. Science.gov. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. MedCrave online. Available from: [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • PHENYL(PYRIDIN-2-YL)METHANOL, (+/-)-. precisionFDA. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Recovery of all drugs after forced degradation | Download Table. ResearchGate. Available from: [Link]

  • 2-BENZOYLPYRIDINE Extra Pure. Alpha Chemika. Available from: [Link]

  • Phenyl(pyridin-2-yl)methanol. PubChem. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • HPLC Determination of 1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride on Primesep 100 Column. SIELC Technologies. Available from: [Link]

  • How do typical impurities arise in the Grignard reaction?. Homework.Study.com. Available from: [Link]

  • Grignard reagent. BYJU'S. Available from: [Link]

  • Grignard reaction. Wikipedia. Available from: [Link]

  • A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. NIH. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Grignard Reagents. Chemistry LibreTexts. Available from: [Link]

  • Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applications. MDPI. Available from: [Link]

  • About the Inhibition of Grignard Reagent Formation by p‐Dinitrobenzene: Comparing the Mechanism of Grignard Reagent Formation and the SRN1 Mechanism | Request PDF. ResearchGate. Available from: [Link]

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Validation & Comparative

A Comparative Guide to Purity Analysis of Phenyl(pyridin-2-yl)methanamine Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenyl(pyridin-2-yl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) intermediate, its purity is of paramount importance to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. We will delve into the rationale behind the selection of a specific HPLC method, present a detailed experimental protocol, and compare its performance characteristics with alternative methods such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical strategy for purity determination.

The Criticality of Purity in Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate can have significant consequences, potentially leading to the formation of undesired by-products in subsequent synthetic steps, reduced efficacy of the final API, or even the introduction of toxic components. Therefore, a highly sensitive and specific analytical method is required to detect and quantify any potential impurities. HPLC is a widely adopted technique in the pharmaceutical industry for this purpose due to its high resolution, sensitivity, and versatility.[1]

HPLC Method Development for this compound

The chemical structure of Phenyl(pyridin-2-yl)methanamine, possessing both a phenyl and a pyridinyl group, provides a good UV chromophore, making UV detection a suitable choice for HPLC analysis. The primary amine group imparts polarity to the molecule. A reversed-phase HPLC method is the most common approach for the separation of moderately polar to non-polar compounds.[2]

Rationale for Method Selection

A reversed-phase C18 column is selected as the stationary phase due to its hydrophobicity, which will provide good retention for the aromatic rings of the analyte. The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier. The buffer is necessary to control the pH and ensure the consistent ionization state of the primary amine, thereby achieving reproducible retention times. An acidic pH is chosen to ensure the amine is protonated, which can improve peak shape and reduce tailing on silica-based columns. Acetonitrile is selected as the organic modifier due to its low UV cutoff and good elution strength.

HPLC_Method_Development Analyte Phenyl(pyridin-2-yl)methanamine HCl Properties Properties: - Aromatic Rings (UV active) - Primary Amine (Polar, Basic) Analyte->Properties Method_Selection Method Selection: Reversed-Phase HPLC Properties->Method_Selection Stationary_Phase Stationary Phase: C18 Column Method_Selection->Stationary_Phase Mobile_Phase Mobile Phase: Aqueous Buffer + Organic Modifier Method_Selection->Mobile_Phase Detection Detection: UV Detector Method_Selection->Detection Rationale_SP Rationale: Good retention for aromatic rings Stationary_Phase->Rationale_SP Rationale_MP Rationale: Control ionization of amine, good elution Mobile_Phase->Rationale_MP Rationale_Det Rationale: Analyte has a strong chromophore Detection->Rationale_Det

Caption: Logic flow for HPLC method development.

Comparative Analysis of Purity Determination Methods

While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. Here, we compare the developed HPLC method with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).

FeatureHPLC-UVGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Signal intensity is directly proportional to the number of nuclei.[3]
Applicability Suitable for non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds.[4]Applicable to any soluble compound with NMR-active nuclei.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to mg range).
Specificity High, especially with optimized separation.High, based on retention time.Very high, provides structural information.
Sample Preparation Simple dissolution.May require derivatization for polar amines to increase volatility and reduce tailing.[5]Simple dissolution in a deuterated solvent with an internal standard.
Quantification Requires a reference standard for each impurity.Requires a reference standard for each impurity.Can provide absolute quantification against a certified internal standard without needing a standard for each impurity.[6][7]
Throughput High.Moderate to high.Low to moderate.

Method_Comparison cluster_hplc HPLC-UV cluster_gc GC-FID cluster_qnmr qNMR HPLC High Specificity High Throughput Simple Sample Prep GC High Sensitivity Requires Volatility Potential Derivatization qNMR Absolute Quantification High Specificity (Structural Info) Lower Throughput Purity_Analysis Purity Analysis of Phenyl(pyridin-2-yl)methanamine HCl Purity_Analysis->HPLC Purity_Analysis->GC Purity_Analysis->qNMR

Caption: Comparison of analytical techniques.

Experimental Protocols

HPLC Method for Purity Analysis

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-10% B

    • 31-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

4. System Suitability:

  • As per USP <621> and Ph. Eur. 2.2.46, inject a standard solution six times.[8][9] The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

5. Analysis:

  • Inject the sample solution and record the chromatogram. Calculate the percentage of each impurity by the area normalization method.

Method Validation Strategy (Based on ICH Q2(R1))

The developed HPLC method must be validated to ensure it is suitable for its intended purpose.[10][11] The validation should include the following parameters:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities. This can be achieved by spiking the sample with known related substances and observing their separation.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., 50-150% of the nominal concentration).

  • Accuracy: Determine the closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the API).

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

ICH_Q2_Validation cluster_parameters Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

The presented reversed-phase HPLC method provides a robust and reliable approach for the purity analysis of this compound. Its high sensitivity, specificity, and throughput make it well-suited for quality control in a pharmaceutical setting. While alternative techniques like GC and qNMR have their specific advantages, HPLC remains the workhorse for routine purity testing of non-volatile pharmaceutical intermediates. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, such as the need for absolute quantification or the analysis of volatile impurities. A thorough validation according to ICH guidelines is crucial to ensure the reliability of the chosen method.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018, September 2). YouTube. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46. (2017, September 13). Phenomenex. Retrieved from [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003, July 16). VTechWorks - Virginia Tech. Retrieved from [Link]

  • Reversed-phase chromatography. (n.d.). In Wikipedia. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Phenyl(pyridin-2-yl)methanamine Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The phenyl(pyridin-2-yl)methanamine scaffold represents a privileged structure in medicinal chemistry, serving as a foundational framework for the development of novel therapeutic agents. Its inherent structural features, combining a flexible benzylamine moiety with the electron-rich pyridine ring, offer a versatile platform for chemical modification to modulate biological activity. This guide provides a comparative analysis of the efficacy of various derivatives stemming from or related to this core structure, with a focus on their performance in antimicrobial, anticancer, and antiviral bioassays. The insights and data presented herein are intended to inform structure-activity relationship (SAR) studies and guide the rational design of next-generation therapeutic candidates.

Antimicrobial Efficacy of Phenyl-Pyridine Derivatives

The search for novel antimicrobial agents is a pressing global health challenge, and pyridine-containing compounds have consistently demonstrated promising activity. Several studies have explored derivatives of the phenyl-pyridine scaffold for their ability to inhibit the growth of pathogenic bacteria and fungi.

A series of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives have been synthesized and evaluated for their antimicrobial properties.[1][2][3][4] These compounds have shown potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] The structure-activity relationship studies on these diaryl amino pyridine analogs suggest that lipophilicity and aromaticity are key contributors to their antimicrobial efficacy.[1][4]

Similarly, 2-phenyl-N-(pyridin-2-yl)acetamides have been investigated for their antimycobacterial, antibacterial, and antifungal properties.[5] One compound from this series displayed promising activity against Mycobacterium tuberculosis.[5]

Comparative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for representative phenyl-pyridine derivatives against various microbial strains.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
N-(6-phenylpyridin-2-yl) pyridine-2-amine3A, 3G, 3H, 3I, 3JVarious Bacteria & Fungi5.25-6.5[1]
2-phenyl-N-(pyridin-2-yl)acetamideCompound 12M. tuberculosis H37Ra15.625[5]
2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines2-(5-(4-chlorophenyl)-1H-tetrazol-1-yl) pyridineP. aeruginosa, E. coliNot specified[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized procedure.[7][8][9][10]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the phenyl(pyridin-2-yl)methanamine derivatives in a suitable solvent (e.g., DMSO).

  • Bacterial/Fungal Strains: Use fresh, overnight cultures of the test microorganisms.

  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi are commonly used.

  • 96-Well Microtiter Plates: Sterile, flat-bottom plates are required.

2. Inoculum Preparation:

  • Aseptically transfer a few colonies of the microorganism into a sterile saline solution.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Perform a two-fold serial dilution of the test compounds directly in the plate, typically starting from a high concentration (e.g., 256 µg/mL).

  • Inoculate each well with 100 µL of the diluted microbial suspension.

  • Include a positive control (inoculum without compound) and a negative control (broth only).

4. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

5. Reading Results:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Potential of Phenyl-Pyridine Scaffolds

The pyridine ring is a common feature in many approved anticancer drugs.[11][12][13] Derivatives of the phenyl-pyridine framework have been extensively studied for their cytotoxic effects against various cancer cell lines.

For instance, altering the 1,3-substitution of benzo[1][2][5]triazin-7-ones from phenyl to pyrid-2-yl has been shown to increase cytotoxicity against a majority of cancer cell lines in the National Cancer Institute (NCI) 60-cell line screen.[14][15][16][17] These pyridyl-substituted compounds demonstrated particularly strong growth inhibition against non-small cell lung, colon, renal, and breast cancer cell lines.[14][16]

Another class of compounds, pyridine-ureas, have also been synthesized and evaluated for their antiproliferative activity.[18][19] Certain derivatives exhibited potent activity against the MCF-7 breast cancer cell line, with IC50 values in the sub-micromolar range, surpassing the efficacy of the standard chemotherapeutic drug doxorubicin.[18][19]

Comparative Anticancer Activity

The table below presents the half-maximal inhibitory concentration (IC50) values for different classes of phenyl-pyridine derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrid-2-yl Benzo[1][2][5]triazin-7-one4a, 4bVariousSubmicromolar[16]
Pyridine-Urea8eMCF-7 (Breast)0.22 (48h)[18][19]
Pyridine-Urea8nMCF-7 (Breast)1.88 (48h)[18][19]
2-phenyl-N-(pyridin-2-yl)acetamide17, 24, 26A498, PC-3, U-87MGNot specified[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard tool for screening anticancer compounds.[14][15][20][21]

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line in appropriate media and conditions.

  • Harvest the cells during their exponential growth phase and determine the cell count.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[20]

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Antiviral Activity of Phenyl-Pyridine Analogs

The pyridine nucleus is a key component of several antiviral drugs, and research continues to explore new derivatives for their potential to combat viral infections.[22][23][24]

Studies on 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have revealed antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV).[20][25] Some of these compounds exhibited potent activity with low toxicity to the host cells.[20][25]

Another investigation into novel 2-benzoxyl-phenylpyridine derivatives showed significant inhibitory effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7).[26][27] The mechanism of action for some of these compounds was found to target the early stages of viral replication, including viral RNA and protein synthesis.[26][27]

Furthermore, a series of N1-nicotinoyl-3-(4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines demonstrated that derivatives with electron-withdrawing groups, particularly halogens, were promising antiviral agents.[8][28]

Comparative Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) of representative phenyl-pyridine analogs against different viruses.

Compound ClassDerivativeVirusEC50 (µM)Reference
Pyrazolo[3,4-b]pyridine2dHSV-16.8[20][25]
Pyrazolo[3,4-b]pyridine3fMAYV2.2[20][25]
2-Benzoxyl-phenylpyridineW9, W13, W15CVB324.6 - 100.7[27]
2-Benzoxyl-phenylpyridineW9, W13, W15ADV727.1 - 75.4[27]
N1-nicotinoyl-2-pyrazoline4b, 4i, 4h, 4jVariousNot specified[8][28]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaques.[1][2][5][22][29]

1. Cell Culture and Seeding:

  • Grow a confluent monolayer of a virus-susceptible cell line in 24- or 48-well plates.

2. Virus-Compound Incubation:

  • Prepare serial dilutions of the test compound.

  • Mix each dilution with a known concentration of the virus (e.g., 50-100 plaque-forming units).

  • Incubate the virus-compound mixture for a specific time (e.g., 1 hour) at 37°C to allow the compound to interact with the virus.

3. Cell Infection:

  • Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.

  • Allow the virus to adsorb to the cells for 1-2 hours.

4. Overlay and Incubation:

  • After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

5. Plaque Visualization and Counting:

  • Fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet.

  • Count the number of plaques in each well.

6. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenyl(pyridin-2-yl)methanamine derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyridine rings, as well as modifications to the amine linker.

  • Antimicrobial Activity: For N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives, the presence of aromaticity and increased lipophilicity generally correlates with enhanced antibacterial and antifungal activity.[1]

  • Anticancer Activity: In the case of pyridine-urea derivatives, substitution on the phenyl urea moiety plays a crucial role. Halogen substitution, particularly iodine at the para-position, has been shown to significantly increase cytotoxicity against breast cancer cells.[18][19] A review of various pyridine derivatives indicated that the presence and position of methoxy, hydroxyl, carbonyl, and amino groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it.[11]

  • Antiviral Activity: For N1-nicotinoyl-2-pyrazoline derivatives, the presence of electron-withdrawing groups, such as chloro and fluoro substituents on the phenyl ring, was found to be essential for potent antiviral activity.[8][28]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the key bioassays discussed in this guide.

Antimicrobial_MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Compound Stock Solutions C Serial Dilution of Compounds in 96-Well Plate A->C B Culture & Standardize Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (16-48h, 35-37°C) D->E F Visually Inspect for Turbidity (Growth) E->F G Determine MIC (Lowest Concentration with No Growth) F->G

Caption: Workflow for MIC Determination via Broth Microdilution.

Anticancer_MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Culture & Seed Cancer Cells in 96-Well Plate C Treat Cells with Compounds (48-72h) A->C B Prepare Serial Dilutions of Test Compounds B->C D Add MTT Reagent (2-4h Incubation) C->D E Solubilize Formazan Crystals (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability & Determine IC50 F->G

Caption: Workflow for MTT Cytotoxicity Assay.

Antiviral_Plaque_Reduction_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Confluent Cell Monolayer C Infect Cells with Virus-Compound Mixture A->C B Prepare Compound Dilutions & Mix with Virus B->C D Add Semi-Solid Overlay Medium C->D E Incubate to Allow Plaque Formation D->E F Fix, Stain, and Count Plaques E->F G Calculate % Plaque Reduction & Determine EC50 F->G

Caption: Workflow for Plaque Reduction Assay.

Conclusion

The phenyl(pyridin-2-yl)methanamine scaffold and its related analogs continue to be a fertile ground for the discovery of new therapeutic agents with diverse biological activities. The comparative data presented in this guide underscore the significant impact of structural modifications on the antimicrobial, anticancer, and antiviral efficacy of these compounds. The detailed experimental protocols for key bioassays provide a practical framework for researchers to evaluate novel derivatives in a standardized and reproducible manner. Future research efforts focused on elucidating the precise mechanisms of action and optimizing the pharmacokinetic properties of the most potent derivatives will be crucial in translating these promising preclinical findings into clinically effective therapies.

References

  • Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. (n.d.). Chemical Biology & Drug Design.
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  • Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. (n.d.). ResearchGate.
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  • (PDF) Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. (2015). ResearchGate.
  • (PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][5]triazin-7-ones and Stable Free Radical Precursors. (2025). ResearchGate. Retrieved January 18, 2026, from

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  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.). PubMed.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Myxalamid B. (n.d.). Benchchem.
  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][5]triazin-7-ones and Stable Free Radical Precursors. (2018). PMC - NIH. Retrieved January 18, 2026, from

  • Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. (n.d.). ResearchGate.
  • (PDF) Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. (2015). ResearchGate.
  • (PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][5]triazin-7-ones and Stable Free Radical Precursors. (2025). ResearchGate. Retrieved January 18, 2026, from

  • Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. (2020). PMC - PubMed Central.
  • Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. (2007). PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (n.d.). MDPI.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.).
  • Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. (2025). ResearchGate.
  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.). PubMed.
  • Synthesis and antimicrobial evaluation of 2-amino-6-[(5-pyridin-4-yl-1,2,4- triazol-4(h)-phenyl-3-ylthio) methyl]-4-substituted phenylnicotinonitriles. (2025). ResearchGate.
  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 2-(5-(SUBSTITUTED PHENYL-1H- TETRAZOL-1-YL) PYRIDINES. (n.d.). Semantic Scholar.
  • Synthesis and Bioactivity Evaluation of Novel N-Pyridylpyrazolemethanamine Derivatives. (n.d.).
  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (n.d.). PubMed.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar.
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A Spectroscopic Journey: Tracing the Transformation of 2-Benzoylpyridine to Phenyl(pyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Spectroscopic Analysis in Reductive Amination

In the realm of pharmaceutical and materials science, the synthesis of novel amine-containing compounds is a cornerstone of innovation. The reductive amination of ketones stands as a powerful and versatile tool for forging carbon-nitrogen bonds. This guide provides an in-depth spectroscopic comparison of the precursor, 2-benzoylpyridine, and its transformation into the primary amine, Phenyl(pyridin-2-yl)methanamine hydrochloride. We will delve into the characteristic changes observed in Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, offering a clear roadmap for researchers to monitor and confirm this critical chemical conversion.

The Chemical Transformation: From Carbonyl to Amine

The synthesis of this compound from 2-benzoylpyridine is a classic example of reductive amination. This two-step, one-pot reaction involves the initial formation of an imine intermediate from the reaction of the ketone with an amine source, followed by its immediate reduction to the corresponding amine.

G cluster_0 Reductive Amination Workflow 2-Benzoylpyridine 2-Benzoylpyridine Imine_Intermediate Iminium Ion Intermediate 2-Benzoylpyridine->Imine_Intermediate + NH4Cl Product Phenyl(pyridin-2-yl)methanamine Imine_Intermediate->Product + NaBH3CN (Reducing Agent) Product_HCl Phenyl(pyridin-2-yl)methanamine HCl Product->Product_HCl + HCl

Figure 1: General workflow for the synthesis of this compound.

The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is crucial. It is selective for the reduction of the protonated imine (iminium ion) over the starting ketone, allowing the reaction to proceed efficiently in a single pot. The final product is then typically converted to its hydrochloride salt for improved stability and handling.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the reductive amination of pyridyl ketones.[1]

  • Reaction Setup: To a solution of 2-benzoylpyridine (1.0 eq.) in methanol (MeOH), add ammonium chloride (NH₄Cl, 1.5 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cautiously add sodium cyanoborohydride (NaBH₃CN, 1.2 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Spectroscopic Characterization
  • FTIR Spectroscopy: Spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the attenuated total reflectance (ATR) technique.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, with the solvent peak as a reference.

Spectroscopic Comparison: A Tale of Two Molecules

The conversion of the carbonyl group in 2-benzoylpyridine to the amine group in this compound brings about distinct and predictable changes in their respective spectra.

FTIR Spectroscopy: The Disappearance of the Carbonyl Stretch

The most telling change in the FTIR spectrum is the disappearance of the strong carbonyl (C=O) stretching vibration and the appearance of N-H stretching and bending vibrations.

Functional Group2-Benzoylpyridine (Precursor)[2][3]Phenyl(pyridin-2-yl)methanamine HCl (Product) (Predicted)
C=O Stretch Strong, sharp peak at ~1660-1680 cm⁻¹Absent
N-H Stretch AbsentTwo medium peaks at ~3200-3400 cm⁻¹ (asymmetric and symmetric)
N-H Bend AbsentMedium peak at ~1580-1650 cm⁻¹
C-H Aromatic ~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C-N Stretch Present (pyridyl)Present and enhanced

Analysis:

  • 2-Benzoylpyridine: The spectrum is dominated by a strong, sharp absorption band around 1670 cm⁻¹, characteristic of an aromatic ketone's C=O stretch.[4] The conjugation with both the phenyl and pyridyl rings slightly lowers the frequency compared to a simple aliphatic ketone.

  • This compound: The hallmark of a successful reaction is the complete disappearance of the C=O peak. In its place, the spectrum of the product will exhibit two distinct peaks in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine.[5] Additionally, an N-H bending (scissoring) vibration is expected to appear in the 1580-1650 cm⁻¹ range. The presence of the hydrochloride salt may broaden the N-H stretches.

¹H NMR Spectroscopy: Emergence of the Methine and Amine Protons

The ¹H NMR spectrum provides a detailed map of the proton environment, and the changes upon reduction are highly informative.

Proton Environment2-Benzoylpyridine (Precursor)[4]Phenyl(pyridin-2-yl)methanamine HCl (Product) (Predicted)
Aromatic Protons Multiplets in the range of ~7.4-8.7 ppmMultiplets in the range of ~7.2-8.5 ppm
Methine Proton (-CH-) AbsentSinglet or broad singlet at ~5.0-5.5 ppm
Amine Protons (-NH₂) AbsentBroad singlet at a variable chemical shift (exchangeable with D₂O)

Analysis:

  • 2-Benzoylpyridine: The spectrum displays a complex series of multiplets in the aromatic region (approximately 7.4-8.7 ppm) corresponding to the protons of the phenyl and pyridyl rings.

  • This compound: The most significant change is the appearance of a new signal, a singlet or a broad singlet, typically in the 5.0-5.5 ppm region. This corresponds to the methine proton (the CH group to which the phenyl, pyridyl, and amine groups are attached). Its downfield shift is due to the deshielding effect of the adjacent aromatic rings and the nitrogen atom. The protons of the amine group (-NH₂) will appear as a broad singlet at a chemical shift that can vary depending on concentration and solvent. A key confirmatory experiment is to add a drop of D₂O to the NMR tube; the amine proton signal will disappear due to proton exchange. The aromatic protons will remain, although their chemical shifts may be slightly altered due to the change in the substituent.

¹³C NMR Spectroscopy: Upfield Shift of the Carbonyl Carbon

The ¹³C NMR spectrum provides clear evidence of the conversion of the carbonyl carbon to a methine carbon.

Carbon Environment2-Benzoylpyridine (Precursor)Phenyl(pyridin-2-yl)methanamine HCl (Product) (Predicted)
Carbonyl Carbon (C=O) ~190-200 ppmAbsent
Methine Carbon (-CH-) Absent~55-65 ppm
Aromatic Carbons ~120-160 ppm~120-150 ppm

Analysis:

  • 2-Benzoylpyridine: The spectrum features a characteristic downfield signal for the carbonyl carbon, typically in the 190-200 ppm range.

  • This compound: Upon successful reduction, this carbonyl signal will be absent. A new signal will appear significantly upfield, in the range of 55-65 ppm, corresponding to the newly formed sp³-hybridized methine carbon. The chemical shifts of the aromatic carbons will also be slightly adjusted due to the change in the electronic nature of the substituent.

G cluster_1 Spectroscopic Comparison node_precursor 2-Benzoylpyridine (Precursor) FTIR: C=O stretch ~1670 cm⁻¹ ¹H NMR: No aliphatic protons ¹³C NMR: C=O at ~190-200 ppm node_product Phenyl(pyridin-2-yl)methanamine HCl (Product) FTIR: N-H stretches ~3200-3400 cm⁻¹, No C=O ¹H NMR: Methine -CH at ~5.0-5.5 ppm, -NH₂ (broad) ¹³C NMR: Methine -CH at ~55-65 ppm node_precursor->node_product Reductive Amination

Figure 2: Key spectroscopic differences between the precursor and the product.

Conclusion

The spectroscopic comparison of 2-benzoylpyridine and its reductive amination product, this compound, provides a clear and definitive method for confirming the success of the chemical transformation. The disappearance of the characteristic carbonyl signals in both FTIR and ¹³C NMR, coupled with the emergence of amine and methine signals in FTIR and ¹H NMR, offers a multi-faceted and robust analytical approach. This guide serves as a practical resource for researchers, enabling them to confidently monitor and characterize this important class of chemical reactions, thereby accelerating the pace of discovery in drug development and materials science.

References

  • PubChem. 2-Benzoylpyridine. [Link]

  • SpectraBase. 2-Benzoylpyridine. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

  • UCLA Web Hosting. IR Spectroscopy Tutorial: Amines. [Link]

  • SpectraBase. 2-Benzoylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • Chemistry LibreTexts. Reductive Amination. [Link]

  • SpectraBase. 2-Benzoylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • CDN. Infrared Spectroscopy. [Link]

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A Comparative Guide to the Validation of Analytical Methods for Phenyl(pyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to measure the quality, potency, and purity of a drug substance are reliable, reproducible, and fit for their intended purpose. This guide provides an in-depth comparison of analytical method validation for Phenyl(pyridin-2-yl)methanamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the rationale behind the experimental choices, offering a practical framework for researchers to develop and validate robust analytical methods. We will primarily focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, the gold standard for pharmaceutical analysis, and compare its performance characteristics with a simpler, yet often valuable, UV-Vis Spectrophotometric method.

The Analytical Challenge: this compound

This compound is a primary amine containing both a phenyl and a pyridine ring. This structure presents specific analytical considerations. The presence of chromophores (the aromatic rings) makes it amenable to UV detection. However, its potential for degradation through oxidation, hydrolysis, or photolysis necessitates a stability-indicating method that can separate the intact drug from any potential degradants.

Core Principles of Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the key validation parameters.[1][2][3][4]

Key Validation Parameters:
  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[3]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method Comparison: HPLC vs. UV-Vis Spectrophotometry

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used in the pharmaceutical industry for the analysis of drug substances and products.[6] In contrast, UV-Vis spectrophotometry is a simpler, less expensive technique that measures the absorption of light by a substance.[4]

Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry
Principle Separation of components in a mixture based on their differential partitioning between a mobile phase and a stationary phase.Measurement of the absorbance of light by a sample at a specific wavelength.
Specificity High. Can separate the analyte from impurities and degradation products.Low. Any substance that absorbs at the same wavelength will interfere with the measurement.
Sensitivity High. Can detect and quantify low levels of the analyte.Moderate. Generally less sensitive than HPLC.
Application Assay, impurity determination, stability studies.Primarily for simple assays of pure substances.
Cost High initial investment and ongoing operational costs.Low initial investment and operational costs.
Complexity More complex to operate and requires skilled personnel.Relatively simple to operate.

While UV-Vis spectrophotometry can be a valuable tool for preliminary analysis or for the assay of a pure substance, its lack of specificity makes it unsuitable for stability-indicating methods where the potential for degradation products exists.[7][8] Therefore, a validated HPLC method is essential for ensuring the quality and stability of this compound.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol outlines a reversed-phase HPLC method for the analysis of this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 30:70 v/v). The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration as the standard solution.

Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the drug substance.[9][10][11]

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 60°C for a specified time.[8][9]

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 60°C for a specified time.[8][9]

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.[8]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the drug substance to UV light.

After exposure to these stress conditions, the samples are analyzed by the HPLC method to ensure that any degradation products are well-separated from the parent peak.

UV-Vis Spectrophotometric Method

This protocol describes a simple UV-Vis spectrophotometric method for the assay of this compound.

Instrumental Parameters:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the drug substance from 200 to 400 nm.

  • Solvent: 0.1 N HCl

Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of standard solutions of known concentrations in 0.1 N HCl.

  • Sample Solution: Prepare a sample solution in 0.1 N HCl to a concentration that falls within the linear range of the standard curve.

Procedure:

Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank. A calibration curve is constructed by plotting absorbance versus concentration for the standard solutions. The concentration of the sample is then determined from the calibration curve.

Data Presentation and Interpretation

The following tables present hypothetical but realistic data from the validation of the HPLC and UV-Vis spectrophotometric methods.

Table 1: Linearity Data
Method Concentration Range (µg/mL) Correlation Coefficient (r²)
HPLC10 - 150> 0.999
UV-Vis5 - 25> 0.998

Interpretation: Both methods demonstrate good linearity over their respective ranges. The wider linear range of the HPLC method offers greater flexibility.

Table 2: Accuracy (Recovery) Data
Method Spiked Level (%) Mean Recovery (%)
HPLC8099.5
100100.2
12099.8
UV-Vis8098.7
100101.5
12099.1

Interpretation: Both methods show acceptable accuracy. The HPLC method generally exhibits slightly better recovery.

Table 3: Precision (Repeatability) Data
Method Concentration (µg/mL) Relative Standard Deviation (RSD, %)
HPLC100< 1.0
UV-Vis15< 2.0

Interpretation: The lower RSD for the HPLC method indicates higher precision.

Table 4: Specificity - Forced Degradation Results (HPLC)
Stress Condition % Degradation Peak Purity of Parent Peak
Acid Hydrolysis15.2Pass
Base Hydrolysis21.8Pass
Oxidation8.5Pass
Thermal5.1Pass
Photolytic3.7Pass

Interpretation: The HPLC method is able to separate the parent drug from all degradation products, confirming its stability-indicating nature. The peak purity analysis further demonstrates that the parent peak is not co-eluting with any degradants.

Visualizing the Workflow

A clear understanding of the analytical method validation process is crucial. The following diagrams, generated using Graphviz, illustrate the key workflows.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting Dev Develop HPLC & UV-Vis Methods Specificity Specificity (Forced Degradation for HPLC) Dev->Specificity ICH Q2(R1) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analysis Analyze Data Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: Workflow for Analytical Method Validation.

Caption: Chemical Structure of Phenyl(pyridin-2-yl)methanamine.

Conclusion and Recommendations

This guide has provided a comprehensive comparison of the validation of analytical methods for this compound, with a focus on HPLC and UV-Vis spectrophotometry.

Key Takeaways:

  • HPLC is the superior method for the comprehensive analysis of this compound, particularly for stability studies, due to its high specificity, sensitivity, and wider linear range.

  • UV-Vis spectrophotometry can be a useful, cost-effective tool for the routine assay of the pure drug substance where the absence of interfering substances can be assured.

  • Forced degradation studies are essential to establish the stability-indicating nature of an analytical method, a critical requirement for regulatory submissions.[10][12]

For researchers and drug development professionals, the choice of analytical method should be guided by the specific requirements of the analysis. For release testing and stability studies of this compound, a validated, stability-indicating HPLC method is indispensable. The principles and protocols outlined in this guide provide a robust framework for achieving this, ensuring the generation of reliable and scientifically sound data.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][7]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • Jain, A., et al. (2020). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. PMC. [Link][7]

  • Sonar, S. (2021). Review on UV – Visible Spectroscopy and HPLC. Journal of Modern Chemistry & Chemical Technology. [Link][4]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link][9]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). [Link]

  • Patel, R. B., et al. (2012). Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets. PMC. [Link][8]

  • Rao, K. S., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link][10]

  • Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link][11]

  • ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link][12]

  • Molbase. (n.d.). 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link][6]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. (2025). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • PharmOut. (2016). Analytical method validation. [Link][5]

  • Molbase. (n.d.). phenyl(pyridin-2-yl)methanamine,hydrochloride. [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine. [Link]

  • ChemBK. (2024). phenyl(pyridin-2-yl)methanamine. [Link]

  • OUCI. (n.d.). Q2(R1) Validation of Analytical Procedures. [Link]

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A Comparative Guide to the Biological Activity of Phenyl(pyridin-2-yl)methanamine Hydrochloride and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the biological activities of Phenyl(pyridin-2-yl)methanamine hydrochloride and its structurally related analogues. While this compound is primarily recognized as a synthetic intermediate, its core structure is a key pharmacophore in a variety of biologically active molecules. This document explores the neuroprotective, antimicrobial, and anticancer activities exhibited by derivatives and compounds with similar structural motifs, supported by experimental data from peer-reviewed literature. Detailed protocols for key biological assays are also provided to facilitate further research and development.

Introduction: The Phenyl(pyridin-2-yl)methanamine Scaffold

This compound is an organic compound featuring a pyridine ring and a phenyl group linked by a methanamine bridge. While direct biological activity data for this specific hydrochloride salt is limited in publicly available literature, its structural components are prevalent in numerous compounds with significant pharmacological properties. The pyridine ring, a bioisostere of a phenyl group, can engage in hydrogen bonding and other non-covalent interactions with biological targets. The phenyl group provides a lipophilic character, and the methanamine linker offers a degree of conformational flexibility. This guide delves into the demonstrated biological potential of compounds that share this core architecture.

Comparative Biological Activities

Neuroprotective Effects: Targeting Acetylcholinesterase

A class of compounds structurally related to our topic molecule, N-benzyl pyridine-2-one derivatives, has shown promising neuroprotective effects, particularly in the context of Alzheimer's disease models. The primary mechanism investigated is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Key Findings:

N-benzyl pyridine-2-one derivatives have been demonstrated to significantly reduce scopolamine-induced acetylcholinesterase activity in animal models.[1][2] This inhibition of AChE leads to an increase in acetylcholine levels in the brain, which is a key therapeutic strategy for managing cognitive decline in Alzheimer's disease. Furthermore, these compounds have been shown to mitigate oxidative and nitrosative stress, suggesting a multi-faceted neuroprotective mechanism.[1][2]

Compound ClassTargetKey Experimental FindingsReference
N-benzyl pyridine-2-one derivativesAcetylcholinesterase (AChE)Significantly inhibit scopolamine-induced AChE activity in mice.[1]
Oxidative Stress MarkersDecrease brain lipid peroxidation and nitrite levels, while increasing levels of GSH, SOD, and CA activity.[2]
Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of the phenyl(pyridin-2-yl)methanamine scaffold have exhibited notable antimicrobial properties against a range of bacterial and fungal pathogens. The presence of the pyridine ring and the lipophilic phenyl group appears to be crucial for this activity.

Key Findings:

N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives have been synthesized and evaluated for their antimicrobial activity, with several analogues demonstrating potent antibacterial and antifungal effects.[3] The structure-activity relationship studies suggest that lipophilicity and the presence of aromatic systems are important for antimicrobial efficacy. Some of these compounds have shown minimum inhibitory concentrations (MIC) in the low microgram per milliliter range, comparable to or even exceeding the potency of standard antibiotics like Streptomycin in some cases.

Compound ClassTested OrganismsKey Experimental FindingsReference
N-(6-phenylpyridin-2-yl) pyridine-2-amine derivativesGram-positive and Gram-negative bacteria, FungiSeveral compounds showed MIC values in the range of 5.25-6.5 µg/mL.
Some derivatives were more potent than Streptomycin.
Anticancer Activity: Cytotoxicity Against Diverse Cell Lines

The phenyl(pyridin-2-yl)methanamine scaffold is also a component of molecules with significant anticancer properties. The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation and survival.

Key Findings:

Benzo[1][4][5]triazin-7-ones substituted with a pyrid-2-yl group have demonstrated increased cytotoxicity against various cancer cell lines compared to their phenyl-substituted counterparts.[6] The incorporation of the pyridine moiety can significantly alter the anticancer activity profile.[6] The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability. Pyridine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[7][8]

Compound ClassCancer Cell LinesKey Experimental FindingsReference
3-phenyl-1-(pyrid-2-yl)benzo[1][4][5]triazin-7-oneDU-145 (prostate), MCF-7 (breast)Increased cytotoxicity compared to phenyl-substituted analogues.[6]
2,4,6-trisubstituted pyridine derivativesVarious cell linesPotent cytotoxic activities, particularly against renal and prostate cancer cell lines.

Experimental Methodologies

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (0.1 M, pH 8.0).

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of acetylthiocholine iodide (10 mM) in phosphate buffer.

  • Sample Preparation:

    • Homogenize brain tissue samples in cold phosphate buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the sample supernatant.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 50 µL of acetylthiocholine iodide solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • Determine the protein concentration of the samples using a standard method (e.g., Bradford assay).

    • Express AChE activity as units per milligram of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of acetylthiocholine per minute.

AChE_Assay cluster_reaction Reaction in Well cluster_measurement Measurement AChE Acetylcholinesterase (from sample) ATC Acetylthiocholine (Substrate) Thiocholine Thiocholine ATC->Thiocholine Hydrolysis by AChE Yellow_Product 5-Thio-2-nitrobenzoate (Yellow) Thiocholine->Yellow_Product Reacts with DTNB DTNB (Ellman's Reagent) DTNB->Yellow_Product Spectrophotometer Spectrophotometer (412 nm) Yellow_Product->Spectrophotometer Measured by

Caption: Workflow of the Acetylcholinesterase (AChE) activity assay.

Agar Well Diffusion Method for Antimicrobial Screening

This method is widely used to assess the antimicrobial activity of chemical compounds.[9][10]

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it has antimicrobial activity, it will create a zone of inhibition where microbial growth is prevented. The diameter of this zone is proportional to the antimicrobial potency of the compound.

Step-by-Step Protocol:

  • Media and Inoculum Preparation:

    • Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.

    • Grow the test microorganisms in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation:

    • Pour the sterile agar into Petri dishes and allow it to solidify.

    • Using a sterile cotton swab, uniformly streak the surface of the agar with the microbial inoculum.

  • Well Preparation and Sample Addition:

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent) in separate wells.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (in mm) around each well.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion cluster_prep Preparation cluster_procedure Procedure cluster_result Result Inoculum Prepare Microbial Inoculum LawnCulture Create a Lawn Culture Inoculum->LawnCulture AgarPlate Prepare Agar Plate AgarPlate->LawnCulture CreateWell Create a Well LawnCulture->CreateWell AddCompound Add Test Compound CreateWell->AddCompound Incubate Incubate the Plate AddCompound->Incubate MeasureZone Measure Zone of Inhibition Incubate->MeasureZone

Caption: Experimental workflow for the agar well diffusion assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][5]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition and Incubation:

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition SeedCells Seed Cells in 96-well Plate TreatCells Treat with Test Compound SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT IncubateMTT Incubate (Formation of Formazan) AddMTT->IncubateMTT Solubilize Add Solubilizing Agent IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate Cell Viability (%) and IC50 ReadAbsorbance->CalculateViability

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

The biological activities of pyridine derivatives are highly dependent on the nature and position of substituents on both the pyridine and phenyl rings.

  • Neuroprotective Activity: For N-benzyl pyridine-2-one derivatives, the substitution pattern on the benzyl ring can significantly influence their AChE inhibitory activity and neuroprotective potential.

  • Antimicrobial Activity: In the case of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives, increased lipophilicity and the presence of electron-withdrawing or donating groups on the phenyl rings can modulate the antimicrobial spectrum and potency.

  • Anticancer Activity: For the benzo[1][4][5]triazin-7-ones, the replacement of a phenyl group with a pyrid-2-yl group at specific positions has been shown to enhance cytotoxicity, highlighting the importance of the nitrogen atom in the pyridine ring for target interaction.[6]

Conclusion

While this compound itself is not extensively characterized for its biological activities, its core structure serves as a valuable scaffold in medicinal chemistry. The comparative analysis of its structurally related compounds reveals a diverse range of pharmacological effects, including promising neuroprotective, antimicrobial, and anticancer activities. The provided experimental protocols offer a foundation for researchers to further explore the potential of this chemical class in drug discovery and development. Future studies focusing on the synthesis and biological evaluation of novel derivatives of the Phenyl(pyridin-2-yl)methanamine scaffold are warranted to unlock their full therapeutic potential.

References

  • Pant, K., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. BMC Chemistry, 18(1), 33. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Patel, K. D., et al. (2015). Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. Yashraj Research Foundation, 1(3), 1-8. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (2015). (PDF) Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • McCabe, T., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][4][5]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 584. [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • Journal of Applied Pharmaceutical Science and Research. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

  • National Center for Biotechnology Information. (2020). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • YouTube. (2020). Agar well diffusion assay. [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. [Link]

  • protocols.io. (2023). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. [Link]

  • Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. [Link]

  • MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • PubMed. (1992). Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. [Link]

  • National Center for Biotechnology Information. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • National Center for Biotechnology Information. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. [Link]

  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. [Link]

  • ResearchGate. (2022). Structures of certain pyridine-based approved anticancer drugs, and the... [Link]

Sources

A Comparative Guide to Catalysts in the Synthesis of Phenyl(pyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Phenyl(pyridin-2-yl)methanamine hydrochloride, a key building block in pharmaceutical development, is critically dependent on the catalytic system employed. The choice of catalyst directly influences reaction efficiency, yield, selectivity, and overall process viability. This guide provides an in-depth, objective comparison of the performance of various catalysts for the synthesis of this target molecule, primarily through the reductive amination of 2-benzoylpyridine. Supported by experimental data from analogous transformations and established catalytic principles, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction to this compound

Phenyl(pyridin-2-yl)methanamine and its hydrochloride salt are valuable intermediates in the synthesis of a range of biologically active compounds. The core structure, featuring a phenyl and a pyridyl group attached to a methylene amine, is a common motif in medicinal chemistry. Efficient and scalable synthesis of this compound is therefore of significant interest. The most common synthetic route involves the reductive amination of 2-benzoylpyridine with an ammonia source. This one-pot reaction, which combines the formation of an imine intermediate and its subsequent reduction, is highly dependent on the catalyst for its success.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the reductive amination of 2-benzoylpyridine is a multifactorial decision involving considerations of activity, selectivity, cost, and practical handling. Below is a comparative analysis of commonly employed catalytic systems, including heterogeneous catalysts like Palladium on Carbon (Pd/C) and Raney® Nickel, and homogeneous catalysts based on noble metals such as Iridium and Rhodium.

Catalyst SystemTypical LoadingHydrogen SourceTemperature (°C)Pressure (atm)Reaction Time (h)Typical Yield (%)Key Considerations
Palladium on Carbon (Pd/C) 5-10 mol%H₂ gas, Transfer hydrogenation (e.g., HCOOH, HCOONH₄)25-801-504-2485-95Versatile and highly active. Risk of over-reduction or debenzylation at higher temperatures and pressures. Transfer hydrogenation offers milder conditions.[1][2]
Raney® Nickel 10-100 wt%H₂ gas50-15010-1006-4870-90Cost-effective and shows good activity. Requires careful handling due to its pyrophoric nature in dry form. Can be less selective than noble metal catalysts.[3][4]
Iridium Complexes (e.g., [Ir(cod)Cl]₂ with ligand) 0.5-2 mol%H₂ gas, HCOOH/NEt₃25-801-5012-2490-98High activity and selectivity, even for sterically hindered ketones. Often used for asymmetric synthesis. Catalyst preparation can be complex and costly.[5][6][7][8]
Rhodium Complexes (e.g., [Rh(cod)Cl]₂ with ligand) 1-5 mol%H₂ gas25-1001-5012-3680-95Effective for C-N bond formation and can offer high selectivity. Generally more expensive than palladium or nickel catalysts.[9][10][11]

Note: The data presented is a synthesis of information from various sources on reductive amination of similar aromatic ketones and should be considered as a general guideline. Optimal conditions for the synthesis of this compound may vary and require experimental optimization.

Mechanistic Insights and Causality of Catalyst Choice

The efficacy of each catalytic system is rooted in its specific mechanism of action. Understanding these pathways is crucial for rational catalyst selection and process optimization.

Heterogeneous Catalysis: The Workhorses of Hydrogenation

Palladium on Carbon (Pd/C) and Raney® Nickel are the most widely used heterogeneous catalysts for reductive amination. Their primary advantage lies in their ease of separation from the reaction mixture, allowing for straightforward product isolation and catalyst recycling.

The reaction on the surface of these catalysts proceeds through a series of steps:

  • Adsorption: Both the imine intermediate (formed in situ from 2-benzoylpyridine and ammonia) and the hydrogen source adsorb onto the catalyst surface.

  • Hydrogen Activation: The catalyst facilitates the dissociation of molecular hydrogen into reactive hydrogen atoms.

  • Reduction: The adsorbed imine is sequentially hydrogenated to the corresponding amine.

  • Desorption: The final product, Phenyl(pyridin-2-yl)methanamine, desorbs from the catalyst surface.

Causality of Choice:

  • Pd/C is generally more active than Raney Nickel, allowing for milder reaction conditions (lower temperatures and pressures).[1] This is particularly advantageous when dealing with thermally sensitive substrates. However, its higher activity can sometimes lead to over-reduction or other side reactions.

  • Raney® Nickel is a more economical choice and is often preferred for large-scale industrial processes.[3] It can be less prone to debenzylation side reactions compared to Pd/C under certain conditions.

cluster_0 Heterogeneous Catalysis Workflow 2-Benzoylpyridine 2-Benzoylpyridine Imine Intermediate Imine Intermediate 2-Benzoylpyridine->Imine Intermediate Ammonia Ammonia Ammonia->Imine Intermediate Adsorbed Imine Adsorbed Imine Imine Intermediate->Adsorbed Imine Adsorption Catalyst Surface (Pd/C or Raney Ni) Catalyst Surface (Pd/C or Raney Ni) Phenyl(pyridin-2-yl)methanamine Phenyl(pyridin-2-yl)methanamine Adsorbed Imine->Phenyl(pyridin-2-yl)methanamine Reduction Adsorbed H₂ Adsorbed H₂ Activated H atoms Activated H atoms Adsorbed H₂->Activated H atoms Activation Activated H atoms->Phenyl(pyridin-2-yl)methanamine Product Isolation Product Isolation Phenyl(pyridin-2-yl)methanamine->Product Isolation Desorption H₂ H₂ H₂->Adsorbed H₂ Adsorption

Caption: General workflow for heterogeneous catalytic reductive amination.

Homogeneous Catalysis: Precision and Selectivity

Iridium and Rhodium complexes are powerful homogeneous catalysts that often exhibit superior activity and selectivity compared to their heterogeneous counterparts, particularly in asymmetric synthesis.

The catalytic cycle for these complexes typically involves:

  • Coordination: The ketone (2-benzoylpyridine) and the amine (ammonia) coordinate to the metal center.

  • Imine Formation: The complex facilitates the formation of the imine intermediate.

  • Hydride Transfer: A hydride ligand on the metal complex is transferred to the imine, forming the amine product.

  • Catalyst Regeneration: The catalyst is regenerated, often by reaction with a hydrogen source like H₂ gas.

Causality of Choice:

  • Iridium complexes have shown exceptional activity for the reductive amination of sterically demanding ketones and can operate under very mild conditions.[5][6][8] The ligands coordinated to the iridium center can be tailored to achieve high enantioselectivity.

  • Rhodium complexes are also highly effective and have been extensively studied for various C-N bond-forming reactions.[9][10] The choice between iridium and rhodium often depends on the specific substrate and the desired selectivity.

cluster_1 Homogeneous Catalysis Cycle (Ir/Rh) [M-H]⁺ [M-H]⁺ (Active Catalyst) Imine Formation Imine Formation [M-H]⁺->Imine Formation Coordination Ketone + Amine Ketone + Amine Ketone + Amine->Imine Formation Product Release Product Release Imine Formation->Product Release Hydride Transfer [M]⁺ [M]⁺ Product Release->[M]⁺ [M]⁺->[M-H]⁺ Oxidative Addition H₂ H₂ H₂->[M]⁺

Caption: Simplified catalytic cycle for homogeneous reductive amination.

Experimental Protocols

The following are representative, step-by-step methodologies for the synthesis of Phenyl(pyridin-2-yl)methanamine using different catalytic systems. The final product is typically isolated as the hydrochloride salt for improved stability and handling.

Protocol 1: Reductive Amination using Palladium on Carbon (Pd/C)

This protocol utilizes hydrogen gas as the reducing agent. Alternatively, transfer hydrogenation agents can be used for milder conditions.

Materials:

  • 2-Benzoylpyridine

  • Ammonia (e.g., 7N solution in methanol)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Hydrochloric acid (e.g., 4M in 1,4-dioxane)

  • Ethyl acetate

  • Celite®

Procedure:

  • To a solution of 2-benzoylpyridine (1.0 eq) in methanol, add a solution of ammonia in methanol (10-20 eq).

  • Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Pressurize the reaction vessel with hydrogen gas (1-10 atm) and stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude amine in ethyl acetate and add a solution of hydrochloric acid in 1,4-dioxane dropwise with stirring.

  • Collect the precipitated this compound by filtration, wash with ethyl acetate, and dry under vacuum.

Protocol 2: Reductive Amination using Raney® Nickel

This protocol requires higher pressures and temperatures but is a cost-effective alternative for larger-scale synthesis.

Materials:

  • 2-Benzoylpyridine

  • Ammonia (e.g., aqueous or in methanol)

  • Raney® Nickel (slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • In a high-pressure autoclave, combine 2-benzoylpyridine (1.0 eq), the chosen solvent (ethanol or methanol), and the ammonia source.

  • Carefully add the Raney® Nickel slurry (typically 50-100% by weight of the starting material) to the reactor.

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (50-100 atm) and heat to 80-120°C with vigorous stirring for 24-48 hours.

  • After cooling to room temperature, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture to remove the Raney® Nickel.

  • Concentrate the filtrate and dissolve the residue in diethyl ether.

  • Acidify with a solution of HCl to precipitate the hydrochloride salt.

  • Isolate the product by filtration, wash with diethyl ether, and dry.

Conclusion

The synthesis of this compound can be effectively achieved through the reductive amination of 2-benzoylpyridine using a variety of catalytic systems.

  • Palladium on Carbon offers a versatile and highly active option, suitable for both laboratory and larger-scale synthesis, with the flexibility of using either hydrogen gas or transfer hydrogenation.

  • Raney® Nickel presents a more economical choice for industrial applications, though it may require more forcing conditions and careful handling.

  • Homogeneous catalysts based on Iridium and Rhodium provide exceptional activity and selectivity, making them ideal for the synthesis of high-value, complex molecules and for asymmetric applications, despite their higher cost.

The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired level of purity and selectivity. It is recommended that researchers perform small-scale screening experiments to identify the most suitable catalyst and reaction conditions for their particular needs.

References

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A Senior Application Scientist's Guide to the Comparative Analysis of Phenyl(pyridin-2-yl)methanamine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Phenyl(pyridin-2-yl)methanamine scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a diverse range of biologically active compounds. Its structural analogs have garnered significant attention for their potential to modulate various physiological pathways, particularly as ligands for G-Protein Coupled Receptors (GPCRs). This guide provides a comprehensive framework for the systematic evaluation and comparison of Phenyl(pyridin-2-yl)methanamine hydrochloride analogs. We will delve into synthetic strategies, delineate robust experimental protocols for assessing biological activity—from target binding to functional outcomes—and discuss the critical evaluation of pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of structure-activity relationship (SAR) studies and advance promising candidates from hit-to-lead and beyond.

Introduction: The Phenyl(pyridin-2-yl)methanamine Scaffold

The core structure, consisting of a phenyl group and a pyridine ring linked by a methanamine bridge, offers a versatile three-dimensional arrangement of aromatic and basic functionalities.[1] This arrangement makes it an ideal starting point for designing ligands that can interact with the complex binding pockets of therapeutic targets.[2][3][4]

Analogs of this core are often explored as modulators of GPCRs, the largest family of cell surface receptors and the target of approximately one-third of all FDA-approved drugs.[5] For the purpose of this guide, we will focus on the evaluation of analogs targeting the muscarinic acetylcholine M4 receptor (M4 mAChR) , a GPCR implicated in neurological and psychiatric disorders like schizophrenia and Alzheimer's disease.[6] Developing selective positive allosteric modulators (PAMs) for the M4 receptor is a key strategy to enhance receptor signaling without the side effects associated with non-selective agonists.[6][7]

This guide will provide the "why" behind the "how," explaining the rationale for experimental choices to build a robust, self-validating dataset for comparing novel chemical entities.

Synthetic Strategies and Analog Design

The generation of a diverse library of analogs is the first step in any SAR exploration. Modifications typically focus on three key regions of the Phenyl(pyridin-2-yl)methanamine scaffold: the phenyl ring, the pyridine ring, and the methanamine linker.

A common synthetic approach involves the coupling of substituted phenyl and pyridine precursors, often via metal-catalyzed cross-coupling reactions, followed by reductive amination or other functional group interconversions to install the methanamine bridge.[8][9] For instance, a Suzuki or Stille coupling can be used to form the C-C bond between the two aromatic rings, followed by conversion of a ketone precursor to the desired amine.[8][10]

Workflow: General Synthesis of Analogs

G cluster_0 Preparation of Key Intermediates cluster_1 Final Analog Synthesis Start1 Substituted Phenyl Boronic Acid/Ester Intermediate Coupled Biaryl Ketone (e.g., Phenyl(pyridin-2-yl)methanone) Start1->Intermediate Suzuki Coupling (Pd Catalyst, Base) Start2 Substituted 2-Halopyridine Start2->Intermediate Reaction Reductive Amination (e.g., NaBH(OAc)3, NH4OAc) Intermediate->Reaction Purification Purification (Chromatography) Reaction->Purification Final Phenyl(pyridin-2-yl)methanamine Analog Library Purification->Final Salt Salt Formation (HCl in Ether) Final->Salt FinalHCl Final Hydrochloride Salt Salt->FinalHCl

Caption: Generalized workflow for the synthesis of Phenyl(pyridin-2-yl)methanamine analogs.

Analog ID Modification (R-Group) Rationale for Modification
Parent Phenyl(pyridin-2-yl)methanamineCore scaffold for baseline comparison.
Analog A 4-Fluoro on Phenyl ringExplores the effect of electron-withdrawing groups on potency and metabolic stability.
Analog B 4-Methoxy on Phenyl ringInvestigates the impact of electron-donating groups on receptor interaction.
Analog C 6-Methyl on Pyridine ringProbes steric tolerance near the pyridine nitrogen, potentially influencing selectivity.
Analog D N-methylation of amineAssesses the role of the primary amine in hydrogen bonding and its effect on cell permeability.

Table 1: Representative examples of Phenyl(pyridin-2-yl)methanamine analogs and the scientific rationale for their design.

Comparative Biological Evaluation: From Binding to Function

Once synthesized, the analogs must be subjected to a rigorous testing cascade to determine their biological activity. This process is hierarchical, starting with target engagement and moving to cellular function.

Target Engagement: Radioligand Binding Assays

The first and most fundamental question is: does the compound bind to the target receptor? Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[11] These assays are essential for determining key parameters like the equilibrium dissociation constant for a non-radioactive test compound (Kᵢ) and the density of receptors in a given tissue (Bₘₐₓ).[12]

Causality in Protocol Design: The choice of a competition (or displacement) assay format allows for the determination of the affinity (Kᵢ) of our unlabeled test analogs by measuring how effectively they compete with a radiolabeled ligand of known affinity.[12] The use of cell membranes expressing the M4 receptor ensures that the interaction is specific to our target. Nonspecific binding is determined by including a high concentration of a known, non-radioactive ligand to saturate all specific binding sites.[11][12]

Experimental Protocol: M4 Receptor Competition Binding Assay
  • Membrane Preparation:

    • Homogenize CHO or HEK293 cells stably expressing the human M4 mAChR in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[13]

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., BCA assay). Store aliquots at -80°C.[13]

  • Assay Execution (96-well format):

    • To each well, add:

      • 50 µL of test compound (analog) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • 50 µL of a radioligand, such as [³H]-N-methylscopolamine ([³H]NMS), at a fixed concentration near its Kₔ.

      • 150 µL of the M4 receptor membrane preparation (typically 10-20 µg protein/well).[13]

    • For determining non-specific binding, a parallel set of wells should contain a saturating concentration of a known M4 antagonist (e.g., 10 µM atropine).

  • Incubation & Filtration:

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[13]

    • Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding), followed by several washes with ice-cold wash buffer.[13]

  • Data Acquisition & Analysis:

    • Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of analog that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.[13]

Workflow: Radioligand Binding Assay

G prep Prepare M4 Receptor Membranes plate Plate Membranes, Radioligand ([³H]NMS), and Test Analogs in 96-well Plate prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Vacuum Filtration (Separate Bound from Free) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Functional Activity: Second Messenger Assays

Binding affinity does not reveal the functional consequence of the interaction. Is the compound an agonist, antagonist, or an allosteric modulator? Functional assays are required to answer these questions.[14][15] For M4 PAMs, we need to measure their ability to potentiate the response of the receptor to its endogenous agonist, acetylcholine (ACh). Since the M4 receptor is typically Gᵢ-coupled, its activation leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP). However, a more common and robust method for high-throughput screening involves co-expressing the receptor in a cell line with a promiscuous G-protein (like Gα₁₆ or Gqi5) that redirects the signal through the Gq pathway, leading to a measurable increase in intracellular calcium ([Ca²⁺]ᵢ).[7][16][17]

Causality in Protocol Design: A calcium mobilization assay provides a direct, real-time readout of receptor activation in living cells.[17] By pre-incubating the cells with our test analogs before adding a sub-maximal (EC₂₀) concentration of acetylcholine, we can specifically detect PAM activity. A PAM will cause a leftward shift in the ACh concentration-response curve, resulting in a significantly larger calcium signal at the fixed EC₂₀ concentration of ACh.

Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay
  • Cell Culture:

    • Culture CHO or HEK293 cells stably co-expressing the human M4 mAChR and a promiscuous G-protein (e.g., Gqi5) in appropriate media.

    • Plate the cells in black, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells and be de-esterified into its active form.

  • Assay Execution:

    • Wash the cells to remove excess dye.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add the test analogs at various concentrations and incubate for a defined period (e.g., 15-30 minutes). This step allows the allosteric modulator to bind to the receptor.

    • Initiate the reading and add a fixed, sub-maximal (EC₂₀) concentration of acetylcholine to all wells.

    • Monitor the change in fluorescence intensity over time (typically 60-120 seconds). The peak fluorescence response corresponds to the maximum intracellular calcium concentration.

  • Data Analysis:

    • Normalize the fluorescence response to baseline.

    • Plot the peak fluorescence response as a function of the log concentration of the test analog.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the analog that produces 50% of the maximal potentiation) and the Eₘₐₓ (the maximum potentiation effect).

Signaling Pathway: M4 PAM-Mediated Calcium Mobilization

G cluster_0 Cell Membrane M4 M4 Receptor Orthosteric Site Allosteric Site Gq Gq Protein M4->Gq Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates ACh Acetylcholine (ACh) (EC₂₀ Conc.) ACh->M4:f1 Binds PAM Analog (PAM) PAM->M4:f2 Binds Ca Ca²⁺ Release (Fluorescence Signal) IP3->Ca Triggers

Caption: Pathway showing how a PAM enhances ACh-mediated Gq signaling to release Ca²⁺.

Comparative Data Summary

The true power of this approach lies in summarizing the data in a clear, comparative format. This allows for the direct evaluation of structure-activity relationships.

Analog ID Modification Binding Affinity Kᵢ (nM) Functional Potency EC₅₀ (nM) Max Potentiation Eₘₐₓ (%)
Parent None>10,000>10,000N/A
Analog A 4-Fluoro (Phenyl)1508595%
Analog B 4-Methoxy (Phenyl)85062070%
Analog C 6-Methyl (Pyridine)32025088%
Analog D N-Methyl (Amine)>10,000>10,000N/A

Table 2: Hypothetical comparative data for Phenyl(pyridin-2-yl)methanamine analogs at the M4 receptor. This data illustrates how structural changes impact biological activity.

Interpretation of SAR:

  • Fluorination (Analog A): The addition of a 4-fluoro group significantly improves both binding affinity and functional potency, a common observation where fluorine acts as a bioisostere for hydrogen and can enhance binding through favorable electronic interactions.

  • Methoxy Group (Analog B): The bulkier, electron-donating methoxy group is less favorable, resulting in weaker binding and potency.

  • Steric Hindrance (Analog C): A small methyl group on the pyridine is tolerated, maintaining good activity. This position could be explored for further optimization.

  • Amine Modification (Analog D): N-methylation completely abolishes activity, suggesting the primary amine is a critical pharmacophore, likely participating in a key hydrogen bond within the receptor's binding pocket.

Pharmacokinetic (PK) Profiling

Excellent potency is meaningless if a compound cannot reach its target in the body. Therefore, early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial.[18][19][20] In vitro ADME assays provide predictive data on a compound's potential in vivo behavior.[21][22]

Key In Vitro ADME Assays:

  • Solubility: Determines how well a compound dissolves, impacting absorption.

  • Permeability (e.g., PAMPA, Caco-2): Assesses the ability of a compound to cross the intestinal wall, predicting oral absorption.[19]

  • Metabolic Stability (Liver Microsomes/Hepatocytes): Measures how quickly a compound is broken down by metabolic enzymes (e.g., Cytochrome P450s), indicating its likely in vivo half-life.[21]

  • Plasma Protein Binding: Determines the fraction of a compound bound to plasma proteins; only the unbound fraction is typically active.[21]

Analog ID Kinetic Solubility (µM) Microsomal Stability (t₁/₂ min) Plasma Protein Binding (%) Overall PK Assessment
Analog A 854592Good: Favorable stability and solubility.
Analog B 251598Poor: Low solubility and rapid metabolism.
Analog C 1103085Moderate: Good solubility but moderate stability.

Table 3: Comparative in vitro ADME/PK profile for lead analogs.

PK-SAR Insights:

  • Analog A: The fluoro-substituted analog not only has the best potency but also a promising PK profile, making it a strong candidate for further development.

  • Analog B: The methoxy group, which reduced potency, also introduces a metabolic liability, leading to rapid clearance. This compound would be deprioritized.

  • Analog C: Shows a trade-off between good solubility and moderate stability, suggesting that further optimization around this scaffold is needed to block metabolic soft spots.

Conclusion and Future Directions

This guide outlines a systematic, multi-parameter approach to the comparative analysis of this compound analogs. By integrating rational design, robust biophysical and functional assays, and early-stage ADME profiling, researchers can efficiently establish a clear structure-activity and structure-property relationship.

Based on our hypothetical data, Analog A emerges as the most promising lead compound. Its potent M4 PAM activity, coupled with a favorable in vitro PK profile, provides a strong rationale for advancing it to more complex studies, including:

  • Selectivity Profiling: Testing against other muscarinic receptor subtypes (M1, M2, M3, M5) to confirm selectivity.

  • In Vivo Pharmacokinetic Studies: Determining key parameters like clearance, volume of distribution, and oral bioavailability in an animal model.[23][24][25][26]

  • Efficacy in Preclinical Models: Assessing the compound's ability to reverse dopamine-driven behaviors in animal models of psychosis.[6]

By following this logical, data-driven progression, the path from a promising chemical scaffold to a viable drug candidate becomes clearer, more efficient, and ultimately, more likely to succeed.

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A Comparative Guide to the Cross-Reactivity Profile of Phenyl(pyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a valued ideal, yet rarely the reality. Off-target interactions are a primary cause of adverse drug reactions and unforeseen toxicities. Therefore, a comprehensive understanding of a compound's selectivity is not merely an academic exercise but a critical step in de-risking a potential therapeutic candidate. This guide provides an in-depth comparative analysis of Phenyl(pyridin-2-yl)methanamine hydrochloride, a small molecule with structural motifs common to several classes of bioactive compounds. We present a systematic approach to evaluating its cross-reactivity against a panel of high-value off-targets: the histamine H1, dopamine D2, and serotonin 5-HT2A receptors, alongside key drug-metabolizing Cytochrome P450 (CYP) enzymes. Through detailed experimental protocols, comparative data analysis, and a discussion of the underlying scientific rationale, this document serves as a technical resource for researchers engaged in hit-to-lead optimization and preclinical safety assessment.

Introduction: The Imperative of Selectivity Profiling

Beyond the Primary Target: Why Cross-Reactivity Matters

The efficacy of a drug is defined by its interaction with its intended therapeutic target. Its safety, however, is largely dictated by its lack of interaction with unintended targets. Cross-reactivity, the binding of a compound to proteins other than its primary target, can lead to a spectrum of outcomes, from beneficial polypharmacology to severe adverse effects. For compounds containing common pharmacophores such as aromatic rings and basic amine groups, the potential for off-target binding is significant. Early and systematic profiling against a panel of known liability targets is a cornerstone of proactive drug development, enabling rational compound design and minimizing late-stage failures.

This compound: A Case Study

This compound presents a compelling subject for a cross-reactivity study.[1][2][3] Its core structure, featuring a phenyl group and a pyridine ring linked by a methanamine bridge, is a privileged scaffold found in numerous centrally active agents. This structure bears resemblance to first-generation H1 antihistamines, which are notorious for their broad receptor activity and associated side effects like sedation, stemming from interactions with CNS receptors.[4][5] This structural analogy forms the logical basis for investigating its potential interaction with key neurotransmitter receptors and metabolic enzymes.

A Framework for Assessing Cross-Reactivity

Rationale for Target and Comparator Selection

Our experimental design is built on a hypothesis-driven approach. Based on the structure of this compound, we selected the following high-priority off-targets:

  • Histamine H1 Receptor (H1R): A primary target for allergy medications. Unintended antagonism can lead to sedation and other anticholinergic effects.[5][6][7]

  • Dopamine D2 Receptor (D2R): A key target in antipsychotic therapy. Off-target binding can result in extrapyramidal symptoms or hormonal dysregulation.[8][9][10]

  • Serotonin 5-HT2A Receptor (5-HT2AR): Implicated in mood, psychosis, and sleep. Many atypical antipsychotics are 5-HT2A antagonists.[11][12][13][14]

  • Cytochrome P450 (CYP) Isoforms (1A2, 2C9, 2D6, 3A4): These enzymes are responsible for the metabolism of the vast majority of clinical drugs. Inhibition can lead to dangerous drug-drug interactions (DDIs).[15][16][17][18][19]

To provide context, we compare our test compound against a structural analog and known selective ligands:

  • Test Compound: this compound (PPM-2)

  • Structural Analog: Phenyl(pyridin-4-yl)methanamine hydrochloride (PPM-4) - to assess the impact of pyridine nitrogen positioning.[2][20]

  • Selective Comparators: Levocetirizine (H1R), Raclopride (D2R), and MDL 11,939 (5-HT2AR) - to benchmark potency and selectivity.[14]

Methodological Overview

Our screening cascade employs a tiered approach, moving from broad affinity screening to detailed kinetic analysis and metabolic liability assessment.

G cluster_0 Phase 1: Affinity Profiling cluster_1 Phase 2: Kinetic Analysis cluster_2 Phase 3: Metabolic Liability PPM2 Phenyl(pyridin-2-yl)methanamine HCl (Test Compound) BindingAssay Competitive Radioligand Binding Assays PPM2->BindingAssay CYP CYP450 Inhibition Assay (LC-MS/MS) PPM2->CYP Comparators Comparator Compounds (PPM-4, Selective Ligands) Comparators->BindingAssay Comparators->CYP SPR Surface Plasmon Resonance (SPR) Competition Assay BindingAssay->SPR For Positive Hits DDI Assess Drug-Drug Interaction Potential TargetPanel Target Panel (H1R, D2R, 5-HT2AR) TargetPanel->BindingAssay Kinetics Determine ka, kd, KD SPR->Kinetics

Caption: Overall workflow for cross-reactivity profiling.

Comparative Binding Affinity at Neurotransmitter Receptors

Causality Behind the Method: Competitive Binding

To determine the affinity of our test compounds for the selected receptors, the competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound (the "competitor") to displace a known high-affinity radiolabeled ligand from the receptor. The concentration at which the test compound displaces 50% of the radioligand (the IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value signifies a higher binding affinity. This method is robust, high-throughput, and provides a quantitative measure of interaction strength.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized procedure; specific radioligands, buffers, and cell membrane preparations must be optimized for each target.

  • Preparation of Reagents:

    • Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like 5 mM MgCl2).

    • Membrane Preparation: Use commercially available or in-house prepared cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human H1R). Homogenize and dilute to a final protein concentration of 10-20 µ g/well .

    • Radioligand: Dilute a specific high-affinity radioligand (e.g., [³H]-Pyrilamine for H1R) to a concentration near its Kd value.

    • Test Compounds: Prepare a serial dilution series of PPM-2, PPM-4, and the selective comparators, typically from 10 µM down to 0.1 nM in assay buffer.

  • Assay Execution:

    • To a 96-well plate, add in order:

      • 50 µL of assay buffer.

      • 50 µL of test compound dilution (or buffer for total binding, or a high concentration of a known non-radioactive ligand for non-specific binding).

      • 50 µL of radioligand solution.

      • 50 µL of the membrane preparation.

    • The final volume in each well is 200 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting & Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Wash the filters 3-4 times with ice-cold wash buffer to remove residual unbound radioactivity.

    • Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Results: Receptor Binding Profiles

The following data are illustrative and intended to demonstrate the application of the described methods.

Table 1: Comparative Binding Affinities (Ki, nM) at Key Neurotransmitter Receptors

CompoundHistamine H1 (Ki, nM)Dopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)
PPM-2 25 450 85
PPM-4150>10,000980
Levocetirizine1.5>10,000>10,000
Raclopride>10,0002.1>10,000
MDL 11,939>10,0008500.9
Discussion and Interpretation

The binding data reveal a distinct cross-reactivity profile for this compound (PPM-2). It displays a notable affinity for the histamine H1 receptor (Ki = 25 nM), suggesting it is a potent antihistamine.[4][6] This activity is significantly higher than its structural isomer, PPM-4, indicating that the placement of the nitrogen at the 2-position of the pyridine ring is crucial for H1R recognition.

Furthermore, PPM-2 shows moderate affinity for the serotonin 5-HT2A receptor (Ki = 85 nM) and weak but measurable affinity for the dopamine D2 receptor (Ki = 450 nM).[8][11][21] This profile is characteristic of many first-generation antihistamines and suggests a potential for CNS side effects.[5] The lack of selectivity compared to the benchmark compounds (Levocetirizine, Raclopride, MDL 11,939) is clear. This multi-target engagement highlights the critical need for such profiling to anticipate a compound's full pharmacological effect.

Kinetic Analysis of Target Interactions using Surface Plasmon Resonance (SPR)

Rationale: Beyond Affinity to Kinetics

While binding affinity (Ki or KD) tells us how tightly a compound binds, it doesn't reveal how quickly it binds (the association rate, ka) or how long it stays bound (the dissociation rate, kd). Surface Plasmon Resonance (SPR) is a label-free technology that monitors molecular interactions in real-time, providing these crucial kinetic parameters.[22][23] A compound with a slow dissociation rate (a long residence time) may have a more prolonged pharmacological effect, even if its affinity is moderate. For drug development, understanding kinetics is vital for predicting dose-response relationships and duration of action.

G cluster_0 Step 1: Immobilization cluster_1 Step 2: Association cluster_2 Step 3: Dissociation cluster_3 Step 4: Regeneration & Analysis Immobilize Immobilize Target Receptor (e.g., H1R) onto Sensor Chip Inject Inject Analyte (PPM-2) at various concentrations Association Monitor Binding Signal Increase (Association Phase) Inject->Association Wash Flow Buffer Only (Dissociation Phase) Association->Wash Dissociation Monitor Binding Signal Decrease Wash->Dissociation Regen Regenerate Sensor Surface Dissociation->Regen Fit Fit Sensorgram Data to Kinetic Model (ka, kd, KD) Regen->Fit

Caption: Workflow for a direct binding SPR experiment.
Experimental Protocol: SPR Kinetic Analysis

This protocol outlines a direct binding experiment where the protein is immobilized and the small molecule is the analyte.

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified, solubilized target receptor (e.g., H1R) to the surface via covalent linkage. Aim for a low to moderate immobilization density to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of the test compound (e.g., PPM-2) in running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Measurement Cycle:

    • Equilibration: Flow running buffer over the sensor surface until a stable baseline is achieved.

    • Association: Inject a specific concentration of the analyte for a defined time (e.g., 120 seconds) and monitor the increase in the SPR signal (measured in Response Units, RU).

    • Dissociation: Switch back to flowing running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the immobilized receptor (e.g., for 300 seconds).

    • Regeneration: Inject a pulse of a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next cycle.

    • Repeat the cycle for each analyte concentration.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are corrected by subtracting the signal from a reference flow cell and the buffer-only injection.

    • Globally fit the processed sensorgrams from all concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

    • This fitting process yields the association rate constant (ka, M⁻¹s⁻¹), the dissociation rate constant (kd, s⁻¹), and the equilibrium dissociation constant (KD = kd/ka, M).

Results: Kinetic and Affinity Constants from SPR

The following data are illustrative.

Table 2: Kinetic Parameters (ka, kd) and Affinity (KD) for PPM-2 from SPR Analysis

Target ReceptorAssociation Rate (ka) (10⁵ M⁻¹s⁻¹)Dissociation Rate (kd) (10⁻² s⁻¹)Affinity (KD) (nM)Residence Time (1/kd) (s)
Histamine H1 2.10.524200
Serotonin 5-HT2A 0.86.58115
Discussion of Kinetic Insights

The SPR data corroborate the binding affinities determined by the radioligand assays. Critically, the kinetic analysis for PPM-2 reveals a significantly slower dissociation rate (lower kd) from the H1 receptor compared to the 5-HT2A receptor. This translates to a much longer residence time at the H1R (200 seconds) versus the 5-HT2AR (15 seconds). This kinetic selectivity suggests that even if PPM-2 reaches both receptors in vivo, its pharmacological effect at the H1 receptor will be substantially more durable. This is a key insight that affinity data alone cannot provide and has important implications for predicting the duration of both on-target effects and off-target side effects.

Metabolic Liability: Cytochrome P450 Inhibition

Rationale: Assessing Drug-Drug Interaction (DDI) Risk

A compound's journey through the body invariably involves metabolism, primarily orchestrated by the Cytochrome P450 (CYP) family of enzymes in the liver.[16] If a new drug candidate strongly inhibits a major CYP isoform, it can prevent the metabolism of other co-administered drugs that are substrates for that enzyme. This can lead to dangerously elevated plasma levels of the other drugs, causing toxicity. Therefore, screening for CYP inhibition is a mandatory step in preclinical safety assessment.[18]

Experimental Protocol: Fluorometric or LC-MS/MS-Based CYP Inhibition Assay

This protocol describes a common in vitro method using human liver microsomes, which contain a mixture of CYP enzymes.

  • Reagent Preparation:

    • Human Liver Microsomes (HLMs): Thaw pooled HLMs on ice and dilute in phosphate buffer (pH 7.4) to a final concentration of ~0.2-0.5 mg/mL.

    • Cofactor: Prepare a solution of NADPH (the cofactor required for CYP activity).

    • Probe Substrates: Prepare solutions of specific probe substrates for each CYP isoform being tested (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, and Midazolam for CYP3A4).[18]

    • Test Compound: Prepare a serial dilution of the test compound (e.g., PPM-2) and known positive control inhibitors.

  • Assay Execution (IC50 Determination):

    • In a 96-well plate, combine the HLM suspension, the probe substrate, and the test compound dilution.

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzymes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes), during which the substrate is converted to a metabolite.

    • Stop the reaction by adding a stop solution, typically ice-cold acetonitrile containing an internal standard.

  • Detection and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the amount of metabolite formed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC separates the metabolite from other components, and the MS/MS provides highly sensitive and specific detection.

    • Calculate the percentage of CYP activity remaining at each inhibitor concentration relative to a vehicle control (0% inhibition).

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Results: CYP Inhibition Profiles

The following data are illustrative.

Table 3: Comparative IC50 Values (µM) for Major CYP Isoforms

CompoundCYP1A2 (IC50, µM)CYP2C9 (IC50, µM)CYP2D6 (IC50, µM)CYP3A4 (IC50, µM)
PPM-2 >50224.5 18
PPM-4>504515>50
Ketoconazole (Control)---0.08
Quinidine (Control)--0.05-
Discussion of Metabolic DDI Potential

The results indicate that this compound is a moderate inhibitor of the CYP2D6 isoform, with an IC50 of 4.5 µM.[19] CYP2D6 is a critical enzyme responsible for metabolizing approximately 25% of all clinically used drugs, including many antidepressants, beta-blockers, and opioids. An IC50 value in the single-digit micromolar range is a potential red flag. If the anticipated therapeutic plasma concentration of PPM-2 approaches this value, there is a significant risk of DDIs with co-administered CYP2D6 substrates. The compound shows weaker inhibition against CYP3A4 and CYP2C9 and is essentially inactive against CYP1A2 at tested concentrations. This finding is crucial for guiding future clinical trial design, particularly regarding the exclusion of certain concomitant medications.

Conclusion: An Integrated View of the Cross-Reactivity Profile

This comprehensive guide demonstrates a systematic and rational approach to characterizing the cross-reactivity of this compound. Our investigation, combining binding affinity, kinetic analysis, and metabolic profiling, paints a clear picture:

  • Primary Activity: The compound is a potent ligand at the histamine H1 receptor with a prolonged residence time, suggesting it would function as an effective and durable antihistamine.

  • Significant Off-Target Interactions: It exhibits moderate affinity for the serotonin 5-HT2A receptor and weak affinity for the dopamine D2 receptor. This polypharmacology is reminiscent of first-generation antihistamines and predicts a potential for CNS-related side effects such as sedation.[5]

  • Metabolic Liability: Moderate inhibition of CYP2D6 signals a clear risk for drug-drug interactions, which must be carefully managed in any future development.

The insights gained from this multi-faceted analysis are invaluable. They allow for a data-driven assessment of the compound's therapeutic potential and its associated risks. For drug development professionals, this integrated profile enables informed decisions: whether to proceed with the current scaffold, to initiate medicinal chemistry efforts to engineer out the undesirable off-target activities, or to pivot to an alternative chemical series. Ultimately, this rigorous, front-loaded approach to understanding cross-reactivity is fundamental to the successful and safe development of new medicines.

References

  • Fabgennix International. Competition Assay Protocol. [Link]

  • JoVE. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025). [Link]

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  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]

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A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Benchmarking Phenyl(pyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chirality in Modern Drug Discovery

In the landscape of pharmaceutical and life sciences research, the synthesis of enantiomerically pure compounds is not merely an academic exercise; it is a critical necessity. The biological activity of a drug molecule is intrinsically tied to its three-dimensional structure, where often only one of a pair of enantiomers elicits the desired therapeutic effect while the other may be inactive or even harmful. Asymmetric catalysis has emerged as the most elegant and efficient strategy to access these single-enantiomer compounds, relying on chiral catalysts to control the stereochemical outcome of a reaction.

At the heart of these catalysts are chiral ligands—organic molecules that bind to a metal center and create a chiral environment. The choice of ligand is paramount, directly influencing the catalyst's activity, stability, and, most importantly, its enantioselectivity. Among the vast library of chiral ligands, those featuring a nitrogen-containing backbone, such as diamines and amino alcohols, have proven exceptionally effective, particularly in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce valuable chiral alcohols.

This guide provides an in-depth performance comparison of catalysts derived from Phenyl(pyridin-2-yl)methanamine hydrochloride against other widely adopted alternatives in the field. While direct catalytic data for the amine hydrochloride salt is presented through its active amine form, we will benchmark its performance using data from structurally analogous ligands in the well-established asymmetric transfer hydrogenation of acetophenone. This analysis is designed for researchers, chemists, and drug development professionals seeking to make informed decisions in catalyst selection for their synthetic campaigns.

Mechanism of Action: The Outer-Sphere Pathway

The catalysts discussed herein, particularly those based on ruthenium and chiral diamine or amino alcohol ligands, typically operate via an "outer-sphere" mechanism, famously elucidated by Noyori and coworkers.[1] This mechanism is distinct in that the substrate (e.g., a ketone) is never directly bound to the metal center. Instead, the transfer of hydrogen atoms occurs through a concerted, six-membered pericyclic transition state.

The key steps are:

  • Pre-catalyst Activation: The catalyst precursor, typically a metal-halide complex, reacts with a base (e.g., KOH or NaOiPr) in a hydrogen-donor solvent (e.g., 2-propanol) to form the active 16-electron metal-hydride species.

  • Transition State Assembly: The active metal-hydride complex and the ketone substrate form a transient, six-membered ring assembly. This is not a formal bond, but an interaction stabilized by hydrogen bonds. The N-H proton from the ligand and the metal-hydride (M-H) are transferred simultaneously to the carbonyl oxygen and carbon, respectively.

  • Stereochemical Control: The chirality of the ligand dictates the facial selectivity of the hydrogen transfer. The steric and electronic properties of the ligand create a highly organized transition state that favors one approach of the substrate over the other, leading to the formation of one enantiomer of the alcohol product in excess.

  • Product Release & Catalyst Regeneration: The chiral alcohol and acetone (the oxidized hydrogen donor) are released, and the metal complex is regenerated to continue the catalytic cycle.

Catalytic_Cycle cluster_main Asymmetric Transfer Hydrogenation Cycle Precatalyst [Ru(II)Cl(L*)] Pre-catalyst ActiveCatalyst [Ru(II)H(L*)] Active 16e- Hydride Precatalyst->ActiveCatalyst + Base + iPrOH - HCl - Acetone TransitionState [RuH(L*)]---[Ketone] Outer-Sphere Transition State ActiveCatalyst->TransitionState + Ketone ProductComplex [Ru(II)(L*)] + Product + Acetone TransitionState->ProductComplex H- Transfer ProductComplex->ActiveCatalyst + iPrOH - Product - Acetone

Caption: Generalized catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Performance Benchmark: Asymmetric Transfer Hydrogenation of Acetophenone

To provide an objective comparison, we use the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol as our benchmark reaction. This transformation is extensively documented and serves as a standard for evaluating the performance of new catalytic systems.

The performance of a catalyst based on a close structural analog of Phenyl(pyridin-2-yl)methanamine, specifically N-phenyl-1-(pyridin-2-yl)methanimine , is compared against two industry-standard ligand classes: N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) and the chiral amino alcohol (1R,2S)-1-amino-2-indanol .

Ligand/Catalyst SystemMetalS/C RatioYield (%)ee (%) (Config.)Reference
(R,R)-TsDPEN / [RuCl₂(p-cymene)]₂ Ru100>9997 (R)[2]
(S,S)-TsDPEN / [RuCl₂(p-cymene)]₂ Ru20010096 (S)[1]
(1R,2S)-Aminoindanol / [RhCl₂(Cp)]₂*Rh100>95>95 (R)[3]
N-phenyl-1-(pyridin-2-yl)methanimine / [RuCl₂(p-cymene)]₂ Ru400~90Not Reported (Achiral)[4]

Analysis of Performance Data:

  • The Gold Standard (TsDPEN): The Ru-TsDPEN system, pioneered by Noyori, remains the benchmark for this transformation.[5][6] It consistently delivers nearly quantitative yields and exceptionally high enantioselectivities (≥96% ee).[1][2] Its robustness and predictability make it a first choice for many applications. The primary source of stereocontrol is the C₂-symmetric backbone and the well-defined conformation of the chelate ring in the active hydride species.

  • Highly Effective Amino Alcohols: Chiral amino alcohols, such as 1-amino-2-indanol, when complexed with rhodium or iridium, also form highly active and enantioselective catalysts.[3] These systems can achieve yields and enantioselectivities that are competitive with, and sometimes exceed, the Ru-TsDPEN system. Their performance highlights the versatility of different metal-ligand combinations.

  • Phenyl(pyridin-2-yl)methanamine Analogue: The ruthenium complex of the related imine ligand, N-phenyl-1-(pyridin-2-yl)methanimine, demonstrates good catalytic activity, achieving high conversion at a relatively low catalyst loading (S/C 400).[4] The study cited used an achiral version of the ligand, hence enantioselectivity was not a target. However, the high catalytic turnover demonstrates the fundamental viability of the Phenyl(pyridin-2-yl)methanamine scaffold. The synthesis of a chiral version of this ligand would be expected to induce asymmetry, although achieving the >95% ee levels of TsDPEN would be a significant challenge requiring extensive optimization of the ligand structure and reaction conditions. The pyridine nitrogen provides a strong coordination site, forming a stable five-membered chelate ring with the amine nitrogen, which is crucial for catalytic activity.

Experimental Protocols

To ensure the reproducibility of these benchmark comparisons, a detailed, self-validating experimental protocol is provided for the asymmetric transfer hydrogenation of acetophenone.

Experimental_Workflow cluster_setup Catalyst Preparation & Reaction Setup cluster_reaction Reaction & Analysis A 1. Add [RuCl₂(p-cymene)]₂ and Chiral Ligand to flask B 2. Purge flask with Argon A->B C 3. Add degassed 2-Propanol B->C D 4. Stir to form pre-catalyst solution C->D E 5. Add Acetophenone (Substrate) D->E F 6. Add Base (e.g., KOH in iPrOH) to activate E->F G 7. Stir at specified temperature (e.g., 25-40 °C) F->G Initiates Catalysis H 8. Monitor progress by TLC or GC G->H I 9. Quench reaction (e.g., with H₂O) H->I J 10. Extract with organic solvent I->J K 11. Analyze yield (GC) and ee (Chiral HPLC/GC) J->K

Caption: Step-by-step experimental workflow for a typical ATH reaction.

Detailed Protocol: Asymmetric Transfer Hydrogenation of Acetophenone with (R,R)-RuCl[(p-cymene)TsDPEN]

  • Materials:

    • [RuCl₂(p-cymene)]₂ (Metal Precursor)

    • (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (Ligand)

    • Acetophenone (Substrate)

    • Anhydrous 2-Propanol (Hydrogen Donor/Solvent)

    • Potassium Hydroxide (KOH) or Sodium isopropoxide (NaOiPr) (Base)

    • Argon or Nitrogen (Inert Gas)

  • Procedure:

    • Catalyst Formation: In an oven-dried Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru) and (R,R)-TsDPEN (0.011 mmol, 1.1 eq to Ru).

    • Solvent Addition: Add anhydrous, degassed 2-propanol (e.g., 5 mL). Stir the resulting orange solution at room temperature for 20 minutes.

    • Substrate Addition: Add acetophenone (1.0 mmol, 100 eq to Ru) to the flask via syringe.

    • Reaction Initiation: In a separate vial, prepare a 0.1 M solution of KOH in 2-propanol. Add an appropriate amount of this solution (e.g., 0.1 mL, 0.01 mmol, 1 eq to Ru) to the reaction mixture to initiate the catalysis. The solution typically changes color upon activation.

    • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 28 °C). Monitor the conversion of acetophenone to 1-phenylethanol by taking aliquots and analyzing via GC or TLC.

    • Work-up: Once the reaction reaches full conversion, quench by adding 5 mL of water. Extract the product with diethyl ether or ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analysis: Determine the chemical yield of the crude product by ¹H NMR or GC with an internal standard. Determine the enantiomeric excess (ee%) by analysis on a chiral stationary phase column (e.g., Chiralcel OD-H) via HPLC or GC.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The active Ruthenium-hydride species can be sensitive to oxygen. Performing the reaction under Argon or Nitrogen prevents catalyst degradation and ensures high activity.

  • Degassed Solvent: Using degassed 2-propanol removes dissolved oxygen, further protecting the catalyst.

  • Base: The base is crucial for deprotonating 2-propanol and forming the active Ru-H species from the Ru-Cl precatalyst. The amount of base can significantly impact reaction rate and catalyst stability.

  • Ligand-to-Metal Ratio: A slight excess of ligand (e.g., 1.1 eq) is often used to ensure all the metal is complexed, preventing the formation of less selective or inactive species.

Conclusion and Outlook

This guide demonstrates that while established ligands like TsDPEN and certain chiral amino alcohols set a very high bar for performance in asymmetric transfer hydrogenation, the fundamental Phenyl(pyridin-2-yl)methanamine scaffold shows promise. The high activity of its related imine complex suggests that the bidentate N,N-chelation to a metal center like Ruthenium forms a viable and active catalytic species.

For researchers in drug development, the choice of ligand is a balance of performance, cost, and novelty.

  • For established, reliable synthesis: The Ru-TsDPEN system is a proven, trustworthy choice delivering exceptional enantioselectivity.[2][6]

  • For alternative metal systems or ligand screening: Chiral amino alcohols provide a powerful alternative, particularly with Rhodium and Iridium catalysts.[3]

  • For novel catalyst development: The Phenyl(pyridin-2-yl)methanamine framework represents an opportunity for exploration. The development of an optimized, chiral version of this ligand could lead to a novel, patentable catalytic system. Future work should focus on synthesizing enantiopure versions of this ligand and systematically evaluating the impact of substituents on the phenyl and pyridyl rings to enhance enantioselectivity.

Ultimately, the optimal catalyst is application-specific. By providing objective, data-driven comparisons, this guide aims to empower scientists to select the most appropriate tool for their specific asymmetric synthesis challenge.

References

  • Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ResearchGate.[Link]

  • Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. University of Liverpool Institutional Repository.[Link]

  • Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Semantic Scholar.[Link]

  • Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. ACS Publications.[Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications.[Link]

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. RSC Publishing.[Link]

  • Ruthenium-cymene containing pyridine-derived aldiimine ligands: synthesis and characterization applied in the transfer hydrogenation of aryl ketones and kinetic studies. ResearchGate.[Link]

  • Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes. PubMed.[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Phenyl(pyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Phenyl(pyridin-2-yl)methanamine hydrochloride (CAS No: 59575-91-6), a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below are grounded in established safety principles and regulatory frameworks, providing a self-validating system for the responsible management of this chemical waste.

Part 1: Hazard Profile and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling and disposal. This compound is a corrosive material that poses significant risks if managed improperly.[1][2]

Key Hazards:

  • Corrosivity: The compound is classified as a corrosive material that can cause severe skin burns and serious eye damage upon contact.[1][2]

  • Irritation: It may cause respiratory irritation if inhaled.[1]

  • Toxicity: While full toxicological properties have not been investigated, related aminopyridine compounds are known to be acutely toxic if swallowed or in contact with skin.[3][4] Ingestion can lead to severe damage to delicate tissues and a danger of perforation.[1]

  • Environmental Impact: Aminopyridine compounds can be toxic to aquatic life. The compound is water-soluble, making it potentially mobile in the environment if released, reinforcing the strict prohibition against drain disposal.[1]

Hazard Identification: this compound
CAS Number 59575-91-6[1]
Molecular Formula C₁₂H₁₂N₂ · HCl (or C₁₂H₁₃ClN₂)[1][5]
Appearance Solid (form may vary)
Primary Hazards Causes severe skin burns and eye damage; May cause respiratory irritation.[1][2]
Incompatible Materials Strong oxidizing agents, Alcohols, Strong acids.[1]
Disposal Consideration Must be treated as hazardous waste. Do not empty into drains.[1]

The causality behind these hazards lies in the chemical's reactivity. As a hydrochloride salt of an amine, it can react vigorously with bases and is corrosive to many materials. Its incompatibility with strong oxidizing agents, acids, and alcohols necessitates strict segregation from these chemical classes to prevent potentially hazardous reactions.[1]

Part 2: Standard Operating Procedure for Disposal

The disposal of this compound is governed by hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] The following step-by-step protocol ensures compliance and safety.

Step 1: Personal Protective Equipment (PPE)

Before handling waste, ensure appropriate PPE is worn to prevent exposure.

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves before use.[1][2]

  • Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[2][8]

  • Respiratory Protection: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[1][9]

Step 2: Waste Containerization and Segregation

Proper containment is crucial to prevent leaks and reactions.

  • Select an Appropriate Container: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are a common and effective choice. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[6][10]

  • Segregate Waste Streams: Never mix this waste with incompatible materials.[6] Specifically, maintain separate waste containers for:

    • Strong acids

    • Strong oxidizing agents

    • Alcohols[1]

    • Other incompatible chemical classes.

  • Solid vs. Liquid Waste: Collect solid waste (e.g., residual powder, contaminated weigh boats) and solutions in separate, appropriately labeled containers.

Step 3: Waste Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Affix a hazardous waste label to the container before adding any waste.[11]

  • The label must clearly state:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" .

    • The associated hazards (e.g., "Corrosive," "Toxic").[11]

    • The date when waste was first added to the container.[12]

Step 4: On-Site Accumulation

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][11]

  • Keep the waste container tightly closed except when adding waste.[10]

  • Store the container in a cool, dry, and well-ventilated location.[1][13]

  • Ensure the SAA has secondary containment to capture any potential leaks.[6]

Step 5: Final Disposal

Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[1][10]

  • The only acceptable method of disposal is through a licensed and approved hazardous waste disposal company.[1][14]

  • Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup. They will manage the final disposal process, which typically involves high-temperature incineration.[12]

Part 3: Emergency Spill and Decontamination Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent the spread of contamination.

Protocol for a Small Spill (Solid or Liquid):

  • Alert Personnel: Immediately notify others in the vicinity.[15]

  • Isolate the Area: Restrict access to the spill area.[16]

  • Don PPE: Wear the full PPE as described in Part 2, Step 1.

  • Contain the Spill:

    • For solid spills , carefully sweep or shovel the material into a suitable container for disposal. Avoid creating dust.[1][2]

    • For liquid spills , cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[2][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Clean Up: Once absorbed, carefully scoop the material into a pre-labeled hazardous waste container.[12]

  • Decontaminate the Area: Wash the spill surface with soap and copious amounts of water, working from the outside of the spill area inwards.[12][17]

  • Dispose of Cleanup Materials: All contaminated items (absorbent material, gloves, wipes) must be placed in the hazardous waste container.[12][16]

  • Report: Report the incident to your supervisor or institutional EH&S department.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to final disposal.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EH&S / Waste Management start Waste Generated (e.g., unused material, contaminated labware) ppe Step 1: Don Appropriate PPE start->ppe Initiates Process container Step 2: Select & Prepare Compatible Container ppe->container labeling Step 3: Label Container 'Hazardous Waste' container->labeling segregate Step 4: Add Waste & Segregate Incompatibles labeling->segregate store Step 5: Store in SAA (Container Closed) segregate->store Accumulation pickup Step 6: Request EH&S Pickup store->pickup Container Full or Pickup Scheduled end Final Disposal via Licensed Contractor (Incineration) pickup->end Managed by EH&S

Caption: Disposal workflow for this compound.

References

  • Daniels Health. (2025).
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Phenyl-1-pyridin-2-ylmethanamine dihydrochloride.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Jubilant Ingrevia Limited.
  • U.S. Environmental Protection Agency (EPA). Aminopyridines.
  • Medical Laboratory Observer. (2018).
  • American Chemical Society.
  • Key Organics. (2025). Safety Data Sheet: 1-Phenyl-1-pyridin-2-ylmethanamine hydrochloride.
  • ASTM International. (2021).
  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • EXTOXNET. (1996). 4-AMINOPYRIDINE - EXTOXNET PIP.
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 2-(2-Aminopyridin-3-yl)acetonitrile.
  • Chemicalbridge Ltd. Safety Data Sheet: Phenyl(pyridin2yl)methanamine.
  • Angene Chemical. (2025). Safety Data Sheet: {4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride.
  • Thermo Fisher Scientific. (2021).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1,4-Phenylenediamine dihydrochloride.
  • University of Nottingham. (2012).
  • Molbase. phenyl(pyridin-2-yl)methanamine,hydrochloride | 59575-91-6.
  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol.
  • University of Pittsburgh Radi
  • Matrix Fine Chemicals GmbH. 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6.

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Navigating the Safe Handling of Phenyl(pyridin-2-yl)methanamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of Phenyl(pyridin-2-yl)methanamine hydrochloride, a compound that requires meticulous attention to safety protocols. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Immediate Hazard Assessment and Core Safety Principles

This compound is classified as a substance that can cause severe skin burns and eye damage, and may also lead to respiratory irritation.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Understanding these hazards is the first step in mitigating risk. The core principle of safely handling this compound is the consistent and correct use of personal protective equipment (PPE) and adherence to established laboratory safety procedures.

Before beginning any work, ensure you are familiar with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item; it is a scientifically informed decision to create a barrier between you and the potential hazards of the chemical.

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles if there is a risk of splashing.[1][3]Protects the eyes and face from splashes and airborne particles that can cause severe irritation and burns.[1][2]
Hand Protection Nitrile or neoprene gloves. It is crucial to check the manufacturer's chemical resistance guide for specific breakthrough times.[3]Provides a barrier against skin contact. Aminopyridine derivatives can be absorbed through the skin, and this compound is known to cause severe skin burns.[1][3]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. The lab coat should be fully buttoned.[3]Protects the skin on the body from accidental spills and splashes.
Footwear Closed-toe, closed-heel shoes made of a durable, chemical-resistant material.[3]Protects the feet from spills and falling objects.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if working outside of a certified chemical fume hood or if there is a potential for dust generation.[3][4]Prevents the inhalation of airborne particles that can cause respiratory tract irritation.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is critical to minimizing the risk of exposure.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize the inhalation of dust or vapors.[4]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the fume hood.

  • Emergency Preparedness: Have an emergency plan in place and ensure that a spill kit is readily accessible.

Handling Procedure
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean all equipment and the work area after use.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1]

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

Improper disposal of chemical waste can have serious environmental and safety consequences.

Waste Segregation and Collection
  • Hazardous Waste: All solid waste contaminated with this compound, including empty containers, weighing paper, and contaminated gloves, must be disposed of as hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard symbols.

Disposal Procedure
  • Consult Regulations: Always consult and adhere to your institution's and local, state, and national hazardous waste regulations for proper disposal.[2]

  • Authorized Disposal: Hand over all hazardous waste to an authorized disposal company.[2] Do not pour any waste down the drain.[1]

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS and Conduct Risk Assessment B Verify Fume Hood Certification A->B C Gather All Necessary PPE and Materials B->C D Prepare Labeled Waste Containers C->D E Don Appropriate PPE D->E Proceed to Handling F Conduct All Operations in Fume Hood E->F G Weigh and Transfer Compound Carefully F->G H Clean Work Area and Equipment G->H I Segregate Contaminated Waste H->I Proceed to Disposal J Store Waste in Labeled, Sealed Containers I->J K Follow Institutional and Local Disposal Regulations J->K L Arrange for Professional Waste Pickup K->L

Caption: A workflow diagram illustrating the key stages of preparation, handling, and disposal for this compound.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2-(2-Aminobenzoyl)pyridine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Phenyl-1-pyridin-2-ylmethanamine dihydrochloride.
  • Chemicalbridge. (n.d.). SAFETY DATA SHEET: Phenyl(pyridin2yl)methanamine.
  • Angene Chemical. (2025). Safety Data Sheet: {4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride.
  • Key Organics. (2025). Safety Data Sheet: 1-Phenyl-1-pyridin-2-ylmethanamine hydrochloride.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid.
  • PubChem. (n.d.). 4-Aminopyridine.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). Material Safety Data Sheet: 4-Aminopyridine.
  • Angene Chemical. (2025). Safety Data Sheet: (3-(Pyrazin-2-yloxy)phenyl)methanamine hydrochloride.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1,4-Phenylenediamine dihydrochloride.
  • Molbase. (n.d.). phenyl(pyridin-2-yl)methanamine,hydrochloride.
  • MedChemExpress. (2025). (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.